Lanthanum(III) nitrate
Description
Structure
2D Structure
Properties
IUPAC Name |
lanthanum(3+);nitric acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/La.3HNO3/c;3*2-1(3)4/h;3*(H,2,3,4)/q+3;;; | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PAPXNISCLWTJQS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[N+](=O)(O)[O-].[N+](=O)(O)[O-].[N+](=O)(O)[O-].[La+3] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
H3LaN3O9+3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
10277-43-7 (hexahydrate), 16096-89-2 (Parent) | |
| Record name | Lanthanide nitrate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010099599 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Molecular Weight |
327.94 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
10099-59-9 | |
| Record name | Lanthanide nitrate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010099599 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Foundational & Exploratory
Whitepaper: A Technical Guide to the Synthesis of Lanthanum(III) Nitrate from Lanthanum Oxide
Abstract: This document provides an in-depth technical overview of the synthesis of Lanthanum(III) nitrate (B79036) from lanthanum oxide. It details the fundamental chemical principles, stoichiometry, and comprehensive experimental protocols for the successful laboratory-scale preparation of this important lanthanide salt. Quantitative data from cited methodologies are summarized for comparative analysis. Furthermore, this guide includes detailed characterization techniques and a visual representation of the experimental workflow to ensure clarity and reproducibility for researchers in chemistry, materials science, and pharmaceutical development.
Introduction
Lanthanum(III) nitrate (La(NO₃)₃) is a key precursor in the synthesis of a wide array of advanced materials. As a water-soluble salt, it serves as a critical starting material for lanthanum-based perovskites, catalysts, metal-organic frameworks (MOFs), and nanoparticles.[1][2] In the biomedical field, lanthanum compounds are explored for various applications, leveraging the unique properties of the lanthanide series. The synthesis of this compound from lanthanum oxide (La₂O₃) is a fundamental and widely used method due to the stability and commercial availability of the oxide.[3] This process involves a straightforward acid-base reaction, yielding the nitrate salt and water.[4][5] This guide presents a detailed examination of this synthesis.
Reaction Principle and Stoichiometry
The synthesis is based on the reaction of a basic oxide, lanthanum oxide, with nitric acid. This neutralization reaction is thermodynamically favorable and proceeds to completion. The balanced chemical equation for this transformation is:
La₂O₃ + 6 HNO₃ → 2 La(NO₃)₃ + 3 H₂O [4][6]
This stoichiometry dictates that one mole of lanthanum oxide reacts with six moles of nitric acid to produce two moles of this compound. The primary byproduct of this reaction is water. The product is typically isolated as a hydrate, most commonly this compound hexahydrate (La(NO₃)₃·6H₂O).[7][8]
Experimental Protocols
Two primary protocols are detailed below, derived from established chemical literature. The first is a general method adaptable for various scales, while the second provides specific quantities from a documented procedure.
General Laboratory Protocol
This protocol is based on the principle of dissolving lanthanum oxide in a stoichiometric amount of nitric acid, followed by crystallization.
Materials:
-
Lanthanum(III) oxide (La₂O₃)
-
Dilute or Concentrated Nitric Acid (HNO₃)
-
Deionized Water
-
Glassware (Beaker, Magnetic Stirrer, Heating Plate, Filtration Apparatus)
Methodology:
-
Reactant Calculation: Based on the desired amount of this compound, calculate the stoichiometric mass of Lanthanum(III) oxide and the volume of nitric acid required.
-
Dissolution: Place the calculated amount of Lanthanum(III) oxide into a beaker with a magnetic stir bar. Slowly and carefully add the nitric acid to the beaker while stirring continuously.[9] The use of an acid with moderate concentration is advisable to control the reaction rate.
-
Heating and Reaction: Gently heat the mixture to approximately 70-80 °C on a heating plate with continuous stirring.[10] This application of heat increases the rate of dissolution and ensures the reaction proceeds to completion. The solution should become clear upon the complete consumption of the solid lanthanum oxide.
-
Filtration (Optional): If any solid impurities remain, the hot solution can be filtered to remove them.
-
Crystallization: Allow the solution to cool slowly to room temperature. Further cooling in an ice bath can promote the crystallization of this compound hexahydrate.
-
Isolation and Drying: Collect the resulting crystals by vacuum filtration. Wash the crystals with a small amount of cold deionized water to remove any excess acid. Dry the purified crystals in a desiccator or a vacuum oven at a low temperature (below 40°C) to avoid melting the hydrate.[3][7]
Specific Combustion Method Protocol
This protocol is adapted from a procedure for synthesizing La₂O₃ nanoparticles, where the formation of lanthanum nitrate is a key intermediate step.[11]
Materials:
-
Lanthanum(III) oxide powder (1.4 g)
-
23% Nitric Acid (16 mL)
-
Polyethylene Glycol (PEG) (1.09 g)
-
Deionized Water
-
Equipment (Beaker, Water Bath, Stirrer, Oven)
Methodology:
-
Dissolution: Dissolve 1.4 g of lanthanum oxide powder in 16 mL of 23% HNO₃.[11]
-
Filtration: Filter the resulting solution using vacuum filtration to remove any insoluble impurities.[11]
-
Gel Formation: Add 1.09 g of PEG to the filtered solution. Heat the mixture in a water bath at 90 °C for approximately 170 minutes with constant stirring to form a gel.[11]
-
Drying: Dry the gel in an oven at 92 °C for 86-90 hours. This process yields solid, yellowish lanthanum nitrate.[11]
-
Milling: The dried product can then be milled into a fine powder using a mortar and pestle.[11]
Quantitative Data Summary
The following table summarizes the quantitative parameters from the specific protocol described in section 3.2 for reproducibility and comparison.
| Parameter | Value | Unit | Reference |
| Reactants | |||
| Mass of Lanthanum Oxide (La₂O₃) | 1.4 | g | [11] |
| Volume of Nitric Acid | 16 | mL | [11] |
| Concentration of Nitric Acid | 23 | % | [11] |
| Reaction Conditions | |||
| Reaction Temperature | 90 | °C | [11] |
| Reaction Time | 170 | minutes | [11] |
| Drying Conditions | |||
| Drying Temperature | 92 | °C | [11] |
| Drying Time | 86 - 90 | hours | [11] |
Visualization of Experimental Workflow
The logical steps for the general synthesis of this compound from lanthanum oxide are illustrated in the following workflow diagram.
Caption: Workflow for the synthesis of this compound hexahydrate.
Characterization of this compound
To confirm the identity and purity of the synthesized this compound, several analytical techniques are recommended:
-
Fourier-Transform Infrared (FTIR) Spectroscopy: To identify the characteristic vibrational bands of the nitrate groups (NO₃⁻) and water of hydration.
-
X-Ray Diffraction (XRD): To confirm the crystalline structure of the product, particularly for the hexahydrate form.
-
Thermogravimetric Analysis (TGA): To determine the thermal stability and the number of water molecules of hydration by observing the weight loss upon heating. The compound decomposes at 499°C to lanthanum oxide.[4]
-
Elemental Analysis: To verify the elemental composition (La, N) of the final product.
Conclusion
The synthesis of this compound from lanthanum oxide is a robust and efficient method for producing a high-purity precursor essential for research and development in materials science and pharmaceuticals. The reaction is straightforward, relying on a simple acid-base neutralization. By carefully controlling reaction parameters such as temperature, reactant stoichiometry, and crystallization conditions, researchers can reliably obtain this compound hexahydrate. The protocols and data presented in this guide serve as a comprehensive resource for the successful synthesis and subsequent characterization of this versatile chemical compound.
References
- 1. This compound 99.9 trace metals 100587-94-8 [sigmaaldrich.com]
- 2. ProChem, Inc. Lanthanum Nitrate, 99.9% – High-Purity Solution for Catalysis & Optical Applications [prochemonline.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. This compound - Wikipedia [en.wikipedia.org]
- 5. Reddit - The heart of the internet [reddit.com]
- 6. brainly.com [brainly.com]
- 7. This compound hexahydrate | 10277-43-7 [chemicalbook.com]
- 8. This compound - EM Grade [em-grade.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. biointerfaceresearch.com [biointerfaceresearch.com]
In-Depth Technical Guide: The Crystal Structure of Lanthanum(III) Nitrate Hexahydrate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the crystal structure of lanthanum(III) nitrate (B79036) hexahydrate, La(NO₃)₃·6H₂O. The information presented herein is intended to support research and development activities, particularly in the fields of materials science and drug development, where an understanding of the precise three-dimensional arrangement of atoms is crucial. This document summarizes key crystallographic data, details experimental protocols for crystal synthesis and analysis, and explores the compound's relevance in biological signaling pathways.
Introduction
Lanthanum(III) nitrate hexahydrate is an inorganic salt that serves as a common precursor for the synthesis of various lanthanum-containing materials. Its utility spans from the preparation of catalysts and phosphors to its emerging role in biomedical applications. A thorough understanding of its solid-state structure is fundamental to controlling the properties of derived materials and for elucidating its mechanism of action in biological systems.
Crystal Structure and Crystallographic Data
The definitive crystal structure of this compound hexahydrate was determined by single-crystal X-ray diffraction to be pentaaquatris(nitrato)lanthanum(III) monohydrate , with the chemical formula [La(NO₃)₃(H₂O)₅]·H₂O.[1] This formulation highlights that five water molecules are directly coordinated to the lanthanum ion, while the sixth is a lattice water molecule.
The lanthanum(III) ion is eleven-coordinate, a rare and noteworthy coordination number for a trivalent lanthanoid.[1] The coordination sphere is comprised of oxygen atoms from the five water molecules and three bidentate nitrate anions.
Table 1: Crystallographic Data for this compound Hexahydrate
| Parameter | Value |
| Crystal System | Triclinic |
| Space Group | P-1 |
| a | 8.993(2) Å |
| b | 12.010(3) Å |
| c | 7.910(2) Å |
| α | 101.43(2)° |
| β | 109.88(2)° |
| γ | 91.50(2)° |
| Z | 2 |
Data sourced from Eriksson, B., Larsson, L. O., Niinistö, L., & Valkonen, J. (1980). Crystal and molecular structure of the undecacoordinate complex pentaaquatris(nitrato)lanthanum(III) monohydrate. Inorganic Chemistry, 19(5), 1207–1211.
Table 2: Selected Bond Distances
| Bond | Distance (Å) |
| La-O(NO₃) | 2.619 - 2.655 |
| La-O(H₂O) | 2.527 |
| La-O(H₂O) | 2.554 |
| La-O(H₂O) | 2.560 |
| La-O(H₂O) | 2.585 |
| La-O(H₂O) | 2.668 |
Data represents a range for the nitrate oxygen atoms and individual distances for the coordinated water molecules as reported by Eriksson et al. (1980).[2]
Experimental Protocols
Synthesis and Single Crystal Growth of this compound Hexahydrate
The synthesis of this compound hexahydrate is typically achieved through the reaction of a lanthanum precursor with nitric acid. The subsequent growth of single crystals suitable for X-ray diffraction requires careful control of saturation and cooling rates.
Materials:
-
Lanthanum(III) oxide (La₂O₃), Lanthanum(III) hydroxide (B78521) (La(OH)₃), or Lanthanum(III) carbonate (La₂(CO₃)₃)
-
Concentrated nitric acid (HNO₃)
-
Deionized water
-
Crystallization dish or beaker
-
Hot plate with magnetic stirring capability
-
Filter paper
Protocol:
-
Preparation of Lanthanum Nitrate Solution:
-
In a fume hood, dissolve a stoichiometric amount of the chosen lanthanum precursor (e.g., La₂O₃) in a minimal amount of concentrated nitric acid with gentle heating and stirring. The reaction for lanthanum oxide is: La₂O₃ + 6HNO₃ → 2La(NO₃)₃ + 3H₂O
-
Once the precursor has completely dissolved, a clear solution of lanthanum nitrate will be formed.
-
If necessary, filter the solution to remove any insoluble impurities.
-
-
Single Crystal Growth by Slow Evaporation:
-
Transfer the lanthanum nitrate solution to a clean crystallization dish or beaker.
-
Cover the container with a perforated lid (e.g., parafilm with small holes) to allow for slow evaporation of the solvent.
-
Place the container in a vibration-free environment at a constant, ambient temperature.
-
Over a period of several days to weeks, as the solvent evaporates, the solution will become supersaturated, and single crystals of this compound hexahydrate will begin to form.
-
-
Single Crystal Growth by Slow Cooling:
-
Prepare a saturated solution of lanthanum nitrate in deionized water at an elevated temperature (e.g., 60-70 °C).
-
Ensure all the solute has dissolved.
-
Slowly cool the solution to room temperature over an extended period (e.g., by placing the container in a Dewar flask filled with warm water and allowing it to cool naturally).
-
As the temperature decreases, the solubility of the salt will decrease, leading to the formation of single crystals.
-
Single-Crystal X-ray Diffraction Analysis
The determination of the crystal structure is performed using a single-crystal X-ray diffractometer.
Protocol:
-
Crystal Selection and Mounting:
-
Carefully select a well-formed, single crystal of appropriate size (typically 0.1-0.3 mm in each dimension) under a microscope.
-
Mount the selected crystal on a goniometer head using a suitable adhesive or cryo-loop.
-
-
Data Collection:
-
Mount the goniometer head on the diffractometer.
-
Center the crystal in the X-ray beam.
-
Perform a preliminary screening to determine the unit cell parameters and crystal system.
-
Collect a full sphere of diffraction data by rotating the crystal through a series of angles and recording the intensities of the diffracted X-ray beams.
-
-
Structure Solution and Refinement:
-
Process the collected data to correct for experimental factors such as absorption and Lorentz-polarization effects.
-
Solve the crystal structure using direct methods or Patterson synthesis to determine the initial positions of the atoms.
-
Refine the atomic coordinates, and thermal parameters against the experimental data until the calculated and observed diffraction patterns show the best possible agreement.
-
Relevance in Drug Development and Signaling Pathways
Lanthanum compounds are gaining increasing attention in the field of medicine. Lanthanum carbonate, for example, is used as a phosphate (B84403) binder in patients with chronic kidney disease. The lanthanum ion (La³⁺) is known to interact with biological systems, often by mimicking the action of the calcium ion (Ca²⁺) due to their similar ionic radii and charge densities.
Interaction with the Calcium-Sensing Receptor (CaSR)
The Calcium-Sensing Receptor (CaSR) is a G-protein coupled receptor that plays a crucial role in regulating systemic calcium homeostasis. Lanthanum ions have been shown to be potent allosteric modulators of the CaSR. La³⁺ can act as a CaSR agonist, activating the receptor even at low calcium concentrations, and can also enhance the receptor's sensitivity to extracellular calcium.[3] This interaction can influence downstream signaling pathways that control parathyroid hormone (PTH) secretion.[3][4]
Influence on the Extracellular Signal-Regulated Kinase (ERK) Pathway
The Extracellular signal-Regulated Kinase (ERK) pathway is a critical signaling cascade involved in cell proliferation, differentiation, and survival. Lanthanum ions have been demonstrated to induce the phosphorylation of ERK, a key step in the activation of this pathway. The mechanism of ERK activation by lanthanum can be complex and cell-type dependent, potentially involving both intracellular and extracellular sensing mechanisms. This interaction highlights a potential avenue through which lanthanum compounds could exert therapeutic or toxic effects.
Conclusion
This technical guide has provided a detailed examination of the crystal structure of this compound hexahydrate, presenting key crystallographic data and experimental protocols for its synthesis and analysis. The elucidation of its undecacoordinate structure is a significant finding in lanthanoid chemistry. Furthermore, the exploration of its interactions with key biological signaling pathways, such as the CaSR and ERK pathways, underscores its potential relevance in drug development and cellular biology. This comprehensive information serves as a valuable resource for researchers and scientists working with this important lanthanum compound.
References
- 1. First case of an eleven-co-ordinated trivalent lanthanoid: X-ray crystal structure of penta-aquatri(nitrato)lanthanum(III) monohydrate - Journal of the Chemical Society, Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 2. journalijdr.com [journalijdr.com]
- 3. Lanthanum activates calcium-sensing receptor and enhances sensitivity to calcium - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. youtube.com [youtube.com]
"physical and chemical properties of Lanthanum(III) nitrate"
An In-depth Technical Guide to Lanthanum(III) Nitrate (B79036)
Audience: Researchers, scientists, and drug development professionals.
This technical guide provides a comprehensive overview of the core physical and chemical properties of Lanthanum(III) nitrate, with a focus on its hydrated form, this compound hexahydrate (La(NO₃)₃·6H₂O). The document includes quantitative data, detailed experimental protocols, and visualizations to support research and development activities.
Physical Properties
This compound is a white, crystalline solid that is highly soluble in water and other polar solvents.[1][2][3] It is most commonly available as a hexahydrate, which is hygroscopic and can absorb moisture from the air.[1][4][5]
Quantitative Physical Data
The key physical properties of this compound and its common hexahydrate form are summarized in the table below.
| Property | This compound (Anhydrous) | This compound Hexahydrate | References |
| Chemical Formula | La(NO₃)₃ | La(NO₃)₃ · 6H₂O | [6][7] |
| Molar Mass | 324.92 g/mol | 433.01 g/mol | [7][8][9] |
| Appearance | - | White crystalline solid | [1][7][9][10] |
| Melting Point | - | 40 °C (104 °F) | [6][7] |
| Boiling Point | Decomposes | 126 °C (259 °F) (decomposes) | [6][7][11] |
| Water Solubility | Very soluble | 158 g/100 mL (25 °C) | [5][6][11] |
| pH | - | 3.4 (50g/L solution at 25 °C) | [5][11] |
| Sensitivity | - | Hygroscopic | [1][4][5] |
Chemical Properties
Solubility
This compound hexahydrate exhibits high solubility in water and is also soluble in polar organic solvents such as ethanol (B145695) and acetone.[1][6][11] This property makes it a versatile precursor for various chemical syntheses.
Thermal Decomposition
The thermal decomposition of this compound hexahydrate is a complex, multi-stage process.[12][13]
-
Initial Stage: The compound melts in its own water of crystallization around 40-54°C.[6][13] This is followed by internal hydrolysis and condensation, leading to the formation of intermediate clusters containing O-La-OH groups.[12][13]
-
Intermediate Stage: At higher temperatures, these intermediates undergo further degradation, releasing water, nitric acid, nitrogen dioxide, and oxygen.[12][13]
-
Final Product: The final decomposition product, typically formed at temperatures around 499°C, is hexagonal Lanthanum(III) oxide (La₂O₃).[2][6][12]
Decomposition of La(NO₃)₃ under an inert argon atmosphere at 773 K yields a mixture of La₂O₃ and an ionic nitrate phase.[14][15] However, when decomposition occurs in the presence of oxygen, Lanthanum oxynitrate (LaONO₃) is the primary product.[14]
Caption: Thermal decomposition pathway of this compound hexahydrate.
Reactivity and Catalytic Activity
This compound is a strong oxidizer and may cause fire when in contact with combustible materials.[1][4][16] It is incompatible with strong reducing agents and strong acids.[4]
It serves as a versatile and low-toxicity catalyst in green chemistry for numerous organic transformations.[17]
-
Synthesis of α-amino nitriles: It catalyzes the one-pot, three-component coupling of carbonyl compounds, amines, and trimethylsilyl (B98337) cyanide (TMSCN).[17]
-
Acylation and Acetylation: It effectively catalyzes the acetylation of alcohols, phenols, and amines using acetic anhydride (B1165640) under mild conditions.[17]
-
Dithioacetal Preparation: It is used as a catalyst for the chemoselective synthesis of cyclic and acyclic dithioacetals.[5]
-
Synthesis of Bis(indolyl) Methanes: It acts as a reagent for synthesizing bis(indolyl) methanes in solvent-free conditions.[5][7]
Experimental Protocols
Synthesis of this compound
This compound is typically prepared by the reaction of Lanthanum(III) oxide, hydroxide, or carbonate with nitric acid.[1][6][18]
Objective: To synthesize this compound hexahydrate from Lanthanum(III) oxide.
Materials:
-
Lanthanum(III) oxide (La₂O₃)
-
Concentrated nitric acid (HNO₃)
-
Deionized water
Procedure:
-
Reaction: Carefully add a stoichiometric amount of Lanthanum(III) oxide powder to concentrated nitric acid in a suitable reaction vessel. The reaction is exothermic and should be performed in a fume hood with appropriate personal protective equipment (PPE).[18]
-
Dissolution: Stir the mixture until all the Lanthanum(III) oxide has dissolved, forming a clear solution of this compound.
-
Dilution & Filtration: The resulting solution can be diluted with deionized water.[18] If any solid impurities are present, the solution should be filtered.
-
Crystallization: The solution is then gently heated to evaporate excess water and concentrate the solution. Upon cooling, this compound hexahydrate crystals will form.
-
Isolation and Drying: The crystals are collected by vacuum filtration, washed with a small amount of cold deionized water, and dried in a desiccator or a vacuum oven at a low temperature (below 40°C) to prevent melting and decomposition.[1]
Caption: General workflow for the synthesis of this compound hexahydrate.
Thermal Analysis via Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC)
The thermal decomposition of this compound hexahydrate can be precisely studied using TGA and DSC.[12][13]
Objective: To characterize the thermal decomposition stages of La(NO₃)₃·6H₂O.
Methodology:
-
Sample Preparation: A small, accurately weighed sample (typically 5-10 mg) of La(NO₃)₃·6H₂O is placed in an alumina (B75360) or platinum crucible.
-
Instrumentation: The analysis is performed using a simultaneous thermal analyzer (STA) capable of performing both TGA and DSC.
-
Experimental Conditions: The sample is heated from ambient temperature to approximately 800-1000°C at a constant heating rate (e.g., 10 K/min). The experiment is conducted under a controlled atmosphere, such as flowing nitrogen, argon, or air, to study the effect of the gaseous medium on decomposition.[14][15]
-
Data Analysis: The TGA curve plots mass change (%) against temperature, revealing the temperatures at which water and nitrate groups are lost. The DSC curve plots heat flow against temperature, indicating endothermic events (like melting and dehydration) and exothermic events (like decomposition).
Applications in Research and Drug Development
This compound is a key precursor and catalyst in materials science and has emerging applications in biomedical fields.
-
Materials Science: It is a starting material for synthesizing LaMnO₃ thin films, lanthanum aluminate (LAO) thin films, and LaF₃ nanocrystals.[5] It is also used to prepare advanced materials like phosphors for LEDs, high-performance ceramics, and petroleum cracking catalysts.[5][7][19]
-
Drug Development & Biomedical Research: Lanthanum compounds are explored for drug delivery systems and as contrast agents.[7][19] Research shows that in cell culture media containing phosphate (B84403) (like DMEM), La(NO₃)₃ instantly forms Lanthanum Phosphate (LaPO₄) precipitates.[20] These particles have been shown to inhibit the osteogenic differentiation of bone marrow stromal cells by affecting the expression of key genes and proteins, providing insight into the mechanism of phosphate-lowering drugs like lanthanum carbonate.[20]
Caption: Interaction of La(NO₃)₃ in cell media and its effect on osteogenesis.
Safety and Handling
5.1 Hazard Identification
-
Oxidizer: May intensify fire; classified as an oxidising solid.[16][21]
-
Health Hazards: Causes serious eye damage.[21][22] May cause skin and respiratory tract irritation.[11][16] Ingestion of nitrates can lead to methemoglobinemia.[4] Chronic exposure to high dust concentrations may cause changes in lung function.[23]
-
Environmental Hazards: Very toxic to aquatic life with long-lasting effects.[21]
5.2 Handling and Storage
-
Handling: Use with adequate ventilation and wear appropriate PPE, including chemical safety goggles, gloves, and protective clothing.[4][16] Avoid dust generation and keep away from combustible materials.[4][21]
-
Storage: Store in a cool, dry, well-ventilated area in a tightly closed container.[4] Keep away from heat, sparks, and open flames.[24] Protect from moisture due to its hygroscopic nature.[22][24]
5.3 Toxicological Data
-
Oral LD50 (rat): 4500 mg/kg (for the anhydrous form).[4][21][23]
-
Genotoxicity: Recent studies suggest that this compound does not exhibit genotoxicity in a battery of tests, including the Ames test, comet assay, and micronucleus test.[25]
-
Subchronic Toxicity: Studies in rats have shown that high doses (20 mg/kg) over six months can have injurious effects on hepatocytes (liver cells).[26]
References
- 1. This compound hexahydrate | 10277-43-7 [chemicalbook.com]
- 2. Lanthanum Nitrate La(NO3)3 (CAS No. 10277-43-7) Supplier | Stanford Materials Corporation [stanfordmaterials.com]
- 3. aemree.com [aemree.com]
- 4. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 5. This compound hexahydrate CAS#: 10277-43-7 [m.chemicalbook.com]
- 6. This compound - Wikipedia [en.wikipedia.org]
- 7. ProChem, Inc. Lanthanum Nitrate, 99.9% – High-Purity Solution for Catalysis & Optical Applications [prochemonline.com]
- 8. This compound | H3LaN3O9+3 | CID 24918 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. Lanthanum nitrate hexahydrate | H12LaN3O15 | CID 16211478 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. heegermaterials.com [heegermaterials.com]
- 11. chembk.com [chembk.com]
- 12. Thermal decomposition of lanthanum nitrate hexahydrate La(NO3)3∙6H2O | International Journal of Development Research (IJDR) [journalijdr.com]
- 13. journalijdr.com [journalijdr.com]
- 14. pubs.acs.org [pubs.acs.org]
- 15. pubs.acs.org [pubs.acs.org]
- 16. cdhfinechemical.com [cdhfinechemical.com]
- 17. The Role of Lanthanum Nitrate in Green Chemistry: The Future of Low-Toxic Catalysts [stanfordmaterials.com]
- 18. prepchem.com [prepchem.com]
- 19. chemimpex.com [chemimpex.com]
- 20. The Effect of Lanthanum (III) Nitrate on the Osteogenic Differentiation of Mice Bone Marrow Stromal Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 21. carlroth.com [carlroth.com]
- 22. carlroth.com [carlroth.com]
- 23. datasheets.scbt.com [datasheets.scbt.com]
- 24. lobachemie.com [lobachemie.com]
- 25. Lanthanum nitrate demonstrated no genotoxicity in the conducted tests - PubMed [pubmed.ncbi.nlm.nih.gov]
- 26. researchgate.net [researchgate.net]
An In-depth Technical Guide to the Solubility of Lanthanum(III) Nitrate in Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility of Lanthanum(III) nitrate (B79036), primarily as its hexahydrate form (La(NO₃)₃·6H₂O), in a range of organic solvents. Understanding the solubility of this lanthanide salt is crucial for its application in various fields, including as a precursor for catalyst synthesis, in the preparation of advanced materials, and potentially in pharmaceutical research and development. This document collates quantitative solubility data, details experimental methodologies for solubility determination, and illustrates key processes and relationships through diagrams.
Quantitative Solubility Data
The solubility of Lanthanum(III) nitrate hexahydrate varies significantly across different classes of organic solvents. Generally, it exhibits appreciable solubility in oxygenated organic solvents, a characteristic attributed to the potential for coordination between the lanthanum ion and the oxygen atoms of the solvent molecules.[1] The following tables summarize the available quantitative data.
Table 1: Solubility in Alcohols
| Solvent | Temperature (°C) | Solubility (g La(NO₃)₃ / 100g solvent) |
| Methanol | 25 | 135.8 |
| Ethanol | 25 | 120.5 |
| n-Propanol | 25 | 78.9 |
| Isopropanol | 25 | 55.6 |
| n-Butanol | 25 | 60.2 |
| Isobutanol | 25 | 45.3 |
| sec-Butanol | 25 | 35.1 |
| tert-Butanol | 25 | 25.8 |
| n-Amyl Alcohol | 25 | 48.7 |
| Isoamyl Alcohol | 25 | 40.1 |
| Methyl Isobutyl Carbinol | 25 | 28.9 |
| 2-Ethylhexanol | 25 | 15.4 |
| Ethylene Glycol | 25 | 105.2 |
| Glycerol | 25 | 85.7 |
Data sourced from a comprehensive study by Dorothy Ann Pulmer.[1]
Table 2: Solubility in Esters, Ketones, and Ethers
| Solvent | Temperature (°C) | Solubility (g La(NO₃)₃ / 100g solvent) |
| Esters | ||
| Ethyl Acetate | 25 | 1.36 |
| Ketones | ||
| Acetone | 25 | 88.9 |
| Methyl Ethyl Ketone | 25 | 65.4 |
| Methyl Isobutyl Ketone | 25 | 30.2 |
| Ethers | ||
| Diethyl Ether | Not specified | Very low |
| Dioxane | 25 | 5.2 |
| Tetrahydrofuran | 25 | 40.8 |
| Cellosolve | 25 | 110.3 |
| Carbitol | 25 | 95.6 |
Data primarily sourced from the work of Dorothy Ann Pulmer.[1] The solubility in diethyl ether is noted to be very low, a finding consistent with early studies on rare earth nitrate extraction.[1]
Table 3: Solubility in Other Organic Solvents
| Solvent | Temperature (°C) | Solubility (g La(NO₃)₃ / 100g solvent) |
| Pyridine (B92270) | 25 | 10.5 |
| Aniline (B41778) | 25 | 2.1 |
| Acetonitrile (B52724) | Not specified | Soluble |
| Tri-n-butyl phosphate (B84403) | Not specified | 28.4 (g anhydrous salt / 100g solution) |
Data for pyridine and aniline from Pulmer's thesis.[1] The solubility in acetonitrile is qualitatively described as soluble in the literature.[2][3] The value for tri-n-butyl phosphate is from a separate study.[1]
Factors Influencing Solubility
The dissolution of an ionic salt like this compound in an organic solvent is a complex process governed by several interrelated factors. A simplified logical relationship between these factors is depicted below.
References
The Thermal Decomposition of Lanthanum(III) Nitrate Hexahydrate: A Comprehensive Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the thermal decomposition of lanthanum(III) nitrate (B79036) hexahydrate (La(NO₃)₃·6H₂O). This process is of significant interest due to its application in the synthesis of lanthanum oxide (La₂O₃), a material with diverse applications in catalysis, ceramics, and optics. This document details the decomposition pathway, intermediate products, and quantitative analysis of the process, supported by detailed experimental protocols and visual diagrams to facilitate understanding and replication.
Introduction
Lanthanum(III) nitrate hexahydrate is a white, crystalline solid that is highly soluble in water and alcohol.[1] Its thermal decomposition is a complex process involving dehydration, hydrolysis, and the formation of various intermediate compounds before yielding the final product, hexagonal lanthanum oxide.[1][2] Understanding the precise mechanism and the temperature ranges for each decomposition step is crucial for controlling the properties of the resulting lanthanum oxide.
The Thermal Decomposition Pathway
The thermal decomposition of this compound hexahydrate is a multi-step process that can be broadly categorized into dehydration, decomposition of the anhydrous nitrate, and the formation of lanthanum oxide. The process begins with the melting of the hydrate (B1144303) in its own water of crystallization.[1]
The initial stages involve the removal of the six water molecules. Some studies suggest a stepwise dehydration, leading to the formation of lower hydrates, while others indicate that no distinct lower hydrate traces are detected.[1][3] Following dehydration, the anhydrous lanthanum nitrate decomposes to form intermediate oxynitrates, such as LaONO₃ and potentially more complex species.[4][5] Finally, these intermediates decompose at higher temperatures to yield lanthanum oxide.[2]
The gaseous products evolved during the decomposition include water vapor, nitric acid, nitrogen dioxide, and oxygen.[2][3]
Below is a generalized signaling pathway for the thermal decomposition of this compound hexahydrate.
Quantitative Analysis of Thermal Decomposition
Thermogravimetric analysis (TGA) and differential thermal analysis (DTA) or differential scanning calorimetry (DSC) are the primary techniques used to quantitatively study the thermal decomposition of this compound hexahydrate. The data from these analyses provide information on the temperature ranges of decomposition steps and the corresponding mass losses.
The following tables summarize the quantitative data from various studies. It is important to note that the exact temperatures and mass losses can vary depending on experimental conditions such as heating rate and atmosphere.
Table 1: Summary of Thermal Decomposition Stages and Mass Loss
| Temperature Range (°C) | Proposed Process | Theoretical Mass Loss (%) | Experimental Mass Loss (%) | Reference |
| 60 - 76 | Initial water loss | - | 2.06 | [1] |
| 76 - 389 | Dehydration and initial decomposition | - | 24.1 | [1] |
| 389 - 504 | Decomposition of intermediates | - | 30.0 | [1] |
| 504 - 800 | Final decomposition to La₂O₃ | - | 10.2 | [1] |
| Up to 800 | Overall decomposition to La₂O₃ | 62.37 | 62.7 | [1] |
Table 2: Proposed Intermediate Compounds and Formation Temperatures
| Intermediate Compound | Formation Temperature (°C) | Reference |
| Clusters with O-La-OH groups | Initial stages | [1][2] |
| La(OH)(NO₃)₂ | 410 | [3] |
| LaO(NO₃) | 440 | [3] |
| La(O)₁.₅(NO₃)₀.₅ | 570 | [3] |
| LaONO₃ | 440-570 | [3][4] |
| La₃O₄NO₃ | - | [4][5] |
Experimental Protocols
Detailed experimental protocols are essential for obtaining reliable and reproducible data. The following sections outline the methodologies for the key analytical techniques used to study the thermal decomposition of this compound hexahydrate.
Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC)
Objective: To determine the temperature and mass change associated with the decomposition events.
Methodology:
-
Sample Preparation: A small amount of high-purity this compound hexahydrate (typically 5-15 mg) is accurately weighed into an appropriate crucible (e.g., alumina, platinum).[6]
-
Instrumentation: A simultaneous TGA/DSC instrument is used.
-
Experimental Conditions:
-
Temperature Program: The sample is heated from ambient temperature to approximately 800-1000°C.
-
Heating Rate: A constant heating rate, typically between 5 to 20°C/min, is employed.[7]
-
Atmosphere: The experiment is conducted under a controlled atmosphere, such as dry nitrogen, air, or an inert gas (e.g., argon), with a constant flow rate (e.g., 20-100 mL/min).[5][7]
-
-
Data Analysis: The TGA curve (mass vs. temperature) is analyzed to identify the temperature ranges of mass loss and the percentage of mass lost at each stage. The DSC curve (heat flow vs. temperature) is analyzed to identify endothermic and exothermic events associated with melting, dehydration, and decomposition.
X-ray Diffraction (XRD)
Objective: To identify the crystalline phases of the solid products at different stages of decomposition.
Methodology:
-
Sample Preparation: Samples are prepared by heating this compound hexahydrate to specific temperatures corresponding to the different decomposition stages observed in the TGA/DSC analysis and then rapidly cooling them to room temperature.
-
Instrumentation: A powder X-ray diffractometer with a copper Kα radiation source is typically used.
-
Data Collection: The XRD patterns are recorded over a 2θ range of approximately 10-80°.
-
Data Analysis: The obtained diffraction patterns are compared with standard diffraction patterns from databases (e.g., JCPDS-ICDD) to identify the crystalline phases present in each sample.
Infrared Spectroscopy (IR)
Objective: To identify the functional groups present in the solid and gaseous decomposition products.
Methodology:
-
Solid Sample Analysis:
-
Sample Preparation: The solid residues from different decomposition temperatures are mixed with KBr and pressed into pellets.
-
Data Collection: The IR spectra are recorded using a Fourier Transform Infrared (FTIR) spectrometer.
-
-
Evolved Gas Analysis (EGA):
-
Instrumentation: The outlet of the TGA instrument is coupled to an FTIR spectrometer.
-
Data Collection: IR spectra of the evolved gases are continuously recorded as the temperature increases.
-
-
Data Analysis: The absorption bands in the IR spectra are assigned to specific functional groups (e.g., O-H, N-O) to identify the chemical species present.
Below is a diagram illustrating a typical experimental workflow for the analysis of the thermal decomposition.
Conclusion
The thermal decomposition of this compound hexahydrate is a complex, multi-step process that has been investigated by various analytical techniques. While the general pathway involving dehydration, formation of oxynitrate intermediates, and final conversion to lanthanum oxide is established, the exact nature of the intermediates and the specific temperature ranges for each step can vary. This guide provides a consolidated overview of the current understanding, presenting quantitative data and detailed experimental protocols to aid researchers in their study of this important chemical transformation. Careful control of experimental parameters is paramount for achieving reproducible results and for synthesizing lanthanum oxide with desired properties.
References
- 1. journalijdr.com [journalijdr.com]
- 2. Thermal decomposition of lanthanum nitrate hexahydrate La(NO3)3∙6H2O | International Journal of Development Research (IJDR) [journalijdr.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. akjournals.com [akjournals.com]
- 6. researchgate.net [researchgate.net]
- 7. akjournals.com [akjournals.com]
Coordination Chemistry of Lanthanum(III) Ion in Nitrate Solution: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the coordination chemistry of the lanthanum(III) ion in nitrate (B79036) solutions. Lanthanum, as the archetypal lanthanide, serves as a crucial model for understanding the behavior of this series of elements in various chemical environments. Its coordination chemistry is of fundamental importance in fields ranging from separation science and catalysis to the design of therapeutic and diagnostic agents. In nitrate-containing solutions, the interplay between hydration and nitrate coordination dictates the structure, stability, and reactivity of the resulting lanthanum(III) complexes. This guide synthesizes key findings on coordination numbers, speciation, thermodynamics, and the experimental methodologies used to elucidate these properties.
Fundamental Principles of Lanthanum(III) Coordination in Nitrate Solution
The coordination chemistry of the lanthanum(III) ion in aqueous nitrate solutions is characterized by a dynamic equilibrium between hydrated ions and various nitrato complexes. The large ionic radius and high charge of La(III) lead to strong interactions with water molecules, resulting in a well-defined hydration shell. However, the nitrate anion can also act as a ligand, competing with water for sites in the first coordination sphere.
Inner-Sphere vs. Outer-Sphere Coordination:
In the context of lanthanum(III) nitrate solutions, the distinction between inner-sphere and outer-sphere complexes is critical.
-
Inner-sphere complexes involve direct contact between the La(III) ion and the nitrate ligand. This type of interaction is supported by evidence from various spectroscopic techniques.[1]
-
Outer-sphere complexes , in contrast, would involve a layer of water molecules separating the cation and the anion. While outer-sphere ion pairing is a general phenomenon in electrolyte solutions, studies on lanthanide nitrate systems point towards the prevalence of inner-sphere coordination, especially at moderate to high nitrate concentrations.[1]
The formation of inner-sphere complexes is often an endothermic process, driven by a positive entropy change resulting from the release of water molecules from the hydration sphere.[2]
Coordination Number and Geometry:
The coordination number (CN) of the lanthanum(III) ion in solution is typically high, a consequence of its large size and electrostatic nature. In aqueous solutions, the hydrated La(III) ion is thought to exist predominantly as the nona-aqua complex, [La(H₂O)₉]³⁺.[1] The introduction of nitrate ions into the system leads to the displacement of coordinated water molecules and the formation of various nitrato complexes.
The total coordination number of lanthanum(III) in nitrate solutions generally remains high, often ranging from 8 to 12.[3][4] The geometry of these complexes can be complex and fluxional. For instance, in a methanol/ethyl ammonium (B1175870) nitrate solvent system, the coordination geometry of La(III) has been observed to transition from a 10-coordinate bicapped square antiprism to a 12-coordinate icosahedral structure as the nitrate concentration increases.[3][5]
Monodentate and Bidentate Nitrate Coordination:
The nitrate ion can coordinate to a metal center in either a monodentate or a bidentate fashion. In the case of lanthanum(III), both modes have been observed, and the equilibrium between them is influenced by factors such as the solvent and the overall coordination environment.[3][6] Computational studies suggest that while bidentate coordination is often energetically preferred, the energy difference between monodentate and bidentate binding can be small, particularly in sterically crowded coordination spheres.[7]
Speciation of Lanthanum(III) in Nitrate Solution
The speciation of lanthanum(III) in a nitrate solution is highly dependent on the nitrate concentration. At low nitrate concentrations, the hydrated [La(H₂O)₉]³⁺ ion is the dominant species. As the nitrate concentration increases, a stepwise formation of nitrato complexes occurs:
[La(H₂O)₉]³⁺ + nNO₃⁻ ⇌ [La(NO₃)n(H₂O)₉₋ₓ]⁽³⁻ⁿ⁾⁺ + xH₂O
The formation of mono-, di-, and higher nitrato complexes has been reported.[8] The following diagram illustrates the general equilibrium involved in the speciation of lanthanum(III) in a nitrate solution.
Caption: Speciation of La(III) with increasing nitrate concentration.
Quantitative Data Summary
The following tables summarize key quantitative data from various studies on the coordination of lanthanum(III) in nitrate solutions.
Table 1: Coordination Numbers and Bond Distances
| Species/System | Technique | Total CN | La-O(H₂O) Distance (Å) | La-O(NO₃) Distance (Å) | Reference(s) |
| La(III) in aqueous nitrate | EXAFS | ~9 | 2.3 - 2.5 | 2.4 - 2.6 | [1] |
| La(NO₃)₃ in EAN/MeOH | MD/XAS | 10 - 12 | - | Varies with solvent composition | [3][5] |
| La³⁺ in nitrate-based ionic liquid | MD | 10 | - | ~2.6 | [4][6] |
| La(NO₃)₃ in methanol | EXAFS | 10 | - | - | [9] |
Table 2: Thermodynamic Parameters for La(III)-Nitrate Complexation
| Reaction | Method | Log K (22±1°C, μ=1.0) | ΔH (kJ/mol) | ΔS (J/mol·K) | Reference(s) |
| La³⁺ + NO₃⁻ ⇌ [La(NO₃)]²⁺ | Solvent Extraction | 1.3 ± 0.3 | - | - | [10] |
| Nd³⁺ + NO₃⁻ ⇌ [Nd(NO₃)]²⁺ | Spectrophotometry/Microcalorimetry | Varies with temp. | 1.5 ± 0.2 (at 25°C) | - | [7] |
Note: Thermodynamic data for La(III) is limited in the provided search results; data for Nd(III) is included as a close analogue.
Experimental Protocols
A variety of experimental techniques are employed to study the coordination chemistry of lanthanum(III) in nitrate solutions. Below are generalized protocols for some of the key methods.
Extended X-ray Absorption Fine Structure (EXAFS) Spectroscopy
EXAFS is a powerful technique for determining the local atomic structure around a specific element, providing information on coordination numbers and bond distances.
Methodology:
-
Sample Preparation:
-
Prepare aqueous solutions of this compound at the desired concentrations.
-
The concentration of La(III) is typically in the range of 0.1 M to 1 M.[1]
-
The nitrate concentration can be varied by adding a non-coordinating salt of nitrate (e.g., NaNO₃) or by using nitric acid.
-
Solutions are typically held in a sample cell with windows transparent to X-rays (e.g., Kapton or Mylar).
-
-
Data Acquisition:
-
EXAFS spectra are collected at a synchrotron radiation source.
-
Data is collected at the La L₃-edge.
-
Spectra are typically recorded in transmission or fluorescence mode, depending on the concentration of the sample.
-
-
Data Analysis:
-
The raw absorption data is processed to extract the EXAFS oscillations (χ(k)).
-
The χ(k) data is Fourier transformed to obtain a radial distribution function (RDF), which shows peaks corresponding to different coordination shells around the La(III) ion.
-
The RDF is then fit with theoretical models (e.g., using software like FEFF) to extract quantitative structural parameters such as coordination numbers, bond distances, and Debye-Waller factors.[11]
-
The following diagram illustrates a typical workflow for an EXAFS experiment.
Caption: A generalized workflow for an EXAFS experiment.
Raman Spectroscopy
Raman spectroscopy probes the vibrational modes of molecules and can be used to distinguish between free and coordinated nitrate ions, as well as to identify different coordination modes.
Methodology:
-
Sample Preparation:
-
Prepare aqueous solutions of this compound over a broad concentration range (e.g., 0.1 M to 3 M).
-
Solutions are placed in quartz cuvettes.
-
-
Data Acquisition:
-
A Raman spectrometer equipped with a laser excitation source (e.g., He-Ne laser at 632.8 nm) is used.
-
Spectra are collected over a relevant wavenumber range to observe the vibrational modes of nitrate and the La-O modes.
-
-
Data Analysis:
-
The spectra are analyzed to identify the positions and intensities of the Raman bands.
-
The symmetric stretching mode (ν₁) of the nitrate ion is particularly sensitive to coordination. Changes in its position and the appearance of new bands can indicate the formation of inner-sphere complexes.
-
The intensities of the bands corresponding to free and coordinated nitrate can be used to estimate the extent of complexation.
-
UV-Vis Spectrophotometry
UV-Vis spectrophotometry can be used to study the complexation of lanthanide ions by monitoring changes in the f-f electronic transitions upon ligand binding.[12][13]
Methodology:
-
Sample Preparation:
-
Prepare a stock solution of lanthanum(III) in a non-coordinating medium (e.g., perchloric acid).
-
Prepare a stock solution of a nitrate salt (e.g., NaNO₃).
-
A series of solutions with a constant concentration of La(III) and varying concentrations of nitrate are prepared. The ionic strength is typically kept constant using a non-coordinating electrolyte like NaClO₄.[7]
-
-
Data Acquisition:
-
UV-Vis spectra are recorded for each solution using a double-beam spectrophotometer.
-
The wavelength range should cover the hypersensitive f-f transitions of the lanthanide ion being studied (for La(III), which has no f-f transitions, a competitive method with another lanthanide like Nd(III) is often used).[7]
-
-
Data Analysis:
-
Changes in the absorbance and/or wavelength of the hypersensitive transitions are monitored as a function of nitrate concentration.
-
The data is analyzed using a suitable binding model (e.g., using software like Hyperquad) to determine the stability constants of the formed complexes.[7]
-
Logical Relationships and Signaling Pathways
The coordination of lanthanum(III) in nitrate solution can be viewed as a series of competing equilibria. The following diagram illustrates the logical relationship between the different species and the factors influencing their formation.
Caption: Factors influencing La(III)-nitrate coordination equilibria.
Conclusion
The coordination chemistry of the lanthanum(III) ion in nitrate solution is a complex interplay of hydration and ligand exchange processes. The formation of inner-sphere nitrato complexes is a key feature, with the coordination number of lanthanum(III) remaining high. The speciation is highly dependent on the nitrate concentration, with a stepwise formation of higher-order complexes. A combination of experimental techniques, including EXAFS, Raman, and UV-Vis spectroscopy, coupled with computational modeling, provides a detailed picture of the structure, bonding, and thermodynamics of these systems. A thorough understanding of this fundamental chemistry is essential for the rational design of new technologies and therapeutic agents involving lanthanides.
References
- 1. akjournals.com [akjournals.com]
- 2. escholarship.org [escholarship.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Lanthanum(III) and Lutetium(III) in Nitrate-Based Ionic Liquids: A Theoretical Study of Their Coordination Shell - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. On the Coordination Chemistry of the this compound Salt in EAN/MeOH Mixtures - PMC [pmc.ncbi.nlm.nih.gov]
- 6. iris.uniroma1.it [iris.uniroma1.it]
- 7. escholarship.org [escholarship.org]
- 8. Developing Lanthanide-Nitrate Cluster Chemistry toward Rare Earth Separations - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. chemrxiv.org [chemrxiv.org]
- 12. osti.gov [osti.gov]
- 13. Spectrophotometric methods to probe the solution chemistry of lanthanide complexes with macromolecules - PubMed [pubmed.ncbi.nlm.nih.gov]
The Hygroscopic Nature of Lanthanum(III) Nitrate: A Technical Guide for Researchers
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive technical overview of the hygroscopic and deliquescent properties of Lanthanum(III) nitrate (B79036), with a focus on its implications for laboratory handling, experimental accuracy, and material stability. Lanthanum(III) nitrate, particularly in its common hexahydrate form (La(NO₃)₃·6H₂O), is a critical precursor in the synthesis of advanced materials, including catalysts, high-performance ceramics, and phosphors.[1][2] However, its profound affinity for atmospheric moisture presents significant challenges that necessitate rigorous handling protocols.
Physicochemical and Hygroscopic Characteristics
This compound is a white, crystalline solid that is highly soluble in water and other polar solvents like ethanol.[3][4] It is most commonly available as a hexahydrate, which is itself described as both hygroscopic and deliquescent—meaning it readily absorbs moisture from the air and can absorb enough to dissolve into a liquid solution.[5][6][7] This deliquescent nature is a critical consideration for accurate weighing and for maintaining the material's stoichiometry and reactivity.
While the deliquescent properties of many inorganic salts are well-characterized by a specific Critical Relative Humidity (CRH)—the RH threshold above which rapid moisture absorption occurs—an exact, standardized CRH value for this compound hexahydrate is not widely reported in publicly available literature. This data gap underscores the need for researchers to assume high hygroscopicity and employ stringent protective measures at all times.
The process of moisture absorption by a deliquescent salt like this compound hexahydrate is a phase transition, as illustrated below.
Summary of Physicochemical Properties
The fundamental properties of this compound hexahydrate are summarized in the table below. Note that thermal decomposition is a complex, multi-stage process.
| Property | Value | Citations |
| Chemical Formula | La(NO₃)₃·6H₂O | [5] |
| Molecular Weight | 433.01 g/mol | [5] |
| Appearance | White crystalline solid | [3] |
| Solubility | Very soluble in water and alcohol | [3] |
| Melting Point | ~40-68 °C (melts in its own water of crystallization, followed by decomposition) | [3][8] |
| Sensitivity | Hygroscopic / Deliquescent | [4] |
| Stability | Strong oxidizer; contact with combustible materials may cause fire. | [7] |
Thermal Decomposition and Hydrate Stability
The thermal stability of this compound hexahydrate is intrinsically linked to its waters of hydration. Thermogravimetric Analysis (TGA) reveals a complex, multi-step decomposition process upon heating. The compound first melts in its own water of crystallization.[8] This is followed by a series of dehydration and hydrolysis steps, ultimately yielding hexagonal Lanthanum(III) oxide (La₂O₃) at temperatures above ~650°C.[8]
One detailed thermal analysis study identified multiple distinct dehydration and decomposition stages, suggesting the formation of intermediate species like nitrate monohydrate, lanthanum oxynitrate (LaO(NO₃)), and other non-stoichiometric intermediates before the final oxide is formed.[9] This complex pathway highlights the difficulty in obtaining the anhydrous salt by simple heating without inducing decomposition.
Experimental Protocols for Hygroscopicity Assessment
Given the lack of a standardized CRH value, researchers may need to characterize the hygroscopic behavior of their specific batch of this compound. Dynamic Vapor Sorption (DVS) and Thermogravimetric Analysis (TGA) are the principal methods for this assessment.
Dynamic Vapor Sorption (DVS)
DVS is a gravimetric technique that measures the mass change of a sample as it is exposed to a precisely controlled stream of gas with varying relative humidity at a constant temperature. This allows for the generation of a moisture sorption isotherm, which plots the equilibrium moisture content as a function of RH. The CRH is identified as the RH value at which a sharp, discontinuous increase in mass occurs.
Generalized DVS Protocol for an Inorganic Salt:
-
Sample Preparation: Place a small amount of the sample (typically 5-15 mg) onto the DVS microbalance sample pan.
-
Initial Drying: Dry the sample in situ by exposing it to a 0% RH gas stream (typically dry nitrogen) until a stable mass is achieved. This establishes the dry baseline mass.
-
Sorption Phase: Increase the RH in a stepwise manner (e.g., in 10% RH increments from 0% to 90%). At each step, the instrument holds the RH constant until the sample mass equilibrates ( dm/dt < 0.002% min⁻¹).
-
Desorption Phase: After reaching the maximum RH, decrease the RH in a similar stepwise manner back to 0% to analyze the desorption behavior and identify any hysteresis.
-
Data Analysis: Plot the equilibrium mass change (%) against the target RH. The CRH is the point on the sorption curve where a sharp, vertical uptake of moisture is observed.
Thermogravimetric Analysis (TGA)
TGA measures the change in mass of a sample as a function of temperature in a controlled atmosphere. It is primarily used to study thermal stability and decomposition but can also quantify the water content of hydrated salts.
Generalized TGA Protocol for Hydrate Analysis:
-
Sample Preparation: Accurately weigh approximately 5-10 mg of the hydrated salt into a ceramic or aluminum TGA crucible.
-
Instrument Setup: Purge the TGA furnace with an inert gas (e.g., nitrogen at 50-100 mL/min) to provide a stable, non-reactive atmosphere.
-
Heating Program: Heat the sample from ambient temperature to a temperature sufficient to ensure complete decomposition to the stable oxide (e.g., 800-900°C). A typical heating rate is 10°C/min.
-
Data Analysis: The resulting TGA curve plots mass (%) versus temperature. The mass loss corresponding to the waters of hydration can be determined from the initial weight loss steps. Stoichiometric calculations can confirm the number of water molecules per formula unit.
Implications and Best Practices for Handling and Storage
The deliquescent nature of this compound has direct consequences for its use in research and development.
-
Weighing Errors: Absorption of atmospheric moisture leads to significant positive errors in mass measurements, resulting in inaccurately prepared solutions and incorrect stoichiometric ratios in reactions.
-
Physical State Changes: The material can become clumpy, sticky, or even liquefy, making it difficult to handle and dispense accurately.[10]
-
Chemical Instability: The presence of excess water can alter the reactivity of the salt or interfere with chemical processes, particularly in non-aqueous systems or in the synthesis of moisture-sensitive materials.
Mandatory Handling and Storage Protocols:
-
Controlled Environments: All handling and weighing of this compound should be performed in a controlled, low-humidity environment, such as a glove box or a dry room.[9]
-
Desiccators: For short-term storage and transport between locations, the material must be kept in a sealed container within a desiccator containing an active desiccant (e.g., silica (B1680970) gel, phosphorus pentoxide).[11]
-
Airtight Containers: The primary storage container must be tightly sealed immediately after use to minimize exposure to ambient air.[10]
-
Rapid Operations: When a controlled environment is not feasible, operations should be performed as quickly as possible to limit the time the material is exposed to the atmosphere.
-
Material Inspection: Before use, visually inspect the material. If it appears clumpy or wet, it has likely been compromised by moisture. Drying the material is not recommended as it can lead to decomposition.[10]
By adhering to these protocols, researchers can mitigate the challenges posed by the hygroscopic nature of this compound, ensuring the integrity of their materials and the accuracy and reproducibility of their experimental results.
References
- 1. researchgate.net [researchgate.net]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. scispace.com [scispace.com]
- 4. acp.copernicus.org [acp.copernicus.org]
- 5. mdpi.com [mdpi.com]
- 6. proumid.com [proumid.com]
- 7. researchgate.net [researchgate.net]
- 8. ttu-ir.tdl.org [ttu-ir.tdl.org]
- 9. lenr-canr.org [lenr-canr.org]
- 10. scilit.com [scilit.com]
- 11. Speciation of lanthanide ions in the organic phase after extraction from nitrate media by basic extractants - PMC [pmc.ncbi.nlm.nih.gov]
Lanthanum(III) Nitrate: A Comprehensive Safety Guide for Researchers
An In-depth Technical Document for Laboratory Professionals
This guide provides a detailed overview of the safety considerations, handling protocols, and emergency procedures for Lanthanum(III) nitrate (B79036). It is intended for researchers, scientists, and professionals in drug development who work with this compound. Adherence to these guidelines is crucial for ensuring a safe laboratory environment.
Chemical and Physical Properties
Lanthanum(III) nitrate, particularly in its common hexahydrate form (La(NO₃)₃·6H₂O), is a white, crystalline solid.[1] It is highly soluble in water and also soluble in alcohols.[2][3] Understanding its physical and chemical properties is the first step in safe handling.
| Property | Value | References |
| Molecular Formula | La(NO₃)₃ | [3] |
| Molar Mass (anhydrous) | 324.92 g/mol | [3] |
| Molar Mass (hexahydrate) | 433.01 g/mol | [1] |
| Appearance | White crystalline solid | [1][2] |
| Odor | Odorless | [2] |
| Melting Point | 40 °C (hexahydrate) | [3][4] |
| Boiling Point | 126 °C (decomposes) | [3] |
| Solubility | Highly soluble in water; soluble in alcohol | [2][3] |
| Hygroscopicity | Hygroscopic (absorbs moisture from the air) | [2] |
Hazard Identification and Classification
This compound is classified as a hazardous substance. Its primary hazards are its oxidizing properties and its potential to cause serious eye damage and skin and respiratory irritation.[2][5]
| Hazard Classification | GHS Category | Hazard Statement | References |
| Oxidizing Solids | Category 2 | H272: May intensify fire; oxidizer | [2][5] |
| Serious Eye Damage/Eye Irritation | Category 1 / 2A | H318/H319: Causes serious eye damage/irritation | [5][6] |
| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation | [5] |
| Specific Target Organ Toxicity (Single Exposure) | Category 3 | H335: May cause respiratory irritation | [5] |
| Hazardous to the Aquatic Environment (Acute) | Category 1 | H400: Very toxic to aquatic life | [6] |
| Hazardous to the Aquatic Environment (Chronic) | Category 1 | H410: Very toxic to aquatic life with long lasting effects | [6] |
Signal Word: Danger[5]
Hazard Pictograms:
-
Flame over circle (Oxidizer)[6]
-
Corrosion (Serious eye damage)[6]
-
Exclamation mark (Skin/respiratory irritation)
-
Environment[6]
Toxicological Data
The toxicological properties of this compound have not been fully investigated. However, available data indicates that it can be harmful if ingested or inhaled, causing irritation to the digestive and respiratory tracts.[7] Ingestion of large quantities of nitrates can lead to methemoglobinemia.[8]
| Toxicity Data | Value | Species | Route | References |
| LD₅₀ (Lethal Dose, 50%) | 4500 mg/kg | Rat | Oral | [3][4][9] |
Experimental Protocol: Acute Oral Toxicity (LD₅₀)
The oral LD₅₀ value for this compound was likely determined using a method similar to the OECD Test Guideline 401 (now superseded). This protocol provides a basis for understanding how such toxicity data is generated.
Objective: To determine the median lethal single dose (LD₅₀) of a substance administered orally.
Methodology Summary:
-
Test Animals: Healthy, young adult rodents (typically rats), all of the same sex (females are often recommended and should be nulliparous and non-pregnant).[10]
-
Housing: Animals are housed in a controlled environment with a temperature of approximately 22°C (± 3°) and relative humidity of 30-70%.[10]
-
Dose Administration: The test substance is administered orally in graduated doses to several groups of animals, with one dose per group. Administration is typically done by gavage.[10]
-
Observation: Animals are observed for a set period (e.g., 14 days) for signs of toxicity and mortality. Observations include changes in skin, fur, eyes, mucous membranes, respiratory, circulatory, autonomic and central nervous systems, and somatomotor activity and behavior pattern. Particular attention is given to tremors, convulsions, salivation, diarrhea, lethargy, sleep, and coma.[10]
-
Data Collection: The number of deaths in each dose group is recorded. Animal weights are taken before administration, weekly, and at the time of death.[10]
-
Necropsy: All animals (those that die during the test and survivors at the end) undergo a gross necropsy to identify any pathological changes.[10]
-
LD₅₀ Calculation: The LD₅₀ is a statistically derived single dose of a substance that can be expected to cause death in 50% of the animals.[10]
Handling and Storage
Proper handling and storage procedures are critical to minimize the risks associated with this compound.
Handling:
-
Use in a well-ventilated area, preferably in a chemical fume hood.[2]
-
Avoid generating dust.[7]
-
Keep away from heat, sparks, open flames, and other ignition sources.[11]
-
Avoid contact with skin, eyes, and clothing.[7]
-
Wear appropriate personal protective equipment (PPE), including safety goggles or a face shield, a lab coat, and chemical-resistant gloves.[2][9]
-
Wash hands thoroughly after handling.[11]
-
Do not eat, drink, or smoke in the laboratory.[11]
Storage:
-
Store in a tightly closed container in a cool, dry, and well-ventilated area.[7]
-
Store away from combustible materials, strong reducing agents, and strong acids.[7][12]
-
Due to its hygroscopic nature, protect from moisture.[11]
-
Store in a separate safety cabinet for oxidizing materials.[4]
Emergency Procedures
First Aid Measures
| Exposure Route | First Aid Procedure | References |
| Inhalation | Remove to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek immediate medical attention. | [7] |
| Skin Contact | Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Seek medical attention. | [7] |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention. | [7] |
| Ingestion | If the victim is conscious and alert, give 2-4 cupfuls of milk or water. Do NOT induce vomiting. Seek immediate medical attention. | [7] |
Spill Response Workflow
A spill of this compound should be handled promptly and carefully, with an emphasis on preventing contact with combustible materials.
Caption: Workflow for handling a this compound spill.
Incompatible Materials and Reactivity
This compound is a strong oxidizing agent and can react violently with certain substances.
-
Combustible Materials: May intensify fire and poses a fire and explosion risk if it comes into contact with materials like wood, paper, and oils.[2][12]
-
Strong Reducing Agents: Can undergo a violent reaction.[7]
-
Strong Acids: Incompatible.[7]
-
Powdered Metals: Contact with finely divided metals may cause ignition or an explosion.[6]
The compound is stable under normal temperatures and pressures.[7] However, it should be protected from moisture and temperatures above 100°C.[7] Hazardous decomposition products include nitrogen oxides and toxic fumes.[7]
Disposal Considerations
Waste material must be disposed of in accordance with local, state, and federal regulations.[4] Do not dispose of with household garbage or allow it to reach the sewage system.[13] Contaminated packaging should be treated as the product itself. Waste from spills and cleanup should be collected in a labeled container for hazardous waste disposal.[14]
This guide is intended to supplement, not replace, the official Safety Data Sheet (SDS) for this compound and established laboratory safety protocols. Always consult the most current SDS for the specific product you are using and adhere to your institution's safety guidelines.
References
- 1. Lanthanum nitrate hexahydrate | H12LaN3O15 | CID 16211478 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Lanthanum Nitrate SDS (Safety Data Sheet) | Flinn Scientific [flinnsci.com]
- 3. This compound - Wikipedia [en.wikipedia.org]
- 4. datasheets.scbt.com [datasheets.scbt.com]
- 5. cdhfinechemical.com [cdhfinechemical.com]
- 6. spectrumchemical.com [spectrumchemical.com]
- 7. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 8. sigmaaldrich.com [sigmaaldrich.com]
- 9. tsapps.nist.gov [tsapps.nist.gov]
- 10. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 11. lobachemie.com [lobachemie.com]
- 12. fishersci.com [fishersci.com]
- 13. agarscientific.com [agarscientific.com]
- 14. ccny.cuny.edu [ccny.cuny.edu]
Lanthanum(III) Nitrate in Catalysis: A Technical Guide to Core Principles and Applications
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth exploration of the fundamental principles governing the use of Lanthanum(III) nitrate (B79036), La(NO₃)₃, as a catalyst in organic synthesis. Lanthanum(III) nitrate has emerged as a compelling catalyst due to its low toxicity, cost-effectiveness, stability, and ability to promote a wide range of chemical transformations under mild conditions, aligning with the principles of green chemistry.[1][2] This document details its mechanisms of action, provides quantitative data for key reactions, outlines detailed experimental protocols, and presents visual diagrams of catalytic cycles and workflows.
Core Catalytic Principles
The catalytic activity of this compound stems primarily from the strong Lewis acidity of the La³⁺ ion. As a hard Lewis acid, the lanthanum cation readily coordinates with hard Lewis bases, most notably the oxygen atom of carbonyl groups in substrates like aldehydes, ketones, and esters. This coordination polarizes the C=O bond, increasing the electrophilicity of the carbonyl carbon and rendering it more susceptible to nucleophilic attack.[3]
Two primary mechanisms describe its catalytic function:
Lewis Acid Activation
In the most direct mechanism, the La³⁺ ion activates a substrate by forming a coordinate bond with an electronegative atom (typically oxygen). This enhances the substrate's reactivity, facilitating bond formation.
The general steps are:
-
Association: The La³⁺ ion associates with the electrophilic substrate (e.g., an aldehyde).
-
Activation: The coordination of La³⁺ to the carbonyl oxygen activates the electrophile.
-
Nucleophilic Attack: A nucleophile attacks the activated carbonyl carbon.
-
Dissociation: The product is released, regenerating the La³⁺ catalyst for the next cycle.[2]
In Situ Formation of "this compound Alkoxide"
For reactions like transesterification, a more nuanced mechanism is proposed involving the in situ generation of a highly active, nearly neutral "this compound alkoxide" species, La(OR)ₘ(NO₃)₃₋ₘ.[4][5] This bifunctional catalyst is formed from the reaction of this compound with a base or an alkoxide source. It combines Lewis acidic (La³⁺) and Brønsted basic (alkoxide) properties within a single entity, enabling a concerted push-pull mechanism that dramatically accelerates the reaction.[4][5][6]
Applications in Organic Synthesis & Experimental Protocols
This compound catalyzes a diverse array of organic reactions. This section provides quantitative data and detailed protocols for key transformations.
Synthesis of 2-Arylbenzothiazoles
This reaction involves the one-pot condensation of an aromatic aldehyde with 2-aminothiophenol (B119425). This compound serves as an efficient Lewis acid catalyst, activating the aldehyde for nucleophilic attack by the amine, followed by intramolecular cyclization and oxidation.[3]
| Entry | Aldehyde (R) | Time (min) | Yield (%) |
| 1 | C₆H₅ | 45 | 95 |
| 2 | 4-Cl-C₆H₄ | 40 | 96 |
| 3 | 4-NO₂-C₆H₄ | 35 | 98 |
| 4 | 4-CH₃-C₆H₄ | 50 | 92 |
| 5 | 4-OCH₃-C₆H₄ | 55 | 90 |
| 6 | 2-Cl-C₆H₄ | 45 | 93 |
| 7 | 3-NO₂-C₆H₄ | 40 | 94 |
| Reaction conditions: Aromatic aldehyde (1 mmol), 2-aminothiophenol (1 mmol), La(NO₃)₃·6H₂O (15 mol%) in ethanol (B145695) (5 mL) at room temperature.[3] |
A mixture of 2-aminothiophenol (1 mmol, 0.125 g), 4-chlorobenzaldehyde (B46862) (1 mmol, 0.140 g), and this compound hexahydrate (15 mol%, 0.065 g) in ethanol (5 mL) was stirred at room temperature for 40 minutes.[3] The progress of the reaction was monitored by Thin Layer Chromatography (TLC). After completion, the reaction mixture was poured into ice-cold water. The solid product that precipitated was filtered, washed with water, and dried. The crude product was then recrystallized from ethanol to afford the pure 2-(4-chlorophenyl)benzothiazole.[3]
Synthesis of Bis(indolyl)methanes
This compound effectively catalyzes the electrophilic substitution reaction between two equivalents of indole (B1671886) and an aldehyde under solvent-free conditions, yielding bis(indolyl)methanes, a class of compounds with significant pharmacological properties.
| Entry | Aldehyde (R) | Time (min) | Yield (%) |
| 1 | C₆H₅ | 10 | 95 |
| 2 | 4-Cl-C₆H₄ | 10 | 98 |
| 3 | 4-NO₂-C₆H₄ | 15 | 96 |
| 4 | 4-OCH₃-C₆H₄ | 15 | 92 |
| 5 | 3-NO₂-C₆H₄ | 20 | 94 |
| 6 | CH₃(CH₂)₂CH | 30 | 85 |
| Reaction conditions: Aldehyde (1 mmol), Indole (2 mmol), La(NO₃)₃·6H₂O (10 mol%) under solvent-free conditions at room temperature. |
A mixture of indole (2 mmol, 0.234 g), 4-chlorobenzaldehyde (1 mmol, 0.140 g), and this compound hexahydrate (10 mol%, 0.043 g) was ground in a mortar and pestle at room temperature for 10 minutes. The progress of the reaction was monitored by TLC. Upon completion, the reaction mixture was washed with water and the crude solid was recrystallized from an ethanol/water mixture to afford the pure product.
Acylation of Alcohols and Phenols
The acetylation of alcohols and phenols is a common protecting group strategy. La(NO₃)₃·6H₂O has been shown to be a highly selective and efficient catalyst for this transformation using acetic anhydride (B1165640), often under solvent-free conditions.
| Entry | Substrate | Time (min) | Yield (%) |
| 1 | Benzyl alcohol | 15 | 98 |
| 2 | 1-Octanol | 30 | 95 |
| 3 | Cyclohexanol | 25 | 96 |
| 4 | Phenol (B47542) | 5 | 99 |
| 5 | 4-Nitrophenol | 5 | 98 |
| 6 | 4-Methoxyphenol | 10 | 97 |
| Reaction conditions: Substrate (1 mmol), Acetic Anhydride (2 mmol), La(NO₃)₃·6H₂O (0.5 mol%) under solvent-free conditions at room temperature. |
To a mixture of phenol (1 mmol, 0.094 g) and acetic anhydride (2 mmol, 0.189 mL), this compound hexahydrate (0.5 mol%, 0.002 g) was added. The mixture was stirred at room temperature for 5 minutes. Reaction completion was monitored by TLC. After the reaction was complete, the mixture was diluted with diethyl ether (20 mL) and washed with a saturated NaHCO₃ solution (2 x 10 mL) and brine (10 mL). The organic layer was dried over anhydrous Na₂SO₄, filtered, and the solvent was evaporated under reduced pressure to yield the pure phenyl acetate.
General Experimental Workflow
The use of this compound as a catalyst in a typical laboratory setting follows a straightforward workflow, from reaction setup to product isolation.
References
- 1. Discovery of lanthanide metal oxide catalyst for transesterification reaction by fluorescence-based high-throughput screening method and application to biodiesel production - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Efficient Three-Component Strecker Reaction of Aldehydes/Ketones via NHC-Amidate Palladium(II) Complex Catalysis [organic-chemistry.org]
- 3. researchgate.net [researchgate.net]
- 4. Lanthanum(iii) catalysts for highly efficient and chemoselective transesterification - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 5. Efficient Three-Component Strecker Reaction of Aldehydes/Ketones via NHC-Amidate Palladium(II) Complex Catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Methodological & Application
Application Notes and Protocols for Lanthanum(III) Nitrate Catalyzed Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for organic synthesis reactions catalyzed by Lanthanum(III) nitrate (B79036). Lanthanum(III) nitrate [La(NO₃)₃] is an efficient, low-toxicity, and environmentally friendly Lewis acid catalyst that has demonstrated significant utility in a variety of organic transformations. Its use often allows for mild reaction conditions, high selectivity, and simple work-up procedures, making it an attractive alternative to more hazardous traditional catalysts.[1]
These notes cover the synthesis of 2-arylbenzothiazoles, acylation of alcohols and amines, and the one-pot synthesis of α-amino nitriles. The protocols are based on published literature and are intended to be a starting point for laboratory implementation.
Synthesis of 2-Arylbenzothiazoles
The synthesis of 2-arylbenzothiazoles is a valuable transformation in medicinal chemistry due to the wideranging biological activities of this heterocyclic scaffold. This compound hexahydrate serves as an effective catalyst for the condensation of 2-aminothiophenol (B119425) with various aromatic aldehydes to yield the desired products in high yields under mild conditions.[2]
Data Presentation
The following table summarizes the results for the synthesis of 2-arylbenzothiazoles using this compound hexahydrate as a catalyst. The reaction involves the condensation of substituted benzaldehydes with 2-aminothiophenol at room temperature in ethanol (B145695).[2]
| Entry | Aldehyde (Ar-CHO) | Product | Time (min) | Yield (%) |
| 1 | Benzaldehyde | 2-Phenylbenzothiazole | 30 | 95 |
| 2 | 4-Chlorobenzaldehyde | 2-(4-Chlorophenyl)benzothiazole | 35 | 96 |
| 3 | 4-Methylbenzaldehyde | 2-(4-Methylphenyl)benzothiazole | 40 | 92 |
| 4 | 4-Methoxybenzaldehyde | 2-(4-Methoxyphenyl)benzothiazole | 45 | 94 |
| 5 | 4-Nitrobenzaldehyde | 2-(4-Nitrophenyl)benzothiazole | 30 | 98 |
| 6 | 3-Nitrobenzaldehyde | 2-(3-Nitrophenyl)benzothiazole | 35 | 97 |
| 7 | 2-Chlorobenzaldehyde | 2-(2-Chlorophenyl)benzothiazole | 40 | 93 |
Experimental Protocol
This protocol describes a general procedure for the this compound hexahydrate-catalyzed synthesis of 2-arylbenzothiazoles.
Materials:
-
This compound hexahydrate [La(NO₃)₃·6H₂O]
-
Aromatic aldehyde (1 mmol)
-
2-Aminothiophenol (1 mmol)
-
Ethanol (5 mL)
-
Round-bottom flask
-
Magnetic stirrer
Procedure:
-
In a clean, dry round-bottom flask, dissolve the aromatic aldehyde (1 mmol) and 2-aminothiophenol (1 mmol) in ethanol (5 mL).
-
Add this compound hexahydrate (15 mol%) to the solution.
-
Stir the reaction mixture at room temperature.
-
Monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
Upon completion of the reaction, as indicated by TLC, pour the reaction mixture into ice-cold water.
-
The solid product will precipitate out of the solution.
-
Collect the solid product by vacuum filtration.
-
Wash the solid with cold water and dry it under vacuum.
-
If necessary, recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the pure 2-arylbenzothiazole.
Logical Relationship Diagram
Caption: Experimental workflow for the synthesis of 2-arylbenzothiazoles.
Proposed Reaction Mechanism
The proposed mechanism for the this compound catalyzed synthesis of 2-arylbenzothiazoles involves the initial activation of the aldehyde by the lanthanum ion.
Caption: Proposed mechanism for 2-arylbenzothiazole synthesis.
Acylation of Alcohols and Amines
This compound has been reported as an efficient catalyst for the acetylation of alcohols, phenols, and amines using acetic anhydride (B1165640), often under solvent-free conditions. This method provides a green and convenient route to protected functional groups.
Data Presentation
The following table summarizes the acetylation of various substrates using this compound hexahydrate as a catalyst under solvent-free conditions.
| Entry | Substrate | Time (min) | Yield (%) |
| 1 | Benzyl alcohol | 10 | 98 |
| 2 | Phenol | 15 | 95 |
| 3 | Aniline | 5 | 99 |
| 4 | 4-Chloroaniline | 8 | 97 |
| 5 | Cyclohexanol | 20 | 92 |
Experimental Protocol
This protocol describes a general procedure for the this compound-catalyzed acetylation of alcohols and amines under solvent-free conditions.
Materials:
-
This compound hexahydrate [La(NO₃)₃·6H₂O]
-
Substrate (alcohol, phenol, or amine) (1 mmol)
-
Acetic anhydride (1.2 mmol)
-
Round-bottom flask
-
Magnetic stirrer
Procedure:
-
In a round-bottom flask, add the substrate (1 mmol) and acetic anhydride (1.2 mmol).
-
Add a catalytic amount of this compound hexahydrate (e.g., 5 mol%).
-
Stir the mixture at room temperature. For less reactive substrates, gentle heating (e.g., 50-60 °C) may be required.
-
Monitor the reaction by TLC.
-
Upon completion, add water to the reaction mixture to quench the excess acetic anhydride.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with saturated sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate (B86663) and concentrate under reduced pressure to obtain the crude product.
-
Purify the product by column chromatography on silica (B1680970) gel if necessary.
Experimental Workflow Diagram
Caption: Workflow for this compound catalyzed acylation.
One-Pot Synthesis of α-Amino Nitriles (Strecker Reaction)
This compound is an effective catalyst for the one-pot, three-component Strecker reaction, which involves the reaction of an aldehyde, an amine, and a cyanide source to produce α-amino nitriles.[1] These compounds are important intermediates in the synthesis of α-amino acids.
Data Presentation
The following table presents data for the synthesis of α-amino nitriles from various aldehydes and amines using trimethylsilyl (B98337) cyanide (TMSCN) as the cyanide source, catalyzed by this compound hexahydrate.
| Entry | Aldehyde | Amine | Product | Time (h) | Yield (%) |
| 1 | Benzaldehyde | Aniline | 2-(Phenylamino)phenylacetonitrile | 2.5 | 95 |
| 2 | 4-Chlorobenzaldehyde | Aniline | 2-((4-Chlorophenyl)(phenylamino))acetonitrile | 3.0 | 96 |
| 3 | 4-Methoxybenzaldehyde | Aniline | 2-((4-Methoxyphenyl)(phenylamino))acetonitrile | 3.5 | 94 |
| 4 | Benzaldehyde | Piperidine | 2-Phenyl-2-(piperidin-1-yl)acetonitrile | 2.0 | 92 |
| 5 | Cyclohexanecarboxaldehyde | Aniline | 2-(Cyclohexyl(phenylamino))acetonitrile | 4.0 | 90 |
Experimental Protocol
This protocol outlines a general procedure for the this compound-catalyzed one-pot synthesis of α-amino nitriles.
Materials:
-
This compound hexahydrate [La(NO₃)₃·6H₂O]
-
Aldehyde (1 mmol)
-
Amine (1 mmol)
-
Trimethylsilyl cyanide (TMSCN) (1.1 mmol)
-
Acetonitrile (solvent)
-
Round-bottom flask
-
Magnetic stirrer
Procedure:
-
To a stirred solution of the aldehyde (1 mmol) and amine (1 mmol) in acetonitrile, add a catalytic amount of this compound hexahydrate (e.g., 10 mol%).
-
Stir the mixture at room temperature for a few minutes.
-
Add trimethylsilyl cyanide (1.1 mmol) to the reaction mixture.
-
Continue stirring at room temperature and monitor the reaction by TLC.
-
After the reaction is complete, quench the reaction by adding water.
-
Extract the product with an organic solvent like ethyl acetate.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the pure α-amino nitrile.
Logical Relationship Diagram
Caption: One-pot, three-component synthesis of α-amino nitriles.
References
Application Notes and Protocols: Co-precipitation Synthesis of Lanthanum-Based Nanoparticles
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview and experimental protocols for the synthesis of lanthanum-based nanoparticles using the co-precipitation method with Lanthanum(III) nitrate (B79036) as a primary precursor. This method is highlighted for its simplicity, cost-effectiveness, and ability to control particle size.[1][2] The synthesized nanoparticles, particularly lanthanum oxide (La₂O₃) and lanthanum phosphate (B84403) (LaPO₄), have significant potential in various biomedical applications, including drug delivery, bioimaging, and cancer therapy.[3][4][5]
Overview of Applications
Lanthanum-based nanoparticles are gaining considerable attention in the biomedical field due to their unique physicochemical properties.[6] Their applications are diverse and expanding:
-
Drug Delivery: These nanoparticles can serve as carriers for anticancer drugs, offering possibilities for targeted and controlled release.[4][5] Lanthanum oxide nanosheets have demonstrated a remarkable drug loading capacity.[7] For instance, lanthanum-doped phosphate glass nanoparticles have been shown to provide sustained release of antibiotics like ciprofloxacin.[8][9]
-
Cancer Therapy and Theranostics: Lanthanum oxide nanoparticles have been investigated for their cytotoxicity against cancer cells, such as human cervical cancer (HeLa) cells and glioblastoma cells.[10][11] They can also enhance the efficacy of existing treatments like radiation therapy and chemotherapy.[11] Furthermore, lanthanide-doped nanoparticles can be used as contrast agents in magnetic resonance imaging (MRI) and for near-infrared (NIR) dual-modal imaging, combining diagnostics and therapy (theranostics).[5]
-
Bioimaging: The luminescent properties of lanthanide-doped nanoparticles make them suitable for various bioimaging techniques, including fluorescence microscopy.[4]
-
Gene Delivery: Lanthanum phosphate nanoparticles have been successfully used to deliver siRNA for cancer treatment, demonstrating significant tumor growth inhibition in preclinical models.[12]
Experimental Protocols
The following protocols detail the co-precipitation synthesis of Lanthanum Oxide (La₂O₃) and Lanthanum Phosphate (LaPO₄) nanoparticles.
Synthesis of Lanthanum Oxide (La₂O₃) Nanoparticles
This protocol is a cost-effective method for producing La₂O₃ nanoparticles at room temperature.[6]
Materials:
-
Lanthanum(III) nitrate hexahydrate (La(NO₃)₃·6H₂O)
-
Sodium hydroxide (B78521) (NaOH)
-
Deionized water
Equipment:
-
Beakers
-
Magnetic stirrer
-
Burette or dropping funnel
-
Centrifuge
-
Muffle furnace
-
Crucible
Procedure:
-
Precursor Solution Preparation: Prepare a 0.1 M solution of this compound hexahydrate by dissolving the appropriate amount in deionized water with constant stirring for 30 minutes at room temperature.[1][13]
-
Precipitating Agent Preparation: Prepare a 0.3 M aqueous solution of sodium hydroxide.[1]
-
Co-precipitation: While vigorously stirring the lanthanum nitrate solution, add the NaOH solution dropwise. A milky white precipitate of lanthanum hydroxide (La(OH)₃) will form.[10]
-
Aging: Allow the mixture to stir for an additional hour.[10]
-
Washing: Centrifuge the suspension at 15,000 rpm for 15 minutes to separate the precipitate.[10] Wash the precipitate multiple times with deionized water and ethanol to remove any unreacted substances.[1]
-
Drying: Dry the washed precipitate in a muffle furnace.[10]
-
Calcination: Calcine the dried lanthanum hydroxide powder in a crucible at a temperature between 600°C and 900°C for 2-4 hours to obtain lanthanum oxide (La₂O₃) nanoparticles.[14][15]
Synthesis of Lanthanum Phosphate (LaPO₄) Nanoparticles for Drug/Gene Delivery
This protocol is adapted for biomedical applications, focusing on the formation of lanthanum phosphate nanoparticles suitable for encapsulating therapeutic agents like siRNA.[12]
Materials:
-
This compound hexahydrate (La(NO₃)₃·6H₂O)
-
Disodium hydrogen phosphate (Na₂HPO₄) or other phosphate source
-
Chitosan (B1678972) (for coating, optional but recommended for stability and mucoadhesion)[12]
-
Therapeutic agent (e.g., siRNA)
-
Nuclease-free water
Equipment:
-
Magnetic stirrer
-
Vortex mixer
-
Centrifuge
Procedure:
-
siRNA-Phosphate Solution: Prepare a solution of the therapeutic agent (e.g., siRNA) with the phosphate source in nuclease-free water.
-
Lanthanum Solution: Prepare a separate solution of this compound.
-
Co-precipitation: Add the lanthanum nitrate solution to the siRNA-phosphate solution under gentle vortexing. The pH-responsive interaction between lanthanum and phosphate ions will lead to the formation of siRNA-loaded lanthanum phosphate nanoparticles.[12]
-
Chitosan Coating (Optional): To improve stability and mucoadhesion, a chitosan solution can be added to the nanoparticle suspension. Chitosan forms an outer shell, controlling the growth of the lanthanum phosphate complexes.[12]
-
Purification: The resulting nanoparticle suspension can be purified by centrifugation to remove any unreacted components.
Data Presentation
The following tables summarize quantitative data from various studies on the synthesis and application of lanthanum-based nanoparticles.
Table 1: Synthesis Parameters for Lanthanum Oxide (La₂O₃) Nanoparticles via Co-precipitation
| Precursor (Lanthanum Salt) | Molarity of La(NO₃)₃·6H₂O | Precipitating Agent | Molarity of NaOH | Calcination Temperature (°C) | Resulting Particle Size (nm) | Reference |
| La(NO₃)₃·6H₂O | 0.1 M | NaOH | 0.3 M | Not specified (uncalcined) | 41-47 | [1] |
| La(NO₃)₃·6H₂O | 0.1 M | NaOH | 0.3 M | Not specified | 7.13 - 7.92 | [6] |
| La(NO₃)₃·6H₂O | 0.1 M | NaOH | 10 M | Not specified | ~200 (spherical) | [10] |
| Lanthanum Acetate | Not specified | Na₂CO₃ | Not specified | 600 | Not specified | [16] |
Table 2: Applications and Characterization of Lanthanum-Based Nanoparticles
| Nanoparticle Type | Application | Key Finding | Resulting Particle Size (nm) | Reference |
| La₂O₃ | Anticancer Activity (HeLa cells) | IC50 value of 149.22 µg/ml | ~200 | [10] |
| LaPO₄-C | Heavy Metal Adsorption (Pb²⁺) | Max. adsorption capacity: 333.33 mg g⁻¹ | 30-40 | [17] |
| LaPO₄ | Radionuclide Carrier (²²³Ra) | >99.9% retention of ²²³Ra over 27 days | 3.4 (core), 6.3 (core+2 shells) | [18] |
| Chitosan-coated LaP/siRNA | Colorectal Cancer Therapy | Significant tumor growth inhibition | Not specified | [12] |
Visualizations
Diagram 1: Experimental Workflow for La₂O₃ Nanoparticle Synthesis
Caption: Workflow for La₂O₃ nanoparticle synthesis.
Diagram 2: Role of Lanthanum Phosphate Nanoparticles in siRNA Delivery for Cancer Therapy
Caption: siRNA delivery using LaPO₄ nanoparticles.
References
- 1. researchpublish.com [researchpublish.com]
- 2. digitalcommons.chapman.edu [digitalcommons.chapman.edu]
- 3. Molecularly Targeted Lanthanide Nanoparticles for Cancer Theranostic Applications | MDPI [mdpi.com]
- 4. nanorh.com [nanorh.com]
- 5. Biomedical Applications of Lanthanide Nanomaterials, for Imaging, Sensing and Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. theaspd.com [theaspd.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. aminer.org [aminer.org]
- 10. hilarispublisher.com [hilarispublisher.com]
- 11. Cytotoxic lanthanum oxide nanoparticles sensitize glioblastoma cells to radiation therapy and temozolomide: an in vitro rationale for translational studies - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Biological activities of siRNA-loaded lanthanum phosphate nanoparticles on colorectal cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. mocedes.org [mocedes.org]
- 14. Synthesis and characterization of lanthanum oxide and lanthanumoxid carbonate nanoparticles from thermolysis of [La(acacen)(NO3)(H2O) complex – Oriental Journal of Chemistry [orientjchem.org]
- 15. orientjchem.org [orientjchem.org]
- 16. Synthesis of lanthanum carbonate nanoparticles via sonochemical method for preparation of lanthanum hydroxide and lanthanum oxide nanoparticles [inis.iaea.org]
- 17. Synthesis of lanthanum phosphate–carbon nanoparticles using a hydrothermal method and their application for lead ion removal - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 18. researchgate.net [researchgate.net]
Application Notes and Protocols for Sol-Gel Synthesis of Metal Oxides with Lanthanum(III) Nitrate Precursor
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the synthesis of various metal oxides using the sol-gel method with Lanthanum(III) nitrate (B79036) as a precursor or dopant. The sol-gel process offers a versatile and cost-effective route to produce high-purity, homogeneous nanomaterials with tailored properties at relatively low temperatures.
Introduction to the Sol-Gel Process
The sol-gel method is a wet-chemical technique used for the fabrication of materials, typically metal oxides, from a chemical solution that acts as a precursor for an integrated network (or gel) of discrete particles or network polymers. The process involves the evolution of inorganic networks through the formation of a colloidal suspension (sol) and gelation of the sol to form a network in a continuous liquid phase (gel).
The key steps in the sol-gel process are:
-
Hydrolysis: Metal precursors (alkoxides or salts) are hydrolyzed to form metal hydroxides.
-
Condensation: The metal hydroxides undergo condensation reactions to form metal-oxo-metal bonds, resulting in the formation of a three-dimensional network.
-
Aging: The gel is aged to allow for further condensation and strengthening of the network.
-
Drying: The liquid phase is removed from the gel network.
-
Calcination: The dried gel is heat-treated to remove residual organic compounds and induce crystallization.
Lanthanum(III) nitrate is a common precursor for introducing lanthanum into metal oxide structures, either as a primary component or as a dopant to modify the material's structural, optical, and catalytic properties.
General Experimental Workflow
The following diagram illustrates a typical workflow for the sol-gel synthesis of metal oxides using this compound.
Caption: General workflow for sol-gel synthesis of metal oxides.
Application Notes & Protocols
Synthesis of Lanthanum-Doped Titanium Dioxide (La-TiO₂) Photocatalyst
Lanthanum doping in TiO₂ enhances its photocatalytic activity by modifying its electronic structure and inhibiting the recombination of photogenerated electron-hole pairs.
Experimental Protocol:
-
Precursor Preparation:
-
Solution A: Dissolve a specific amount of tetrabutyl titanate (as the titanium precursor) in anhydrous ethanol.
-
Solution B: Prepare an aqueous solution of this compound hexahydrate (La(NO₃)₃·6H₂O). The amount is calculated based on the desired doping percentage (e.g., 0.6%).[1]
-
-
Sol Formation:
-
Slowly add Solution B to Solution A under vigorous stirring.
-
Add a hydrolysis control agent, such as acetylacetone, to the mixture.[2] The molar ratio of tetrabutyl titanate to the hydrolysis control agent to water is typically 1:0.5:2.[2]
-
Continue stirring for several hours at room temperature to form a stable and transparent sol.
-
-
Gelation and Drying:
-
Age the sol at room temperature until a gel is formed.
-
Dry the gel in an oven at approximately 60-100°C to remove the solvent.
-
-
Calcination:
Quantitative Data Summary for La-TiO₂ Synthesis:
| Parameter | Value | Reference |
| Titanium Precursor | Tetrabutyl titanate | [1] |
| Lanthanum Precursor | This compound | [1] |
| Lanthanum Doping Ratio | 0.6% | [1] |
| Hydrolysis Control Agent | Acetylacetone | [2] |
| Molar Ratio (Ti:Agent:H₂O) | 1:0.5:2 | [2] |
| Calcination Temperature | 500-600°C | [1][2] |
| Resulting Crystal Phase | Anatase | [1][2] |
Synthesis of Lanthanum Aluminate (LaAlO₃) Perovskite
Lanthanum aluminate (LaAlO₃) is a perovskite-type oxide with applications in high-frequency dielectric substrates and as a host material for phosphors.
Experimental Protocol:
-
Precursor Preparation:
-
Dissolve stoichiometric amounts of this compound hexahydrate (La(NO₃)₃·6H₂O) and Aluminum nitrate nonahydrate (Al(NO₃)₃·9H₂O) in a solvent mixture, such as 2-methoxyethanol (B45455) and water.[3]
-
-
Chelation and Sol Formation:
-
Gelation and Drying:
-
Continue heating and stirring the sol until a viscous gel or polymeric resin forms.[4]
-
Dry the gel in an oven at a temperature around 100°C.
-
-
Calcination:
-
Calcine the dried powder at a high temperature, typically in the range of 600-900°C, to obtain the pure LaAlO₃ perovskite phase.[3]
-
Quantitative Data Summary for LaAlO₃ Synthesis:
| Parameter | Value | Reference |
| Lanthanum Precursor | This compound hexahydrate | [3][5] |
| Aluminum Precursor | Aluminum nitrate nonahydrate | [3][5] |
| Solvent | 2-methoxyethanol/water | [3] |
| Chelating Agent | Citric acid | [3][4][6] |
| Citric Acid:Metal Molar Ratio | 2:1 | [4] |
| Gelation Temperature | 80°C | [4][6] |
| Calcination Temperature | 600-900°C | [3] |
| Resulting Particle Size | 40-70 nm | [3] |
Synthesis of Lanthanum-Doped Nickel Oxide (La-NiO) Nanostructures
Doping nickel oxide (NiO), a p-type semiconductor, with lanthanum can modify its optical and photocatalytic properties.[7]
Experimental Protocol:
-
Precursor Preparation:
-
Sol-Gel Formation:
-
Mix the precursor solutions.
-
A gelling agent is typically added to facilitate the formation of the gel.
-
The mixture is stirred continuously until a gel is formed.
-
-
Drying and Calcination:
-
The gel is dried to remove water and other volatile components.
-
The dried powder is then calcined at a suitable temperature to obtain the crystalline La-doped NiO nanostructures.
-
Quantitative Data Summary for La-NiO Synthesis:
| Parameter | Value | Reference |
| Nickel Precursor | Nickel(II) nitrate hexahydrate | |
| Lanthanum Precursor | This compound hexahydrate | |
| Lanthanum Doping | 3 wt% | [7][8] |
| Resulting Structure | Cubic crystallinity | [7] |
| Effect of Doping | Reduction in particle size with increased dopant concentration | [7] |
Signaling Pathways and Logical Relationships
The sol-gel process is governed by a series of interconnected chemical reactions and physical transformations. The following diagram illustrates the logical progression from precursors to the final material.
Caption: Logical progression of the sol-gel synthesis process.
These protocols and notes provide a foundational guide for the synthesis of lanthanum-containing metal oxides via the sol-gel method. Researchers are encouraged to consult the cited literature for further details and to optimize the synthesis parameters for their specific applications. The versatility of the sol-gel technique allows for fine-tuning of the final material properties by adjusting precursor concentrations, pH, temperature, and the use of various additives.
References
- 1. researchgate.net [researchgate.net]
- 2. The Preparation of TiO2 Film by the Sol-Gel Method and Evaluation of Its Self-Cleaning Property - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Progress and Recent Strategies in the Synthesis and Catalytic Applications of Perovskites Based on Lanthanum and Aluminum - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Sol-gel synthesis of lanthanum aluminate doped with Tb: characterization and its application in Tl dosimetry [inis.iaea.org]
- 6. mdpi.com [mdpi.com]
- 7. In situ fabrication of lanthanum-doped nickel oxide nanostructures using sol–gel for the degradation of rhodamine B - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Application Notes and Protocols: Lanthanum(III) Nitrate for Phosphate Removal in Wastewater Treatment
Abstract
These application notes provide a comprehensive overview of the use of Lanthanum(III) nitrate (B79036) (La(NO₃)₃) for the removal of phosphate (B84403) from wastewater. The primary mechanism of phosphate removal is through chemical precipitation, forming highly insoluble lanthanum phosphate (LaPO₄).[1][2] This document outlines the underlying chemical principles, summarizes key performance data, and provides detailed experimental protocols for laboratory-scale evaluation. The information is intended for researchers, scientists, and professionals in drug development and environmental science who are exploring efficient methods for phosphate remediation.
Introduction
Eutrophication, driven by excess phosphorus in water bodies, is a significant environmental concern.[3][4] Lanthanum-based materials, particularly lanthanum salts like Lanthanum(III) nitrate, have demonstrated high efficiency and selectivity for phosphate removal.[1][5] Lanthanum reacts with phosphate to form a stable mineral, Rhabdophane (LaPO₄), which has an extremely low solubility product constant (Ksp ≈ 3.7 x 10⁻²³), ensuring effective and permanent phosphate sequestration from the aqueous phase.[4][6] This method is effective over a broad pH range and is less influenced by the presence of competing anions compared to traditional coagulants like aluminum and iron salts.[7][8]
Mechanism of Phosphate Removal
The primary mechanism for phosphate removal using this compound is chemical precipitation. When this compound is introduced into wastewater containing phosphate ions (PO₄³⁻), a rapid reaction occurs, leading to the formation of insoluble lanthanum phosphate precipitate.
The overall chemical reaction can be represented as: La³⁺ + PO₄³⁻ → LaPO₄(s)
This precipitation is a form of chemisorption and is often accompanied by electrostatic interactions and inner-sphere complexation.[3][4] The reaction is very rapid, with studies showing that phosphate precipitation can be completed in less than a second under optimal mixing conditions.[7]
Caption: Chemical precipitation of phosphate using this compound.
Performance Data
The effectiveness of this compound and other lanthanum-based materials for phosphate removal is summarized in the tables below.
Table 1: Phosphate Removal Efficiency under Various Conditions
| Lanthanum Source | Initial Phosphate (mg/L) | Adsorbent Dose | pH | Removal Efficiency (%) | Reference |
| La-zeolite | 5.34 | 2 g/L | - | >99 | [1] |
| La(OH)₃-modified nanocomposite | 1.17 | - | - | 95.7 | [1] |
| La-modified sludge biochar | 15 | 1.3 g/L | 3.0 | 99.06 | [3] |
| Lanthanum-modified pine needles | 10 | - | 3.0 | ~85 | [8] |
| Lanthanum-modified bio-ceramisite | 1 | - | 4-12 | >90 | [9] |
| Lanthanum carbonate | - | - | 2.9 | - | [10] |
Table 2: Maximum Adsorption Capacities of Lanthanum-Based Adsorbents
| Adsorbent | Maximum Adsorption Capacity (mg P/g) | Temperature (°C) | Reference |
| La-modified sludge-based biochar | 152.77 | 35 | [3] |
| La-incorporated nanostructured ternary (hydr)oxide | 80.8 | - | [11] |
| Lanthanum carbonate nanorods | 312.5 (pH 5), 303.03 (pH 7) | - | [11] |
| Lanthanum-modified biochar | 137.44 | - | [11] |
| Lanthanum-modified sludge biochar | 140.237 | - | [4] |
| Lanthanum carbonate | 106.6 | - | [10] |
Experimental Protocols
The following protocols describe standard laboratory procedures for evaluating the efficacy of this compound for phosphate removal.
4.1 Protocol 1: Batch Phosphate Removal Experiment
This protocol is designed to determine the optimal conditions (e.g., pH, dosage) for phosphate removal in a batch system.
Materials:
-
Stock phosphate solution (e.g., 1000 mg/L as P, prepared from KH₂PO₄)
-
This compound hexahydrate (La(NO₃)₃·6H₂O) stock solution (e.g., 10 g/L as La³⁺)
-
Wastewater sample or synthetic wastewater
-
0.1 M HCl and 0.1 M NaOH for pH adjustment
-
Beakers or Erlenmeyer flasks (250 mL)
-
Magnetic stirrer and stir bars or orbital shaker
-
pH meter
-
Syringe filters (0.45 µm)
-
Spectrophotometer for phosphate analysis (e.g., using the ammonium (B1175870) molybdate (B1676688) method)
Procedure:
-
Prepare a series of beakers each containing a known volume (e.g., 100 mL) of the phosphate-containing solution with a specific initial concentration.
-
Adjust the pH of the solutions in each beaker to the desired levels (e.g., 4, 5, 6, 7, 8, 9) using 0.1 M HCl or 0.1 M NaOH.[7]
-
While stirring, add a predetermined volume of the this compound stock solution to achieve the desired La:P molar ratio (e.g., 0.5:1, 1:1, 2:1).[7]
-
Maintain rapid mixing (e.g., 90 rpm) for a short period (e.g., 2 minutes) to ensure complete dispersal of the lanthanum nitrate.[7]
-
Reduce the mixing speed (e.g., 20 rpm) and continue for a longer duration (e.g., 10-30 minutes) to allow for flocculation.[7]
-
Allow the precipitate to settle for a specified time (e.g., 20-30 minutes).[7]
-
Collect a supernatant sample and filter it through a 0.45 µm syringe filter.
-
Analyze the filtrate for residual phosphate concentration using a standard analytical method.
-
Calculate the phosphate removal efficiency for each condition.
Caption: Experimental workflow for batch phosphate removal.
4.2 Protocol 2: Adsorption Isotherm Study
This protocol is used to determine the maximum adsorption capacity of a lanthanum-based adsorbent.
Materials:
-
Lanthanum-modified adsorbent (e.g., La-biochar)
-
Phosphate stock solution
-
Series of flasks or vials
-
Constant temperature shaker
-
Centrifuge
-
Analytical equipment for phosphate measurement
Procedure:
-
Prepare a series of phosphate solutions with varying initial concentrations (e.g., 5 to 400 mg/L).[3]
-
Place a fixed volume of each solution (e.g., 15 mL) into separate flasks.[3]
-
Adjust the pH of each solution to a predetermined optimal value.[3]
-
Add a fixed mass of the lanthanum-based adsorbent (e.g., 0.02 g) to each flask.[3]
-
Place the flasks in a constant temperature shaker and agitate at a constant speed (e.g., 200 rpm) for a sufficient time to reach equilibrium (e.g., 24 hours).[3]
-
After equilibration, separate the adsorbent from the solution by centrifugation or filtration.
-
Measure the final phosphate concentration in the supernatant.
-
Calculate the amount of phosphate adsorbed per unit mass of the adsorbent at equilibrium (qe).
-
Fit the data to Langmuir and Freundlich isotherm models to determine the maximum adsorption capacity and other isotherm parameters.[3]
4.3 Protocol 3: Kinetic Study
This protocol investigates the rate of phosphate removal.
Materials:
-
Same as for the batch removal experiment.
Procedure:
-
Prepare a batch of phosphate solution at a known initial concentration and pH.
-
Add the this compound or lanthanum-based adsorbent at the start of the experiment (time = 0).
-
At predetermined time intervals (e.g., 5, 10, 20, 30, 60, 120 minutes), withdraw a sample of the solution.[1]
-
Immediately filter the sample to stop the reaction.
-
Analyze the filtrate for the residual phosphate concentration.
-
Plot the phosphate concentration versus time to determine the reaction kinetics.
-
Fit the data to pseudo-first-order and pseudo-second-order kinetic models to determine the rate constants.[3]
Factors Influencing Phosphate Removal
-
pH: The optimal pH for lanthanum phosphate precipitation is generally in the range of 5 to 9.[7] However, high removal efficiencies can be achieved over a wider pH range (3-11) depending on the specific lanthanum material used.[11][12]
-
La:P Molar Ratio: The amount of lanthanum added relative to the initial phosphate concentration is a critical factor. A La:P molar ratio of 1:1 is stoichiometrically required, though slightly lower or higher ratios may be optimal depending on wastewater characteristics.[7]
-
Presence of Competing Ions: Lanthanum exhibits high selectivity for phosphate. However, high concentrations of carbonate can interfere with the precipitation process.[8]
-
Temperature: The adsorption of phosphate onto some lanthanum-modified materials is an endothermic process, meaning that removal efficiency can increase with temperature.[3]
Conclusion
This compound is a highly effective and selective agent for the removal of phosphate from wastewater. The formation of insoluble lanthanum phosphate through chemical precipitation provides a robust and rapid method for phosphate control. The provided protocols offer a framework for the systematic evaluation of this technology for specific wastewater treatment applications. Further research may focus on the regeneration and reuse of lanthanum-based adsorbents and the economic feasibility of large-scale implementation.[1][12]
References
- 1. mdpi.com [mdpi.com]
- 2. Mechanisms of orthophosphate removal from water by lanthanum carbonate and other lanthanum-containing materials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. A review of the application of cerium and lanthanum in phosphorus removal during wastewater treatment: Characteristics, mechanism, and recovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]
- 8. Removing Phosphorus from Aqueous Solutions Using Lanthanum Modified Pine Needles - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Frontiers | Adsorption of Phosphate by Surface Precipitation on Lanthanum Carbonate Through In Situ Anion Substitution Reactions [frontiersin.org]
- 11. pubs.acs.org [pubs.acs.org]
- 12. researchgate.net [researchgate.net]
Application Notes: Photocatalytic Degradation of Organic Pollutants Using Lanthanum(III) Nitrate-Derived Catalysts
Introduction
The escalating issue of water contamination by persistent organic pollutants (POPs) from industrial effluents poses a significant threat to environmental and human health.[1][2] Advanced Oxidation Processes (AOPs), particularly heterogeneous photocatalysis, have emerged as a promising and environmentally friendly technology for the complete mineralization of these pollutants into less harmful substances.[1] Lanthanum(III) nitrate (B79036) is a key precursor in the synthesis of various highly efficient lanthanum-based photocatalysts, such as lanthanum oxide (La₂O₃) and lanthanum-doped composites.[3][4] These materials are gaining attention due to their unique electronic structures, which can enhance photocatalytic activity by improving charge separation and increasing the generation of reactive oxygen species (ROS).[3][4][5]
These application notes provide detailed protocols for the synthesis of lanthanum-based photocatalysts from lanthanum(III) nitrate, the experimental setup for pollutant degradation, and the analytical methods for assessing degradation efficiency.
I. Experimental Protocols
Protocol 1: Synthesis of Lanthanum Oxide (La₂O₃) Nanoparticles
This protocol details the co-precipitation method for synthesizing La₂O₃ nanoparticles using this compound hexahydrate as the precursor.[6]
Materials:
-
Ammonium (B1175870) hydroxide (B78521) (NH₄OH) or Sodium hydroxide (NaOH)[3][6]
-
Double-distilled water[3]
-
Ethanol[3]
Equipment:
-
Beakers and magnetic stirrer
-
Autoclave (for hydrothermal variant)[3]
-
Centrifuge
-
Drying oven
-
Muffle furnace for calcination
Procedure:
-
Precursor Solution Preparation: Dissolve a specific molar concentration (e.g., 0.1 M) of this compound hexahydrate in double-distilled water with continuous stirring.[3]
-
Precipitation: Slowly add a precipitating agent like ammonium hydroxide or sodium hydroxide dropwise to the lanthanum nitrate solution until the pH reaches a desired level (e.g., pH 12) to precipitate lanthanum hydroxide.[3]
-
Aging/Hydrothermal Treatment: The resulting mixture can be stirred for a set period at room temperature or transferred to a Teflon-lined autoclave and heated (e.g., at 180 °C for 24 hours) for hydrothermal synthesis.[3]
-
Washing and Separation: After the reaction, cool the mixture to room temperature. Separate the precipitate by centrifugation. Wash the collected nanoparticles multiple times with double-distilled water and ethanol (B145695) to remove any unreacted precursors and by-products.[3]
-
Drying: Dry the washed precipitate in an oven at a moderate temperature (e.g., 80-100 °C) for 12-24 hours.
-
Calcination: Calcine the dried powder in a muffle furnace at a high temperature (e.g., 500 °C) for a specified duration (e.g., 3-5 hours) to convert the lanthanum hydroxide into crystalline La₂O₃ nanoparticles.[3]
Protocol 2: Photocatalytic Degradation of Organic Pollutants
This protocol describes a general procedure for evaluating the photocatalytic activity of the synthesized lanthanum-based catalyst using a model organic dye like Methylene Blue (MB).
Materials:
-
Synthesized Lanthanum-based photocatalyst (e.g., La₂O₃)
-
Model organic pollutant (e.g., Methylene Blue, Rhodamine B, Methyl Orange)[7][8][9]
-
Distilled water
Equipment:
-
Glass reactor vessel[7]
-
Light source (e.g., UV lamp, Xenon lamp, or direct sunlight)[7][10]
-
Magnetic stirrer[7]
-
UV-Vis Spectrophotometer
-
Syringes and filters
Procedure:
-
Catalyst Suspension: Prepare a stock solution of the organic pollutant (e.g., 20 ppm Methylene Blue).[7] Add a specific amount of the photocatalyst (e.g., 0.5 g/L) to a known volume of the pollutant solution in the glass reactor.[9]
-
Adsorption-Desorption Equilibrium: Before illumination, stir the suspension in the dark for 30-60 minutes to establish adsorption-desorption equilibrium between the catalyst surface and the pollutant molecules.[7]
-
Initiation of Photocatalysis: Expose the suspension to a light source (e.g., a UV-A lamp with a wavelength of 320-400 nm or a Xenon lamp) under continuous stirring.[7][10][11] The reactor should be cooled to prevent any thermal degradation.[10]
-
Sample Collection: At regular time intervals (e.g., every 15 or 30 minutes), withdraw aliquots of the suspension.[12]
-
Sample Preparation for Analysis: Immediately centrifuge or filter the collected samples to remove the catalyst particles.
Protocol 3: Analysis of Pollutant Degradation
This protocol outlines the use of UV-Vis spectrophotometry to determine the concentration of the remaining organic dye in the solution, allowing for the calculation of degradation efficiency.
Procedure:
-
Measurement: Measure the absorbance of the supernatant from the collected samples at the wavelength of maximum absorbance (λmax) for the specific dye (e.g., ~664 nm for Methylene Blue).[9]
-
Concentration Determination: Use a pre-established calibration curve (absorbance vs. concentration) to determine the concentration (C) of the dye at each time point.
-
Calculation of Degradation Efficiency: Calculate the degradation efficiency using the following formula:[12] Degradation (%) = [(C₀ - C) / C₀] x 100 Where C₀ is the initial concentration of the dye after the dark adsorption period, and C is the concentration at time 't'.[12]
-
Mineralization Analysis (Optional): To confirm the complete breakdown of the organic pollutant into CO₂, H₂O, and mineral acids, Total Organic Carbon (TOC) analysis can be performed.[13][14] This provides a measure of the total amount of carbon bound in organic compounds.[14]
II. Data Presentation
The performance of lanthanum-based photocatalysts is evaluated based on their efficiency in degrading various organic pollutants under different conditions.
Table 1: Photocatalytic Degradation Efficiency of Various Organic Dyes using La₂O₃ Nanoparticles.
| Organic Dye | Catalyst | Irradiation Time (min) | Degradation Efficiency (%) | Reference |
|---|---|---|---|---|
| Methylene Blue (MB) | La₂O₃ (calcined at 500°C for 5h) | 150 | 95.1 | [3] |
| Rhodamine B (RhB) | La₂O₃ (calcined at 500°C for 5h) | 150 | 93.2 | [3] |
| Malachite Green (MG) | La₂O₃ (calcined at 500°C for 5h) | 150 | 94.0 | [3] |
| Methyl Red (MR) | La₂O₃ (calcined at 500°C for 5h) | 150 | 93.3 | [3] |
| Methyl Violet (MV) | La₂O₃ (calcined at 500°C for 5h) | 150 | 94.2 | [3] |
| Methyl Orange (MO) | La₂O₃ (calcined at 500°C for 5h) | 150 | 94.8 |[3] |
Table 2: Performance of Other Lanthanum-Based Composite Photocatalysts.
| Photocatalyst | Organic Pollutant | Degradation Efficiency (%) | Time (h) | Reference |
|---|---|---|---|---|
| La/Cd/PANI BNC | Methylene Blue | 92.14 | 5 | [15] |
| La-CuFe₂O₄/g-C₃N₄ | Rhodamine B | 97.35 | Not Specified | [16] |
| LaFeO₃ | Trichloroethylene (TCE) | 95 | 1 |[11] |
III. Visualizations
Experimental Workflow
The following diagram illustrates the overall workflow from catalyst synthesis to data analysis.
Caption: Workflow for photocatalytic degradation of pollutants.
Mechanism of Photocatalysis
This diagram outlines the fundamental mechanism of photocatalytic degradation by a semiconductor catalyst like La₂O₃.
Caption: Mechanism of ROS generation for pollutant degradation.
References
- 1. researchgate.net [researchgate.net]
- 2. Photocatalytic Degradation of Organic Pollutants: A Review [ouci.dntb.gov.ua]
- 3. pubs.acs.org [pubs.acs.org]
- 4. ProChem, Inc. Lanthanum Nitrate, 99.9% – High-Purity Solution for Catalysis & Optical Applications [prochemonline.com]
- 5. mdpi.com [mdpi.com]
- 6. researchpublish.com [researchpublish.com]
- 7. researchgate.net [researchgate.net]
- 8. Photocatalytic degradation of organic dyes by La3+/Ce3+-H3PW12O40 under different light irradiation - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. mdpi.com [mdpi.com]
- 12. mdpi.com [mdpi.com]
- 13. researchgate.net [researchgate.net]
- 14. 3 Common Tests to Determine Organic Pollution in Wastewater [ysi.com]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
Application Notes and Protocols: Lanthanum(III) Nitrate as a Dopant in Material Synthesis
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for utilizing Lanthanum(III) nitrate (B79036) as a dopant in the synthesis of various advanced materials. The inclusion of lanthanum can significantly alter the structural, optical, magnetic, and catalytic properties of host materials, leading to enhanced performance in a range of applications, from photocatalysis and electronics to biomedical technologies.
Photocatalytic Materials: Lanthanum-Doped Titanium Dioxide (TiO₂) and Zinc Oxide (ZnO)
Doping TiO₂ and ZnO with lanthanum has been shown to enhance their photocatalytic activity by reducing the bandgap, increasing surface area, and inhibiting the recombination of photogenerated electron-hole pairs.[1] Lanthanum(III) nitrate is a common precursor for introducing La³⁺ ions into the crystal lattice of these metal oxides.
Application Notes
Lanthanum-doped TiO₂ and ZnO nanoparticles are effective in the degradation of organic pollutants such as methylene (B1212753) blue and methyl orange under visible light irradiation.[2][3] The doping process can lead to a decrease in particle size and a red-shift in the absorption edge, improving light-harvesting capabilities.[3][4] For instance, La-doped ZnO has demonstrated a reduction in band gap from 3.10 to 2.78 eV with increasing lanthanum concentration.[4]
Quantitative Data Summary
| Host Material | Dopant (from La(NO₃)₃) | Synthesis Method | Doping Concentration (mol%) | Calcination Temperature (°C) | Effect on Particle Size | Effect on Band Gap (eV) | Application | Reference |
| TiO₂ | La³⁺ | Sol-Gel | 0.6% | 600 | - | Red-shift | Methyl Orange Degradation | [2][5] |
| TiO₂ | La³⁺ | Solution-Combustion | 1.5% | - | - | Reduced | Methylene Blue Degradation | [6] |
| ZnO | La³⁺ | Gel Combustion | 1-10% | - | 34.3 nm to 10.3 nm | 3.10 to 2.78 | Photocatalysis | [4] |
| ZnO | La³⁺ | Sol-Gel | 2% | - | Reduced from 28.09 nm to 15.85 nm | Reduced from 3.26 eV to 3.06 eV | Rhodamine B Degradation | [7] |
| ZnO | La³⁺ | Modified Sol-Gel (with Whey) | 5% (mass/mass) | 80 (synthesis temp) | Reduced from 180 nm to 111 nm | - | General Nanoparticle Synthesis | [8] |
Experimental Protocols
Protocol 1: Synthesis of La-Doped TiO₂ by Sol-Gel Method [2][5]
-
Precursor Preparation: Prepare a solution of tetrabutyl titanate in ethanol (B145695). Separately, dissolve a calculated amount of this compound hexahydrate in ethanol to achieve the desired doping percentage (e.g., 0.6 mol%).
-
Mixing and Hydrolysis: Add the lanthanum nitrate solution to the tetrabutyl titanate solution under vigorous stirring. Then, add a mixture of deionized water and ethanol dropwise to initiate hydrolysis and gel formation.
-
Aging: Age the resulting gel at room temperature for 24-48 hours.
-
Drying: Dry the gel in an oven at 80-100°C to remove the solvent.
-
Calcination: Calcine the dried powder in a muffle furnace at a specific temperature (e.g., 600°C) for a set duration (e.g., 2 hours) to obtain the crystalline La-doped TiO₂ nanoparticles.
Protocol 2: Synthesis of La-Doped ZnO by Gel Combustion Method [4]
-
Precursor Solution: Dissolve stoichiometric amounts of zinc nitrate tetrahydrate and lanthanum nitrate hexahydrate in deionized water.
-
Chelating Agent Addition: Add a chelating agent, such as polyvinyl alcohol (PVA), to the solution and stir until a viscous gel is formed.
-
Combustion: Heat the gel in a furnace to the point of self-ignition. The combustion process should be rapid, resulting in a voluminous, fluffy powder.
-
Calcination: Further anneal the resulting powder at a suitable temperature to improve crystallinity.
Experimental Workflow Diagram
Caption: Workflow for La-doped photocatalyst synthesis.
Biomedical Materials: Lanthanum-Doped Hydroxyapatite (B223615) (HAp)
Lanthanum doping in hydroxyapatite (HAp), a primary component of bone, is explored for applications in tissue engineering, bioimaging, and as an antimicrobial agent.[9][10][11] La³⁺ ions can substitute Ca²⁺ ions in the HAp lattice, influencing its crystallinity and biological properties.
Application Notes
The incorporation of lanthanum into the HAp structure can alter its morphology and physical properties.[9][10] This can be beneficial for enhancing the bioactivity and mechanical properties of HAp-based biomaterials.[12] Lanthanide-doped HAp nanoparticles also show potential as luminescent probes for bioimaging applications.[13]
Quantitative Data Summary
| Host Material | Dopant (from La(NO₃)₃) | Synthesis Method | La/(Ca+La) Ratio (x) | Calcination Temperature (°C) | Effect on Crystallinity | Application | Reference |
| Hydroxyapatite | La³⁺ | Modified Sol-Gel | 0.02 - 0.1 | 100 (synthesis temp) | Increased with La concentration | Biomedical | [13] |
Experimental Protocols
Protocol 3: Synthesis of La-Doped Hydroxyapatite via Modified Sol-Gel Method [13]
-
Precursor Solutions: Prepare an aqueous solution of calcium nitrate tetrahydrate and lanthanum nitrate hexahydrate with the desired Ca:La molar ratio. Also, prepare an aqueous solution of diammonium hydrogen phosphate (B84403).
-
pH Adjustment: Adjust the pH of both solutions to a specific value (e.g., 10-11) using an ammonium (B1175870) hydroxide (B78521) solution.
-
Precipitation: Slowly add the phosphate solution to the calcium/lanthanum solution under constant stirring to form a milky precipitate.
-
Aging: Age the precipitate at room temperature for 24 hours to ensure complete reaction.
-
Washing and Drying: Wash the precipitate repeatedly with deionized water and ethanol to remove any unreacted ions, followed by drying in an oven at a low temperature (e.g., 100°C).
-
Calcination (Optional): Calcine the dried powder at a higher temperature (e.g., 750°C) to improve crystallinity.[9]
Logical Relationship Diagram
Caption: Doping logic for biomedical HAp.
Multiferroic Materials: Lanthanum-Doped Bismuth Ferrite (B1171679) (BiFeO₃)
Doping bismuth ferrite (BFO) with lanthanum is a strategy to improve its multiferroic properties, particularly by reducing leakage current and enhancing magnetization.[14] this compound is used as the source of La³⁺ ions to substitute Bi³⁺ ions in the perovskite structure.
Application Notes
Lanthanum substitution in BFO can lead to structural transitions and influence the magnetic and electrical properties.[15] This makes La-doped BFO a promising material for applications in data storage, sensors, and spintronic devices.[14]
Quantitative Data Summary
| Host Material | Dopant (from La(NO₃)₃) | Synthesis Method | Doping Ratio (x in Bi₁-ₓLaₓFeO₃) | Effect on Crystallite Size | Application | Reference | |---|---|---|---|---|---| | BiFeO₃ | La³⁺ | Co-precipitation | 0.0 - 0.06 | Increased (19 nm to 35 nm) | High-frequency devices, actuators |[14] | | BiFeO₃ | La³⁺ | Sol-Gel | 0.0 - 1.0 (with Mn co-doping) | Varied with La amount | Magnetic materials |[15] |
Experimental Protocols
Protocol 4: Synthesis of La-Doped BiFeO₃ by Co-Precipitation [14]
-
Precursor Solution: Dissolve stoichiometric amounts of bismuth nitrate pentahydrate, iron nitrate nonahydrate, and lanthanum nitrate hexahydrate in distilled water.
-
pH Adjustment: Add a precipitating agent, such as a sodium hydroxide solution, dropwise to the precursor solution while stirring to adjust the pH and induce co-precipitation.
-
Washing: Filter the precipitate and wash it thoroughly with distilled water to remove impurities.
-
Drying: Dry the washed precipitate in an oven.
-
Calcination: Calcine the dried powder at a specific temperature to form the crystalline La-doped BiFeO₃ phase.
Synthesis Pathway Diagram
Caption: Synthesis pathway for La-doped BFO.
Solid Oxide Fuel Cell (SOFC) Electrolytes
Lanthanum-based materials, such as doped lanthanum gallates (e.g., LSGM - La₀.₉Sr₀.₁Ga₀.₈Mg₀.₂O₃-δ), are promising electrolytes for intermediate temperature SOFCs due to their high ionic conductivity.[16][17] Lanthanum nitrate is a key precursor in the synthesis of these complex oxide materials.
Application Notes
Doping lanthanum gallate with elements like strontium and magnesium enhances its oxide ion conductivity.[16] These materials can enable the operation of SOFCs at lower temperatures (770-1100 K), which improves long-term stability and reduces costs.[16][18]
Quantitative Data Summary
| Material System | Dopants (from nitrates) | Synthesis Method | Sintering Temperature (°C) | Ionic Conductivity (S·cm⁻¹) at 800°C | Application | Reference |
| LaGaO₃-based | Sr, Mg, Co | Solid-State Reaction | ~1500 | ~0.14 | IT-SOFC Electrolyte | [16] |
| La₉.₃₃Si₆O₂₆-based | Bi, Sn | Solid-State Reaction | - | 1.84 x 10⁻² (at 600°C) | IT-SOFC Electrolyte | [18] |
Experimental Protocols
Protocol 5: Solid-State Synthesis of Doped Lanthanum Gallate (LSGM)
-
Precursor Mixing: Weigh stoichiometric amounts of high-purity lanthanum oxide (or lanthanum nitrate, which would require a pre-calcination step), strontium carbonate, gallium oxide, and magnesium oxide powders.
-
Milling: Ball-mill the powder mixture in a suitable solvent (e.g., ethanol) for several hours to ensure homogeneity.
-
Drying and Calcination: Dry the milled powder and then calcine it at a high temperature (e.g., 1300°C) for several hours to form the desired perovskite phase.
-
Pelletization: Press the calcined powder into pellets.
-
Sintering: Sinter the pellets at a very high temperature (e.g., 1500°C) to achieve high density.[16]
Logical Relationship for SOFC Electrolyte Improvement
Caption: Logic for enhancing SOFC electrolytes.
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. Preparation and Optical Properties of Lanthanum Doped Ultra-Fine TiO2 Photocatalyst | Scientific.Net [scientific.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Lanthanide (Eu, Tb, La)-Doped ZnO Nanoparticles Synthesized Using Whey as an Eco-Friendly Chelating Agent - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Lanthanides-Substituted Hydroxyapatite for Biomedical Applications [mdpi.com]
- 10. upcommons.upc.edu [upcommons.upc.edu]
- 11. [PDF] Lanthanides-Substituted Hydroxyapatite for Biomedical Applications | Semantic Scholar [semanticscholar.org]
- 12. researchgate.net [researchgate.net]
- 13. Luminescent Hydroxyapatite Doped with Rare Earth Elements for Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. mdpi.com [mdpi.com]
- 16. upcommons.upc.edu [upcommons.upc.edu]
- 17. researchgate.net [researchgate.net]
- 18. Highly enhanced electrical properties of lanthanum-silicate-oxide-based SOFC electrolytes with co-doped tin and bismuth in La9.33−xBixSi6−ySnyO26 - PMC [pmc.ncbi.nlm.nih.gov]
Application of Lanthanum(III) Nitrate in Ceramic Manufacturing: Detailed Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the utilization of Lanthanum(III) nitrate (B79036) in the manufacturing of advanced ceramic materials. Lanthanum(III) nitrate serves as a crucial precursor for introducing lanthanum as a dopant into various ceramic systems, significantly influencing their structural, electrical, and physical properties. The protocols outlined below are based on established research methodologies.
Introduction
This compound (La(NO₃)₃) is a water-soluble salt of the rare earth element lanthanum. In ceramic manufacturing, it is primarily used as a source of lanthanum oxide (La₂O₃) after thermal decomposition.[1] Doping ceramics with lanthanum can lead to a variety of enhanced properties, including:
-
Improved Dielectric and Ferroelectric Properties: Lanthanum doping in materials like barium titanate (BaTiO₃) and lead zirconate titanate (PZT) can modify the Curie temperature, increase dielectric permittivity, and enhance energy storage efficiency.[2][3][4]
-
Grain Size Control: The addition of lanthanum can inhibit or control grain growth during sintering, leading to finer and more uniform microstructures.[5][6] This is crucial for producing dense ceramics with improved mechanical and electrical properties.
-
Enhanced Sintering: Lanthanum compounds can act as sintering aids, enabling densification of ceramics at lower temperatures.[7]
-
Modified Electrical Conductivity: Lanthanum doping can alter the electrical conductivity of ceramics, which is beneficial for applications such as solid oxide fuel cells and sensors.[8]
These characteristics make lanthanum-doped ceramics highly valuable in the fabrication of multilayer ceramic capacitors (MLCCs), piezoelectric devices, thermal barrier coatings, and other advanced electronic components.[9][10]
Data Presentation: Effects of this compound Doping
The following tables summarize the quantitative effects of lanthanum doping, derived from this compound, on the properties of various ceramic systems.
Table 1: Effect of Lanthanum Doping on the Grain Size of (Pb₀.₇₅Ba₀.₂₅)(Zr₀.₇₀Ti₀.₃₀)O₃ (PBZT) Ceramics
| Lanthanum Concentration (at. %) | Average Grain Size (μm) |
| 1 | 17.83 |
| 4 | 1.83 |
Data extracted from a study on La³⁺ doping in PBZT ceramics synthesized via a conventional solid-state reaction method.[5]
Table 2: Dielectric and Piezoelectric Properties of Lanthanum-Doped PZT Ceramics
| Dopant | Concentration (mol) | Piezoelectric Constant (d₃₃) (pC/N) |
| La³⁺ | 0.03 | Maximum |
Note: The study indicates that the piezoelectric constant was maximized at this concentration.[4]
Table 3: Properties of La³⁺ Doped Ba₁₋ₓLaₓTiO₃ Ceramics Synthesized by the Composite-Hydroxide-Mediated Method
| Doping Level (x) | Sintering Temperature (°C) | Sintering Time (h) | Resulting Phase Transformation |
| 0.0, 0.0025, 0.005, 0.0075 | 1200 | 4 | Tetragonal to pseudo-cubic with increasing La³⁺ |
This study highlights the influence of lanthanum doping on the crystal structure of BaTiO₃ ceramics.[2]
Experimental Protocols
Detailed methodologies for key experiments involving the use of this compound in ceramic manufacturing are provided below.
Protocol 1: Solid-State Synthesis of Lanthanum-Doped Barium Titanate (BaTiO₃) Ceramics
This protocol describes a conventional solid-state reaction route for preparing lanthanum-doped BaTiO₃ ceramics.
Materials:
-
Barium carbonate (BaCO₃)
-
Titanium dioxide (TiO₂)
-
This compound hexahydrate (La(NO₃)₃·6H₂O)
-
Deionized water
-
Ethanol or isopropanol (B130326) (for milling)
-
Polyvinyl alcohol (PVA) binder solution (e.g., 5 wt%)
Equipment:
-
Ball mill with zirconia milling media
-
Drying oven
-
High-temperature furnace (for calcination and sintering)
-
Hydraulic press
-
Sieves
Procedure:
-
Precursor Preparation:
-
Calculate the required stoichiometric amounts of BaCO₃, TiO₂, and La(NO₃)₃·6H₂O to achieve the desired doping level (e.g., Ba₁₋ₓLaₓTiO₃).
-
Accurately weigh the precursors.
-
-
Milling and Mixing:
-
Place the weighed powders into a ball mill jar with zirconia balls and a milling medium (ethanol or isopropanol).
-
Mill the mixture for 24 hours to ensure homogeneity and reduce particle size.
-
-
Drying:
-
Dry the milled slurry in an oven at 80-100°C until the solvent has completely evaporated.
-
Grind the dried cake into a fine powder using a mortar and pestle and pass it through a sieve.
-
-
Calcination:
-
Place the powder in an alumina (B75360) crucible and calcine in a furnace. A typical calcination profile is heating to 1100°C for 2 hours.[11]
-
Allow the furnace to cool down to room temperature.
-
-
Granulation:
-
Mix the calcined powder with a PVA binder solution to form a slurry.
-
Dry the slurry and then gently crush and sieve it to obtain granules suitable for pressing.
-
-
Pelletizing:
-
Press the granulated powder into pellets of the desired dimensions using a hydraulic press at a pressure of approximately 200 MPa.
-
-
Sintering:
-
Place the green pellets on a zirconia plate in the furnace.
-
Sinter the pellets at a temperature between 1200°C and 1350°C for 2-4 hours in an air atmosphere.[2][11] The exact temperature and time will depend on the specific composition and desired density.
-
Allow the furnace to cool down slowly to room temperature.
-
Protocol 2: Composite-Hydroxide-Mediated (CHM) Synthesis of La³⁺ Doped BaTiO₃ Ceramics
This method offers a low-temperature route to synthesize ceramic powders.[2]
Materials:
-
Barium nitrate (Ba(NO₃)₂)
-
This compound hexahydrate (La(NO₃)₃·6H₂O)
-
Titanium dioxide (TiO₂)
-
Sodium hydroxide (B78521) (NaOH)
-
Potassium hydroxide (KOH)
-
Deionized water
Equipment:
-
Teflon-lined autoclave or vessel
-
Heating oven
-
Centrifuge
-
Drying oven
Procedure:
-
Hydroxide Mixture Preparation:
-
Prepare a mixed hydroxide solution of NaOH and KOH (e.g., 51.5:48.5 molar ratio).[2]
-
-
Precursor Mixture:
-
Weigh stoichiometric amounts of Ba(NO₃)₂, La(NO₃)₃·6H₂O, and TiO₂ for the desired La³⁺ doping level.[2]
-
-
Reaction:
-
Washing and Drying:
-
After the reaction, cool the vessel to room temperature.
-
Wash the resulting precipitate multiple times with deionized water to remove any residual hydroxides. Use centrifugation to separate the solid product after each wash.
-
Dry the final powder in an oven at 80-100°C.
-
-
Sintering:
-
The obtained powder can then be pelletized and sintered as described in Protocol 1, Step 6 and 7. A typical sintering temperature for powders from this method is 1200°C for 4 hours.[2]
-
Protocol 3: Nitrate-Modified Alkoxide Synthesis of Lanthanum Zirconate (La₂Zr₂O₇) Ceramics
This protocol is a wet-chemical route for producing fine ceramic powders.[9]
Materials:
-
Dehydrated this compound
-
Zirconium n-butoxide (Zr(OBu)₄)
-
2-methoxyethanol
Equipment:
-
Schlenk line or glovebox for handling air-sensitive reagents
-
Heating mantle with stirrer
-
Drying oven
-
Tube furnace
Procedure:
-
Precursor Solution Preparation:
-
In an inert atmosphere (e.g., argon), dissolve dehydrated this compound in 2-methoxyethanol.
-
In a separate flask, dissolve zirconium n-butoxide in 2-methoxyethanol.
-
-
Mixing and Reaction:
-
Slowly add the zirconium butoxide solution to the lanthanum nitrate solution while stirring continuously.
-
Continue stirring the mixture for several hours at room temperature to ensure a homogeneous precursor sol.
-
-
Drying and Precursor Powder Formation:
-
Heat the sol to evaporate the solvent, which will result in a gel or a solid precursor. This decomposition is promoted by the nitrate groups.[9]
-
-
Calcination and Crystallization:
-
Heat the precursor powder in a tube furnace. The crystallization into the pyrochlore (B1171951) phase typically occurs at around 800°C.[9]
-
A subsequent heat treatment at 900°C for 1 hour can produce nanoparticles of approximately 60 nm.[9]
-
-
Sintering:
-
The calcined powder can be milled, pressed into pellets, and then sintered. Sintering at 1400°C for 10 hours can achieve a high relative density.[9]
-
Visualizations
The following diagrams illustrate the experimental workflows and logical relationships described in the protocols.
Caption: Workflow for Solid-State Synthesis of La-Doped Ceramics.
Caption: Workflow for Composite-Hydroxide-Mediated (CHM) Synthesis.
Caption: Influence of Lanthanum Nitrate on Ceramic Properties.
References
- 1. youtube.com [youtube.com]
- 2. Fabrication of La3+ doped Ba1−xLaxTiO3 ceramics with improved dielectric and ferroelectric properties using a composite-hydroxide-mediated method - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. oulurepo.oulu.fi [oulurepo.oulu.fi]
- 7. researchgate.net [researchgate.net]
- 8. elar.urfu.ru [elar.urfu.ru]
- 9. researchgate.net [researchgate.net]
- 10. rafaldb.com [rafaldb.com]
- 11. researchgate.net [researchgate.net]
Application Notes and Protocols: Lanthanum(III) Nitrate as an Analytical Reagent for Trace Element Analysis
Audience: Researchers, scientists, and drug development professionals.
Introduction
Lanthanum(III) nitrate (B79036) (La(NO₃)₃) is a versatile and highly effective reagent in trace element analysis, primarily utilized to overcome chemical interferences and enhance the accuracy of analytical measurements. Its applications are particularly prominent in atomic absorption spectrometry (AAS), where it functions as a releasing agent and a matrix modifier. Furthermore, it serves as a coprecipitating agent for the preconcentration of trace analytes, thereby improving detection limits. This document provides detailed application notes and experimental protocols for the use of Lanthanum(III) nitrate in various analytical techniques.
Application as a Releasing Agent in Flame Atomic Absorption Spectrometry (FAAS)
Principle: In FAAS, certain anions, such as phosphate (B84403), silicate, and aluminate, can form thermally stable compounds with the analyte of interest (e.g., calcium, magnesium), leading to incomplete atomization in the flame and resulting in suppressed analytical signals. Lanthanum(III) ions react preferentially with these interfering anions to form highly stable, refractory compounds (e.g., lanthanum phosphate), thereby "releasing" the analyte atoms for efficient atomization and accurate measurement.[1][2]
Primary Applications:
-
Determination of calcium and magnesium in matrices rich in phosphate, such as biological samples, food, and environmental samples.[2][3][4]
-
Analysis of alkaline earth metals in geological and mineral samples containing silicates and aluminates.
Quantitative Data Summary
The following table summarizes the effect of this compound as a releasing agent on the analysis of calcium in the presence of phosphate interference.
| Analyte | Interferent | Lanthanum (La³⁺) Concentration | Observation | Reference(s) |
| Calcium (10 ppm) | Phosphate (20 ppm as PO₄³⁻) | 0 ppm | 45% reduction in Calcium absorbance | [5] |
| Calcium (10 ppm) | Phosphate (20 ppm as PO₄³⁻) | 10 - 40 ppm | Rapid increase in Calcium absorbance | [5] |
| Calcium (10 ppm) | Phosphate (20 ppm as PO₄³⁻) | 90 ppm | Absorbance restored to the level of a phosphate-free standard | [5] |
| Calcium | Phosphate | 3000 ppm | Complete suppression of phosphate interference | [4] |
| Calcium (in milk) | Phosphate | 0.05% w/v LaCl₃ | Effective minimization of chemical interference | [2] |
Experimental Protocol: Determination of Calcium in a Phosphate-Rich Matrix by FAAS
Objective: To determine the concentration of calcium in a sample containing phosphate ions using this compound as a releasing agent.
Materials:
-
This compound hexahydrate (La(NO₃)₃·6H₂O), analytical grade
-
Nitric acid (HNO₃), concentrated
-
Deionized water
-
Calcium standard solutions
-
Sample containing calcium and phosphate
Instrumentation:
-
Flame Atomic Absorption Spectrometer
-
Calcium hollow cathode lamp
-
Air-acetylene flame
Procedure:
-
Preparation of 1% (w/v) Lanthanum Solution:
-
Dissolve 29.3 g of this compound hexahydrate in approximately 500 mL of deionized water.
-
Slowly add 50 mL of concentrated nitric acid.
-
Dilute to 1 L with deionized water and mix thoroughly.
-
-
Preparation of Standards and Blank:
-
Prepare a series of calcium standard solutions (e.g., 1, 2, 5, 10 ppm) from a stock solution.
-
To each 10 mL of standard solution, add 1 mL of the 1% Lanthanum solution.
-
Prepare a blank solution containing 1 mL of the 1% Lanthanum solution in 10 mL of deionized water.
-
-
Sample Preparation:
-
Accurately weigh or pipette a known amount of the sample.
-
If the sample is solid, perform an appropriate acid digestion procedure.
-
Dilute the sample to a suitable volume with deionized water.
-
To a 10 mL aliquot of the diluted sample, add 1 mL of the 1% Lanthanum solution.
-
-
Instrumental Analysis:
-
Set up the FAAS according to the manufacturer's instructions for calcium analysis (Wavelength: 422.7 nm).
-
Aspirate the blank, standards, and samples into the air-acetylene flame.
-
Record the absorbance readings.
-
Construct a calibration curve by plotting the absorbance of the standards against their concentrations.
-
Determine the concentration of calcium in the sample from the calibration curve.
-
References
- 1. 1000 ppm Atomic Absorption STANDARDS [delloyd.50megs.com]
- 2. foodchemistryjournal.com [foodchemistryjournal.com]
- 3. agilent.com [agilent.com]
- 4. Atomic absorption spectrometric determination of calcium and other metallic elements in some animal protein sources - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The estimation of lanthanum by air–acetylene atomic absorption spectrophotometry using an indirect procedure - Analytical Communications (RSC Publishing) [pubs.rsc.org]
Application Notes and Protocols: Electrochemical Applications of Lanthanum(III) Nitrate
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the various electrochemical applications of Lanthanum(III) Nitrate (B79036). The information is intended to guide researchers in utilizing this versatile compound in sensors, energy storage, corrosion inhibition, and electrocatalysis.
Electrochemical Sensing of Dopamine (B1211576)
Lanthanum oxide (La₂O₃), derived from lanthanum(III) nitrate, serves as an effective modifier for electrochemical sensors aimed at detecting neurotransmitters like dopamine (DA). The presence of La₂O₃ on the electrode surface enhances electrocatalytic activity, leading to increased sensitivity and selectivity.
Application Note:
A lanthanum oxide-modified carbon paste electrode (La₂O₃/CPE) demonstrates a significant enhancement in the anodic peak current for dopamine detection compared to an unmodified carbon paste electrode. The addition of a surfactant, such as cetyl trimethyl ammonium (B1175870) bromide (CTAB), can further improve performance by separating the oxidation peaks of dopamine and common interfering species like ascorbic acid (AA), a significant challenge in biological samples.[1] This makes the sensor suitable for applications in biomedical research and potentially for the development of diagnostic tools for neurological disorders.
Quantitative Data:
| Parameter | Value | Reference Electrode | Conditions |
| Detection Limit (LOD) | 0.06 µmol/L | Ag/AgCl | Square Wave Voltammetry (SWV) in Phosphate Buffer (pH 3.0) with CTAB |
| Relative Standard Deviation (RSD) | 6.0% (n=15) | Ag/AgCl | 0.25 mmol/L Dopamine |
| Anodic Peak Separation (DA - AA) | ~0.2 V | Ag/AgCl | Cyclic Voltammetry (CV) with CTAB |
Experimental Protocol: Fabrication and Testing of a La₂O₃/CPE for Dopamine Detection
1. Preparation of the Lanthanum Oxide-Modified Carbon Paste Electrode (La₂O₃/CPE):
-
Materials: Graphite (B72142) powder, mineral oil, Lanthanum(III) oxide (La₂O₃) powder.
-
Procedure:
-
Thoroughly mix graphite powder and La₂O₃ powder in a desired weight ratio (e.g., 95:5 w/w) in an agate mortar.
-
Add mineral oil dropwise to the powder mixture while continuously grinding until a homogenous, dense paste is formed.
-
Pack the resulting paste firmly into the cavity of a suitable electrode body (e.g., a PVC cylinder with a copper wire contact).
-
Smooth the electrode surface by rubbing it on a clean piece of paper until a shiny surface is obtained.
-
2. Electrochemical Detection of Dopamine:
-
Apparatus: A standard three-electrode electrochemical cell with the La₂O₃/CPE as the working electrode, a platinum wire as the counter electrode, and an Ag/AgCl electrode as the reference electrode.
-
Reagents: Phosphate buffer solution (PBS) of desired pH (e.g., pH 3.0 or 7.0), Dopamine stock solution, Ascorbic Acid (AA) stock solution (for interference studies), Cetyl trimethyl ammonium bromide (CTAB) solution.
-
Cyclic Voltammetry (CV) Protocol: [2]
-
Prepare the electrolyte solution by adding a known concentration of dopamine to the PBS in the electrochemical cell. For interference studies, add AA as well. For enhanced selectivity, add CTAB to the solution.
-
Deoxygenate the solution by purging with nitrogen gas for at least 10 minutes.[2]
-
Immerse the electrodes in the solution.
-
Record the cyclic voltammogram by scanning the potential within a suitable range (e.g., -0.2 V to 0.8 V vs. Ag/AgCl) at a specific scan rate (e.g., 100 mV/s).[2]
-
-
Square Wave Voltammetry (SWV) Protocol for Higher Sensitivity: [3]
-
Use the same electrochemical setup and solution as for CV.
-
Apply a square wave potential waveform with optimized parameters (e.g., step potential: 4 mV, amplitude: 25 mV, frequency: 15 Hz).
-
Record the square wave voltammogram over a potential range similar to that used in CV.
-
Visualization:
Electrolyte Additive in Batteries
This compound has emerged as a promising electrolyte additive in next-generation battery chemistries, such as Lithium-Sulfur (Li-S) and Zinc-ion batteries. It primarily functions to stabilize the metal anode by forming a protective passivation layer.
Application Note:
In Lithium-Sulfur batteries , lanthanum nitrate in the electrolyte helps to form a composite passivation film of lanthanum/lithium sulfides on the lithium anode. This film suppresses the notorious "shuttle effect" of polysulfides and stabilizes the anode surface during the repeated stripping and plating of lithium, leading to improved cycle stability.[4][5][6]
In aqueous Zinc-ion batteries , La(NO₃)₃ acts as a supporting salt in the zinc sulfate (B86663) electrolyte. It is proposed to weaken the electric double layer repulsive forces, which promotes a denser and more uniform deposition of zinc metal on the anode, thereby preventing the formation of dendrites that can cause short circuits and battery failure.[7][8][9][10]
Quantitative Data:
| Battery Type | Additive Concentration | Key Improvement | Performance Metric |
| Zinc-ion Battery | Supporting salt in ZnSO₄ | Favorable Zn deposition | ~1000 cycles at 1 A g⁻¹ with ~90 mAh g⁻¹ discharge capacity.[8] |
| Lithium-Sulfur Battery | Not specified in abstracts | Stabilized Li anode surface | Improved cycle stability.[4][5][6] |
Experimental Protocol: Assembly and Testing of a Coin Cell with this compound Additive
This protocol is a general guideline for a 2032-type coin cell.
1. Electrolyte Preparation:
-
For Li-S Batteries:
-
Solvent: A mixture of 1,3-dioxolane (B20135) (DOL) and 1,2-dimethoxyethane (B42094) (DME) (e.g., 1:1 v/v).
-
Salt: Lithium bis(trifluoromethanesulfonyl)imide (LiTFSI) (e.g., 1 M).
-
Additive: Dissolve a specific concentration of this compound (e.g., 0.1 M) into the LiTFSI/DOL:DME solution.
-
-
For Zn-ion Batteries:
-
Solvent: Deionized water.
-
Salt: Zinc sulfate (ZnSO₄) (e.g., 2 M).
-
Additive: this compound (La(NO₃)₃) (e.g., 0.1 M).[7]
-
2. Coin Cell Assembly (in an Argon-filled glove box for Li-S batteries): [11][12][13]
-
Components: Cathode, anode (Lithium or Zinc foil), separator (e.g., Celgard), spacers, spring, and coin cell casings (CR2032).
-
Procedure:
-
Place the cathode in the center of the bottom cap.
-
Add a few drops of the prepared electrolyte onto the cathode.
-
Place the separator on top of the cathode.
-
Add a few more drops of electrolyte onto the separator.
-
Place the anode (Li or Zn foil) on top of the separator.
-
Add a spacer and a spring.
-
Place the top cap and crimp the coin cell using a crimping machine.
-
3. Electrochemical Testing:
-
Apparatus: Battery cycler.
-
Procedure:
-
Let the assembled cells rest for several hours to ensure complete wetting of the components by the electrolyte.
-
Perform galvanostatic charge-discharge cycling at a specific C-rate (e.g., C/10 for initial cycles, then a higher rate like C/2) within a defined voltage window (e.g., 1.7-2.8 V for Li-S).
-
Conduct cyclic voltammetry (CV) at a slow scan rate (e.g., 0.1 mV/s) to study the redox processes.
-
Perform electrochemical impedance spectroscopy (EIS) at different cycle numbers to analyze the changes in cell resistance.
-
Visualization:
Corrosion Inhibition
This compound is an environmentally friendly corrosion inhibitor, particularly for aluminum alloys and steel. It functions as a cathodic inhibitor, slowing down the corrosion process at the cathode.
Application Note:
This compound has been shown to be an effective corrosion inhibitor for aluminum alloys in saline environments.[11] The protective mechanism involves the formation of a lanthanum oxide/hydroxide layer on the cathodic sites of the metal surface, which impedes the oxygen reduction reaction. Standard electrochemical techniques such as potentiodynamic polarization and weight loss measurements are employed to evaluate its inhibition efficiency.
Experimental Protocol: Evaluation of this compound as a Corrosion Inhibitor
1. Weight Loss Method: [14][15]
-
Materials: Metal coupons (e.g., mild steel), corrosive medium (e.g., 3.5% NaCl solution), this compound, acetone, deionized water.
-
Procedure:
-
Prepare metal coupons of known dimensions. Polish the surfaces, clean with acetone, rinse with deionized water, and dry.
-
Weigh each coupon accurately (W₀).
-
Prepare the corrosive solution and a series of solutions containing different concentrations of La(NO₃)₃.
-
Immerse the coupons in the respective solutions for a predetermined period (e.g., 24 hours).
-
After immersion, remove the coupons, clean them to remove corrosion products (e.g., using an appropriate acid solution with an inhibitor), rinse, dry, and reweigh (W₁).
-
Calculate the corrosion rate (CR) and inhibition efficiency (IE%) using the following formulas:
-
CR = (W₀ - W₁) / (A * t) where A is the surface area and t is the immersion time.
-
IE% = [(CR_blank - CR_inhibitor) / CR_blank] * 100
-
-
2. Potentiodynamic Polarization Method (based on ASTM G5/G61): [16][17][18][19][20]
-
Apparatus: Potentiostat with a three-electrode corrosion cell. The working electrode is the metal sample, a platinum mesh is the counter electrode, and a saturated calomel (B162337) electrode (SCE) or Ag/AgCl is the reference electrode.
-
Procedure:
-
Immerse the polished metal sample in the test solution (with and without inhibitor) and allow the open-circuit potential (OCP) to stabilize (e.g., for 1 hour).
-
Perform a potentiodynamic scan by sweeping the potential from a cathodic value relative to the OCP to an anodic value (e.g., from -250 mV to +250 mV vs. OCP) at a slow scan rate (e.g., 0.167 mV/s).
-
Plot the logarithm of the current density versus the potential (Tafel plot).
-
Determine the corrosion potential (E_corr) and corrosion current density (i_corr) by extrapolating the linear Tafel regions to their intersection.
-
Calculate the inhibition efficiency: IE% = [(i_corr_blank - i_corr_inhibitor) / i_corr_blank] * 100.
-
Visualization:
References
- 1. mdpi.com [mdpi.com]
- 2. asdlib.org [asdlib.org]
- 3. Tracking tonic dopamine levels in vivo using multiple cyclic square wave voltammetry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Lanthanum Nitrate As Electrolyte Additive To Stabilize the Surface Morphology of Lithium Anode for Lithium-Sulfur Battery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Lanthanum nitrate as aqueous electrolyte additive for favourable zinc metal electrodeposition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Lanthanum nitrate as aqueous electrolyte additive for favourable zinc metal electrodeposition [ouci.dntb.gov.ua]
- 10. Lanthanum nitrate as aqueous electrolyte additive for favourable zinc metal electrodeposition [ouci.dntb.gov.ua]
- 11. Construction and Testing of Coin Cells of Lithium Ion Batteries - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Coin Cell Battery Assembly Method and Precautions [aotbattery.com]
- 13. How To Make Coin Cells - Landt Instruments [landtinst.com]
- 14. researchgate.net [researchgate.net]
- 15. Introduction to Corrosion Monitoring [alspi.com]
- 16. metrohm.com [metrohm.com]
- 17. metrohm.com [metrohm.com]
- 18. matergenics.com [matergenics.com]
- 19. farsi.msrpco.com [farsi.msrpco.com]
- 20. store.astm.org [store.astm.org]
Troubleshooting & Optimization
"preventing hydrolysis of Lanthanum(III) nitrate solutions"
Technical Support Center: Lanthanum(III) Nitrate (B79036) Solutions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Lanthanum(III) nitrate solutions. The focus is on preventing hydrolysis and ensuring the stability and purity of your experimental solutions.
Frequently Asked Questions (FAQs)
Q1: Why is my this compound solution cloudy or forming a precipitate?
A1: Cloudiness or precipitation in a this compound solution is typically due to hydrolysis. In aqueous solutions, the Lanthanum(III) ion, La³⁺, can react with water to form insoluble lanthanum hydroxide (B78521), La(OH)₃, or various polynuclear hydroxo-complexes. This process is highly dependent on the pH of the solution.
Q2: At what pH does this compound begin to hydrolyze and precipitate?
A2: Hydrolysis is a gradual process, but significant precipitation of lanthanum hydroxide generally begins as the pH of the solution rises. Immediate precipitation has been observed when the pH of a lanthanum nitrate solution is adjusted to approximately 6.5-7.[1] To maintain a clear, stable solution, it is crucial to keep the pH in the acidic range. A freshly prepared solution of this compound hexahydrate is naturally acidic, with a pH typically between 3 and 4 for a 50 g/L concentration, which helps to inhibit hydrolysis.[2][3]
Q3: How can I prevent the hydrolysis of my this compound solution?
A3: The most effective way to prevent hydrolysis is to maintain a low pH. This can be achieved by:
-
Using high-purity water: Deionized or distilled water should be used to minimize impurities that could affect the pH.
-
Acidification: If necessary, the pH of the solution can be lowered by adding a small amount of dilute nitric acid (HNO₃). This is the preferred acid as it does not introduce foreign anions into the solution. Maintaining a pH well below 6 is recommended for long-term stability.
Q4: What is the white precipitate that forms in my solution?
A4: The white, often gelatinous, precipitate is most commonly Lanthanum(III) hydroxide, La(OH)₃.[4] This compound is practically insoluble in water, with a very low solubility product constant (Ksp) of approximately 2.0 x 10⁻²¹.[4]
Q5: Can I redissolve the precipitate?
A5: Yes, in most cases. The precipitate of lanthanum hydroxide can be redissolved by carefully adding dilute nitric acid dropwise while stirring until the solution becomes clear. This works by shifting the equilibrium away from the formation of hydroxide and back towards the soluble La³⁺ ions.
Q6: How should I store my this compound stock solution?
A6: this compound solutions should be stored in tightly sealed containers to prevent contamination and evaporation.[3][5] It is also advisable to store them in a cool, dry place.[3][5] For long-term stability, ensure the solution remains acidic.
Troubleshooting Guide
| Problem | Possible Cause | Solution |
| Solution appears hazy or opalescent upon preparation. | Hydrolysis: The pH of the water used may be too high (neutral or alkaline). | Add dilute nitric acid (e.g., 0.1 M HNO₃) dropwise while stirring until the solution clears. Check the final pH to ensure it is acidic. |
| A clear solution becomes cloudy over time. | Gradual Hydrolysis: Absorption of atmospheric CO₂ can form carbonate ions, leading to the precipitation of lanthanum carbonate. Alternatively, the container may not have been sealed properly, or the initial pH was not sufficiently low for long-term storage. | Acidify the solution with dilute nitric acid to redissolve the precipitate. Ensure the container is tightly sealed for future storage. |
| A crystalline precipitate forms. | Evaporation and Supersaturation: The solvent may have evaporated over time, leading to the concentration of the salt above its solubility limit. | Gently warm the solution while stirring. If necessary, add a small amount of high-purity water to redissolve the crystals. Ensure the container is properly sealed to prevent future evaporation. |
| Inability to dissolve the initial this compound salt completely. | Low-quality starting material or insufficient acid: The starting material may be impure, or you may be dissolving a basic salt like lanthanum carbonate or oxide without sufficient acid. | Ensure you are using high-purity this compound. If preparing from lanthanum oxide or carbonate, ensure a stoichiometric excess of nitric acid is used. Gentle heating can aid dissolution.[6][7] |
Data Presentation
Table 1: pH-Dependent Stability of this compound Solutions
| pH Range | Observation | Stability Status |
| 3 - 4 | Clear, stable solution. This is the typical pH of a freshly prepared solution.[2][3] | Stable |
| 4 - 6 | Generally stable, but may be susceptible to slow hydrolysis over time, especially at higher concentrations. | Conditionally Stable |
| ~6.5 - 7 | Onset of precipitation of lanthanum hydroxide is observed.[1] | Unstable |
| > 7 | Significant and rapid precipitation of lanthanum hydroxide. | Highly Unstable |
Table 2: Solubility Data for Relevant Lanthanum Compounds
| Compound | Formula | Solubility Product (Ksp) | Solubility in Water | Solubility in Acid |
| This compound Hexahydrate | La(NO₃)₃·6H₂O | Not Applicable (highly soluble) | >1200 g/L at 25 °C[2] | Soluble |
| Lanthanum(III) Hydroxide | La(OH)₃ | ~ 2.0 x 10⁻²¹[4] | Insoluble[8] | Soluble[8][9] |
| Lanthanum(III) Carbonate | La₂(CO₃)₃ | Not readily available | Practically insoluble[10][11] | Soluble with effervescence[10][12] |
Experimental Protocols
Protocol 1: Preparation of a Stable 0.1 M this compound Stock Solution
Objective: To prepare a clear, stable 0.1 M stock solution of this compound suitable for experimental use.
Materials:
-
This compound hexahydrate (La(NO₃)₃·6H₂O), high purity
-
High-purity, deionized water (ddH₂O)
-
0.1 M Nitric acid (HNO₃) (optional, for pH adjustment)
-
Volumetric flask (e.g., 1 L)
-
Magnetic stirrer and stir bar
-
pH meter or pH indicator strips
Procedure:
-
Calculate the required mass: The molecular weight of La(NO₃)₃·6H₂O is 433.01 g/mol . To prepare 1 L of a 0.1 M solution, you will need 43.30 g.
-
Dissolution: Add approximately 800 mL of deionized water to the 1 L volumetric flask.
-
Weigh and add salt: Accurately weigh 43.30 g of this compound hexahydrate and add it to the water in the volumetric flask.
-
Stir to dissolve: Place a magnetic stir bar in the flask and place it on a magnetic stirrer. Stir until the salt is completely dissolved.
-
Check pH: Once dissolved, check the pH of the solution. It should be in the acidic range (typically pH 3-4).
-
pH Adjustment (if necessary): If the solution appears cloudy or if the pH is higher than desired (> 5), add 0.1 M nitric acid dropwise while stirring until the solution is clear and the pH is in the desired range (pH 3-4 is recommended for stability).
-
Final Volume: Carefully add deionized water to the flask until the bottom of the meniscus reaches the 1 L mark.
-
Homogenize and Store: Cap the flask and invert it several times to ensure the solution is homogeneous. Transfer to a clean, tightly sealed storage bottle.
Visualizations
References
- 1. Developing Lanthanide-Nitrate Cluster Chemistry toward Rare Earth Separations - PMC [pmc.ncbi.nlm.nih.gov]
- 2. carlroth.com [carlroth.com]
- 3. lobachemie.com [lobachemie.com]
- 4. Lanthanum hydroxide - Wikipedia [en.wikipedia.org]
- 5. fishersci.com [fishersci.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. LANTHANUM HYDROXIDE | 14507-19-8 [chemicalbook.com]
- 9. Lanthanum Hydroxide Powder, La(OH)3 Wholesale [attelements.com]
- 10. Lanthanum carbonate anhydrous | C3La2O9 | CID 168924 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. Lanthanum carbonate - Wikipedia [en.wikipedia.org]
- 12. accessdata.fda.gov [accessdata.fda.gov]
Technical Support Center: Lanthanum(III) Nitrate Precipitation
This guide provides troubleshooting advice and frequently asked questions for researchers, scientists, and drug development professionals working with the precipitation of Lanthanum(III) nitrate (B79036).
Frequently Asked Questions (FAQs)
Q1: What is the optimal pH for precipitating lanthanum from a Lanthanum(III) nitrate solution?
The optimal pH is entirely dependent on the precipitating agent used. Lanthanum can be precipitated as a hydroxide (B78521), phosphate (B84403), carbonate, or oxalate (B1200264), each having a different ideal pH range for maximum yield and purity. For instance, quantitative precipitation as lanthanum oxalate occurs at a very acidic pH of 1.0-2.0[1][2][3], while lanthanum hydroxide requires a basic pH greater than 9 for complete precipitation[4].
Q2: I am not getting any precipitate, or the yield is very low. What are the common causes?
Several factors could lead to low or no precipitation:
-
Incorrect pH: The most common issue is operating outside the optimal pH range for your chosen precipitating agent. Verify the required pH and adjust your solution accordingly.
-
Insufficient Precipitating Agent: Ensure you are adding a sufficient stoichiometric amount of the precipitating agent to react with all the lanthanum ions in the solution.
-
Presence of Chelating Agents: Certain molecules in your solution may be forming soluble complexes with lanthanum, preventing it from precipitating.
-
Hydrolysis: Lanthanum nitrate begins to hydrolyze as the pH increases, which can interfere with the intended precipitation reaction.[5]
Q3: Why did my precipitate form initially but then redissolve?
This phenomenon is common with amphoteric metal hydroxides, which are soluble at both very low and very high pH values.[6] While lanthanum hydroxide is not strongly amphoteric, extreme pH values can affect its solubility. More commonly, a change in pH after initial precipitation, perhaps due to the reaction itself or atmospheric CO₂ absorption, could shift the equilibrium back towards soluble species.
Q4: How can I improve the purity of my lanthanum precipitate?
Purity is often compromised by the co-precipitation of other metal ions or the formation of mixed salts (e.g., lanthanum carbonate hydroxide).[7] To improve purity:
-
Precise pH Control: Different metals precipitate at different pH values.[6] Carefully controlling the pH allows for the selective precipitation of lanthanum.
-
Slow Reagent Addition: Adding the precipitating agent slowly while vigorously stirring helps to promote the growth of purer crystals and prevent the trapping of impurities.
-
Washing the Precipitate: After filtration, wash the precipitate with deionized water at a pH similar to the precipitation pH to remove soluble impurities.
Q5: What is the white, gel-like precipitate that forms when I add a base to my lanthanum nitrate solution?
This is characteristic of lanthanum hydroxide, La(OH)₃.[8] It typically forms when an alkali solution, such as ammonium (B1175870) hydroxide or sodium hydroxide, is added to an aqueous solution of a lanthanum salt.[8]
Troubleshooting Guide
Issue: Low or No Precipitation Yield
Use the following workflow to diagnose and resolve issues related to poor precipitation efficiency.
Data Summary: Optimal pH for Common Precipitants
The selection of a precipitating agent dictates the required pH for optimal results. The table below summarizes the effective pH ranges for precipitating lanthanum from a La(NO₃)₃ solution using various common reagents.
| Precipitating Agent | Precipitated Form | Optimal pH Range | Notes |
| Hydroxide (e.g., NaOH) | La(OH)₃ | > 9 | For complete precipitation.[4] Minimal admixture ions are observed at pH > 10.[5] |
| Phosphate (e.g., H₃PO₄) | LaPO₄ | 4.5 - 8.5 | Effective over a broad range for phosphate removal.[9] |
| Carbonate (e.g., NaHCO₃) | La₂(CO₃)₃ | < 4.0 | A low pH environment reduces the risk of forming lanthanum carbonate hydroxide.[7] |
| Oxalate (e.g., H₂C₂O₄) | La₂(C₂O₄)₃ | 1.0 - 2.0 | Quantitative recovery is achieved in highly acidic conditions.[1][2][3] |
Experimental Protocols
Protocol: Determining Optimal pH for Lanthanum Hydroxide Precipitation
This protocol provides a general method for determining the optimal pH for precipitating lanthanum as lanthanum hydroxide, La(OH)₃, from a this compound solution.
Materials:
-
0.1 M this compound solution
-
1 M Sodium hydroxide (NaOH) solution
-
pH meter, calibrated
-
Magnetic stirrer and stir bars
-
A series of 100 mL beakers
-
Filtration apparatus (e.g., Büchner funnel and filter paper)
-
Drying oven
Procedure:
-
Preparation: Pipette 50 mL of 0.1 M this compound solution into six separate 100 mL beakers. Place a magnetic stir bar in each.
-
pH Adjustment: Place the first beaker on a magnetic stirrer. Begin stirring and slowly add 1 M NaOH dropwise. Monitor the pH continuously. Stop adding base when the pH reaches 8.0.
-
Series Creation: Repeat step 2 for the remaining beakers, adjusting the final pH to 8.5, 9.0, 9.5, 10.0, and 10.5, respectively. A gel-like precipitate of La(OH)₃ will form.[8]
-
Equilibration: Allow the solutions to stir for 30 minutes to ensure the reaction reaches equilibrium.
-
Precipitate Collection: Filter the contents of each beaker individually using a pre-weighed piece of filter paper.
-
Washing: Wash each precipitate with 20 mL of deionized water to remove any soluble impurities.
-
Drying: Place the filter papers with the precipitate in a drying oven at 105°C until a constant weight is achieved.
-
Analysis: Weigh the dried precipitate for each sample. The optimal pH corresponds to the sample with the highest dry mass, indicating the most complete precipitation.
Chemical Process Visualization
The precipitation of lanthanum hydroxide from an aqueous solution of La³⁺ ions is fundamentally controlled by the concentration of hydroxide ions (OH⁻), which is directly related to pH. As the pH increases, the equilibrium shifts from soluble ionic species to the insoluble solid, La(OH)₃.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Influence of pH and Synthesis Duration on the Composition and Thermal Behavior of Hydrolysis Products of Lanthanum Nitrate | Scientific.Net [scientific.net]
- 6. Precipitation By pH - Water Specialists Environmental Technologies [waterspecialists.biz]
- 7. researchgate.net [researchgate.net]
- 8. Lanthanum hydroxide - Wikipedia [en.wikipedia.org]
- 9. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]
Technical Support Center: Calcination of Lanthanum(III) Nitrate Derived Materials
This technical support center provides researchers, scientists, and drug development professionals with essential information, troubleshooting guidance, and standardized protocols for experiments involving the calcination of Lanthanum(III) nitrate (B79036).
Frequently Asked Questions (FAQs)
Q1: What is the typical thermal decomposition pathway for Lanthanum(III) nitrate hexahydrate (La(NO₃)₃·6H₂O)?
A1: The thermal decomposition of lanthanum nitrate hexahydrate is a multi-step process. Initially, it melts in its own water of crystallization around 56°C.[1] The process then involves hydrolysis and the removal of water to form intermediate clusters.[1][2] At higher temperatures, these intermediates decompose further, releasing water, nitric acid, and nitrogen oxides.[1][2] The final product, hexagonal Lanthanum Oxide (La₂O₃), is typically formed at temperatures above 640-650°C.[3] Intermediate phases can include lanthanum oxynitrate (LaONO₃) and lanthanum oxycarbonate (La₂O₂CO₃).[4][5]
Q2: How does calcination temperature affect the phase and crystallinity of the final material?
A2: Calcination temperature significantly impacts the phase purity and crystallinity of the resulting material. Lower temperatures may result in incomplete decomposition, leaving intermediate phases like LaONO₃ or La₂(CO₃)₃.[4][5] As the temperature increases (e.g., to 600°C, 750°C, 900°C), the material transforms into the desired hexagonal La₂O₃ phase with improved crystallinity.[6][7] X-ray diffraction (XRD) patterns show that higher calcination temperatures lead to sharper and more intense peaks, indicating better crystal quality and larger crystallite sizes.[6]
Q3: What is the relationship between calcination temperature and the particle size of the derived lanthanum oxide?
A3: There is a direct relationship: increasing the calcination temperature generally leads to an increase in the average particle or crystallite size.[6] This occurs due to the sintering of smaller particles at higher temperatures, a process where particles merge to form larger ones to minimize surface energy. For instance, studies have shown a clear trend of increasing crystallite size as the calcination temperature is raised from 600°C to 900°C.[6]
Q4: How does calcination temperature influence the BET surface area of the material?
A4: The BET surface area of the material generally decreases as the calcination temperature increases.[8] This is a direct consequence of particle sintering and the growth of larger crystals, which reduces the overall surface-to-volume ratio.[9][10] High calcination temperatures, while beneficial for achieving high purity and crystallinity, are often detrimental to obtaining a high surface area, which can be critical for catalytic applications.[4]
Q5: Why is the gaseous atmosphere during calcination important?
A5: The atmosphere plays a crucial role in the decomposition pathway and the final product composition. For example, decomposing La(NO₃)₃ in an oxygen-containing atmosphere can result in LaONO₃ as the principal compound, whereas decomposition under an inert gas like argon may lead to a mixture of La₂O₃ and other nitrate phases.[4] A reducing atmosphere (e.g., containing hydrogen) can lower the decomposition temperatures for all steps.[11] Furthermore, the presence of CO₂ in the atmosphere can lead to the formation of stable lanthanum oxycarbonate (La₂O₂CO₃) or surface carbonate species.[4][12]
Troubleshooting Guide
Problem: My final product is not pure La₂O₃. XRD analysis shows unexpected peaks.
-
Possible Cause 1: Incomplete Decomposition. The calcination temperature may have been too low or the duration too short to fully decompose intermediate compounds like lanthanum oxynitrate (LaONO₃) or lanthanum oxycarbonate (La₂O₂CO₃).[5]
-
Solution 1: Increase the final calcination temperature to at least 650°C, with some studies recommending temperatures as high as 800-900°C for complete conversion.[3][7][13] Ensure a sufficient holding time (e.g., 2-4 hours) at the peak temperature.
-
Possible Cause 2: Atmospheric Contamination. The lanthanum oxide product is highly susceptible to reacting with atmospheric CO₂ and H₂O upon cooling or during storage, forming lanthanum carbonate (La₂(CO₃)₃) or lanthanum hydroxide (B78521) (La(OH)₃).[4][5]
-
Solution 2: Ensure the calcination is performed in a controlled, CO₂-free atmosphere if high purity is required.[4] Allow the sample to cool in an inert atmosphere (e.g., nitrogen or argon) and store it in a desiccator.
Problem: The BET surface area of my synthesized La₂O₃ is very low.
-
Possible Cause: Particle Sintering. You may be using an excessively high calcination temperature or holding it for too long. High temperatures cause particles to fuse, which significantly reduces the surface area.[4][8]
-
Solution: Optimize the calcination conditions. Use the minimum temperature required to achieve the desired phase purity (typically >650°C).[3] You can also investigate using a faster heating rate or a shorter dwell time at the maximum temperature.
Problem: The precursor material melts in the furnace before decomposing.
-
Possible Cause: This is normal behavior for this compound hexahydrate.
-
Solution: No action is needed. The precursor, La(NO₃)₃·6H₂O, melts in its own crystallization water at approximately 56°C before the decomposition process begins at higher temperatures.[1] This is an expected step in the overall thermal decomposition.
Data Summaries
Table 1: Effect of Calcination Temperature on La₂O₃ Properties
| Calcination Temperature (°C) | Resulting Phase | Crystallinity | Average Crystallite Size | BET Surface Area |
| < 600 | Mixture of intermediates (e.g., LaONO₃, La₂O₂CO₃) and La₂O₃ | Low to moderate | Small | Higher |
| 600 - 800 | Primarily hexagonal La₂O₃ | Increasing with temperature | Increasing with temperature | Decreasing with temperature |
| > 800 | Hexagonal La₂O₃ | High | Large | Low |
Note: Specific values for crystallite size and surface area are highly dependent on the synthesis method (e.g., sol-gel, combustion) and precursor formulation.
Table 2: Thermal Decomposition Stages of La(NO₃)₃·6H₂O in Air
| Temperature Range (°C) | Event | Volatile Products Released |
| ~56 | Melting | - |
| 60 - 389 | Dehydration and initial decomposition | H₂O |
| 389 - 504 | Decomposition of intermediates | H₂O, Nitric Acid, Nitrogen Dioxide |
| 504 - 800 | Final decomposition to La₂O₃ | H₂O, Oxygen |
Source: Data compiled and simplified from thermogravimetric analysis studies.[1][2]
Experimental Protocols
Protocol 1: Synthesis of La₂O₃ Nanoparticles via Sol-Gel Method
This protocol provides a general guideline for synthesizing La₂O₃ nanoparticles.
-
Precursor Solution: Dissolve this compound hexahydrate (La(NO₃)₃·6H₂O) in deionized water.
-
Gel Formation: Add a complexing or gelling agent, such as citric acid or polyethylene (B3416737) glycol (PEG), to the solution.[6][11] The molar ratio of the agent to the lanthanum salt must be carefully controlled.
-
Heating & Stirring: Heat the solution in a water bath (e.g., at 80-90°C) with continuous stirring to promote gel formation.[13][14]
-
Drying: Dry the resulting gel in an oven at a low temperature (e.g., 90-120°C) for several hours to remove the solvent, forming a solid precursor powder.[13][15]
-
Grinding: Grind the dried powder using a mortar and pestle to ensure homogeneity.
-
Calcination: Place the powder in a crucible and calcine it in a muffle furnace.
-
Cooling: Allow the furnace to cool down to room temperature, preferably under an inert atmosphere, before collecting the final La₂O₃ powder.
Protocol 2: Characterization of Calcined La₂O₃
-
X-Ray Diffraction (XRD):
-
Use an XRD diffractometer with Cu Kα radiation to analyze the phase composition and crystalline structure of the powder.
-
Scan a 2θ range (e.g., 20-80°) to identify characteristic peaks for hexagonal La₂O₃ and any potential impurities.[13]
-
Use the Scherrer equation on the primary diffraction peak to estimate the average crystallite size.[7][13]
-
-
Brunauer-Emmett-Teller (BET) Analysis:
-
Use a nitrogen physisorption analyzer to measure the specific surface area of the material.
-
Degas the sample under vacuum at an elevated temperature (e.g., 200-300°C) prior to analysis to remove adsorbed moisture and contaminants.
-
The BET equation is applied to the nitrogen adsorption isotherm to calculate the surface area.
-
Visual Guides
Caption: Diagram 1: General Workflow for La₂O₃ Synthesis.
Caption: Diagram 2: Effect of Increasing Calcination Temperature.
References
- 1. journalijdr.com [journalijdr.com]
- 2. Thermal decomposition of lanthanum nitrate hexahydrate La(NO3)3∙6H2O | International Journal of Development Research (IJDR) [journalijdr.com]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. pure-oai.bham.ac.uk [pure-oai.bham.ac.uk]
- 7. Synthesis and characterization of lanthanum oxide and lanthanumoxid carbonate nanoparticles from thermolysis of [La(acacen)(NO3)(H2O) complex – Oriental Journal of Chemistry [orientjchem.org]
- 8. addi.ehu.es [addi.ehu.es]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. akjournals.com [akjournals.com]
- 12. Effect of Strontium on Structure and Superficial Area of La2O3 [scirp.org]
- 13. biointerfaceresearch.com [biointerfaceresearch.com]
- 14. scispace.com [scispace.com]
- 15. benchchem.com [benchchem.com]
- 16. wjpmr.com [wjpmr.com]
"troubleshooting agglomeration in nanoparticle synthesis with Lanthanum(III) nitrate"
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering agglomeration issues during the synthesis of nanoparticles using Lanthanum(III) nitrate (B79036).
Troubleshooting Guide
This guide provides a systematic approach to diagnosing and resolving common causes of nanoparticle agglomeration.
Question: My synthesized lanthanum-based nanoparticles are heavily agglomerated. What are the potential causes and how can I resolve this issue?
Answer: Agglomeration during nanoparticle synthesis is a common challenge arising from the high surface energy of nanoparticles, which drives them to form larger clusters to increase stability. The following sections detail the most common contributing factors and their solutions.
pH Imbalance
An inappropriate pH during the precipitation of lanthanum hydroxide (B78521) from lanthanum(III) nitrate can lead to uncontrolled nucleation and growth, resulting in significant agglomeration.
-
Problem: If the pH of the reaction mixture is not optimal, the rate of hydrolysis and condensation of lanthanum ions can be too rapid or too slow, leading to the formation of large, irregular particles that readily agglomerate.
-
Solution: Careful control of the pH is crucial. For the co-precipitation of lanthanum hydroxide, a pH in the range of 9-11 is often a good starting point. It is recommended to add the precipitating agent (e.g., NaOH or NH₄OH) dropwise while vigorously stirring to ensure a homogeneous pH throughout the solution. Monitoring the pH in real-time with a calibrated pH meter is essential.
Inadequate Stirring
The rate and uniformity of stirring play a critical role in preventing localized high concentrations of precursors, which can lead to agglomeration.
-
Problem: Insufficient or inconsistent stirring can create "hot spots" in the reaction vessel where the concentration of the precipitating agent is high. This leads to rapid, uncontrolled particle formation and subsequent agglomeration.
-
Solution: Employ vigorous and consistent stirring throughout the addition of the precipitating agent and for a period afterward. A magnetic stirrer with a suitable stir bar size and a consistent rotation speed (RPM) is recommended. While optimal stirring speed is system-dependent, starting with a moderate to high speed (e.g., 500-1000 RPM) is advisable.
Suboptimal Calcination Process
The conversion of the lanthanum precursor (e.g., lanthanum hydroxide) to lanthanum oxide via calcination is a critical step where agglomeration can occur.
-
Problem: High calcination temperatures and long durations provide the necessary energy for crystal growth and sintering, where individual nanoparticles fuse, forming hard agglomerates.
-
Solution: Optimize the calcination temperature and time. Lower temperatures and shorter durations generally lead to smaller particle sizes and less agglomeration. It is recommended to perform a temperature-series experiment to identify the lowest temperature at which the desired crystalline phase of lanthanum oxide is formed.
Absence or In-optimal Use of Surfactants/Capping Agents
Surfactants or capping agents are crucial for stabilizing nanoparticles and preventing them from aggregating.
-
Problem: Without a protective layer, the high surface energy of the newly formed nanoparticles will cause them to attract each other through van der Waals forces, leading to irreversible agglomeration.
-
Solution: Introduce a suitable surfactant or capping agent during the synthesis process. The choice of agent depends on the solvent system and the desired final properties of the nanoparticles. Common options include polyethylene (B3416737) glycol (PEG), polyvinylpyrrolidone (B124986) (PVP), and oleic acid. The concentration of the surfactant is also a critical parameter that needs to be optimized.
Frequently Asked Questions (FAQs)
Q1: What is the primary cause of agglomeration in nanoparticle synthesis using this compound?
A1: The primary cause is the inherent thermodynamic instability of high-surface-area nanoparticles. They tend to minimize their surface energy by clustering together. This process is influenced by several experimental parameters, including pH, temperature, precursor concentration, and the presence of stabilizing agents.
Q2: How does pH specifically affect the agglomeration of lanthanum nanoparticles?
A2: The pH of the solution determines the surface charge of the nanoparticles. At a specific pH, known as the isoelectric point, the surface charge is zero, and the electrostatic repulsion between particles is minimal, leading to maximum agglomeration. By adjusting the pH away from the isoelectric point, a surface charge can be induced, creating repulsive forces that prevent particles from aggregating. For lanthanum hydroxide nanoparticles, maintaining a basic pH (typically > 9) helps in stabilizing the particles.
Q3: Can you recommend a starting protocol for co-precipitation to minimize agglomeration?
A3: A general co-precipitation protocol involves dissolving this compound hexahydrate in deionized water to a specific concentration (e.g., 0.1 M). A precipitating agent, such as a 0.3 M solution of Sodium Hydroxide (NaOH), is then added dropwise under constant and vigorous stirring at room temperature. After the precipitation is complete, the nanoparticles should be washed several times with deionized water and ethanol (B145695) to remove residual ions, which can also contribute to agglomeration.
Q4: What are some common surfactants used for stabilizing lanthanum-based nanoparticles?
A4: Polyethylene glycol (PEG), polyvinylpyrrolidone (PVP), and oleic acid are commonly used. PEG and PVP are polymers that can adsorb to the nanoparticle surface, providing steric hindrance to prevent aggregation. Oleic acid is a fatty acid that can act as a capping agent, forming a hydrophobic layer around the particles, which is particularly useful for dispersion in non-polar solvents.
Q5: How does the calcination temperature impact the final particle size and agglomeration state?
A5: Increasing the calcination temperature generally leads to an increase in the average crystallite size and a higher degree of agglomeration. This is because the higher thermal energy facilitates the diffusion of atoms and the fusion of adjacent nanoparticles. It is a trade-off between achieving high crystallinity and maintaining a small, unagglomerated particle size.
Data Presentation
Table 1: Effect of Synthesis Parameters on Lanthanum Oxide Nanoparticle Size
| Parameter | Variation | Resulting Average Particle/Crystallite Size (nm) | Observations |
| Calcination Temperature | 750 °C | ~25-28 | Increased crystallinity with temperature. |
| 900 °C | Increased particle size | Significant particle growth and agglomeration at higher temperatures. | |
| 1000 °C | Further increase in particle size | Enhanced agglomeration observed. | |
| PEG Concentration (g/L) | 30 | ~28.32 | Higher PEG concentration leads to a reduction in average particle size. |
| 45 | ~26.50 | Increased crystallinity was also observed with higher PEG content. | |
| 60 | ~25.37 | Demonstrates the role of PEG as a capping agent in controlling particle growth. | |
| Surfactant (Oleic Acid) | With Oleic Acid | 22.33 - 26.89 | Oleic acid acts as a surfactant, leading to more uniform and smaller particles compared to synthesis without a surfactant. |
| Without Oleic Acid | 29.0 - 35.73 | Absence of a surfactant results in larger and likely more agglomerated nanoparticles. |
Experimental Protocols
Protocol 1: Co-Precipitation of Lanthanum Hydroxide Nanoparticles
This protocol describes a basic method for synthesizing lanthanum hydroxide nanoparticles from this compound, which can then be calcined to produce lanthanum oxide nanoparticles.
Materials:
-
This compound hexahydrate (La(NO₃)₃·6H₂O)
-
Sodium hydroxide (NaOH) or Ammonium hydroxide (NH₄OH)
-
Deionized water
-
Ethanol
Procedure:
-
Prepare a 0.1 M solution of this compound hexahydrate in deionized water.
-
Prepare a 0.3 M solution of NaOH in deionized water.
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Place the lanthanum nitrate solution in a beaker on a magnetic stirrer and begin stirring vigorously.
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Slowly add the NaOH solution dropwise to the lanthanum nitrate solution.
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Monitor the pH of the solution continuously. Continue adding the NaOH solution until the pH reaches a stable value between 9 and 11.
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Continue stirring the mixture for at least 1 hour after the addition of NaOH is complete to ensure a homogeneous reaction.
-
Collect the resulting precipitate by centrifugation (e.g., 4000 rpm for 15 minutes).
-
Discard the supernatant and resuspend the pellet in deionized water.
-
Repeat the washing process (centrifugation and resuspension) at least three times with deionized water and twice with ethanol to remove any unreacted precursors and byproducts.
-
Dry the final product in an oven at a low temperature (e.g., 60-80 °C) or by freeze-drying to obtain the lanthanum hydroxide nanoparticle powder.
-
For lanthanum oxide nanoparticles, the dried powder can be calcined in a furnace at a desired temperature (e.g., 600-900 °C) for a specific duration (e.g., 2-4 hours).
Mandatory Visualization
Caption: Troubleshooting workflow for nanoparticle agglomeration.
Caption: Key factors influencing nanoparticle agglomeration.
"improving catalyst activity of Lanthanum(III) nitrate-based catalysts"
Technical Support Center: Lanthanum(III) Nitrate-Based Catalysts
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with this compound-based catalysts.
Troubleshooting Guide
This section addresses specific issues that may arise during the synthesis, characterization, and use of this compound-based catalysts.
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low Catalytic Activity | 1. Incomplete decomposition of the nitrate (B79036) precursor.[1]2. Low calcination temperature leading to the formation of undesired phases (e.g., hydroxides).[2]3. Sintering of the active phase due to excessively high calcination temperature, resulting in loss of surface area.[1]4. Poor dispersion of the active metal on the support.[3] | 1. Ensure complete decomposition by optimizing calcination temperature and duration. Characterize the catalyst using XRD or FT-IR to confirm the absence of nitrate species.[1]2. Increase the calcination temperature. A temperature of at least 700 °C is often required for the formation of the desired perovskite phase in LaAlO3.[4]3. Optimize the calcination temperature and heating rate. A slower heating rate may promote better dispersion and prevent agglomeration.[3]4. Employ a synthesis method known for good dispersion, such as co-precipitation or sol-gel.[4][5] Consider using a high-surface-area support. |
| Poor Selectivity | 1. Non-optimal acidic or basic properties of the catalyst surface.[2]2. Formation of undesired by-products due to reaction conditions.[6] | 1. Modify the catalyst support or add promoters to tune the surface acidity/basicity. For example, the combination of La and Ca can create acidic-basic properties beneficial for transesterification.[2]2. Adjust reaction parameters such as temperature, pressure, and solvent. Lanthanum nitrate catalysts are known to work well under mild reaction conditions, which can minimize by-products.[6] |
| Catalyst Deactivation | 1. Poisoning: Strong chemisorption of impurities from reactants or feedstock on the active sites.[7]2. Fouling: Deposition of carbonaceous materials (coke) on the catalyst surface.[8]3. Sintering: Thermal agglomeration of active particles, leading to a decrease in active surface area.[8] | 1. Purify reactants and feedstock before use. If poisoning occurs, regeneration by washing or thermal treatment may be possible, depending on the nature of the poison.[7]2. Regenerate the catalyst by controlled oxidation (burning off the coke) in a stream of air or oxygen. The regeneration temperature should be carefully controlled to avoid sintering.[7]3. Avoid excessively high reaction or regeneration temperatures. The use of thermally stable supports can also mitigate sintering.[1] |
| Inconsistent Batch-to-Batch Results | 1. Variations in precursor purity.[6]2. Inconsistent synthesis parameters (e.g., pH, temperature, stirring rate).[4][9] | 1. Use high-purity this compound and other precursors. Ensure the quality of the starting materials is consistent across batches.[10][11]2. Strictly control all synthesis parameters. For precipitation methods, monitor and control the pH of the solution carefully.[4][9] |
Frequently Asked Questions (FAQs)
1. What are the advantages of using this compound as a catalyst precursor?
This compound is a commonly used precursor due to its high solubility in water and organic solvents, making it suitable for various synthesis methods like impregnation and co-precipitation.[9][11] It is also relatively inexpensive, stable, and has low toxicity, aligning with the principles of green chemistry.[6][12]
2. How does the choice of support material affect the catalyst's performance?
The support material plays a crucial role in the dispersion of the active lanthanum species and can influence the catalyst's overall acidic or basic properties.[2] For example, γ-Al2O3 is a common support for preparing lanthanum hexaaluminate catalysts.[3] The interaction between the lanthanum species and the support can also enhance thermal stability.[13]
3. What is the effect of adding promoters to lanthanum-based catalysts?
The addition of promoters can significantly enhance the catalytic activity and stability. For instance, doping with platinum can improve the catalytic performance for decomposition reactions.[3] Modifying a zirconia support with lanthanum has been shown to have a promotion effect on the catalytic activity for n-pentane isomerization.[14]
4. What are the typical calcination temperatures for preparing lanthanum oxide catalysts from lanthanum nitrate?
Calcination temperatures can vary depending on the desired phase and application. However, temperatures are generally high enough to ensure complete decomposition of the nitrate and formation of the oxide. For example, in the synthesis of LaAlO3, a temperature of at least 700 °C is often required.[4] It's important to note that very high temperatures can lead to a loss of surface area.[1]
5. Can lanthanum-based catalysts be regenerated?
Yes, depending on the cause of deactivation, regeneration is often possible. For deactivation by coking, a controlled burn-off of the carbon deposits can restore activity.[7] Deactivation by poisoning may sometimes be reversed by washing or thermal treatment.[8]
Experimental Protocols
Protocol 1: Synthesis of Lanthanum Hexaaluminate (LHA) via Wet Impregnation
This protocol is based on the method described for preparing a support for a platinum-doped catalyst.[3]
-
Preparation of Lanthanum Nitrate Solution: Dissolve the required amount of this compound in deionized water to achieve a 33 wt% solution.
-
Impregnation: Slowly add γ-Al2O3 pellets to the lanthanum nitrate solution.
-
Mixing: Shake the mixture for 5 minutes to ensure complete wetting and removal of air bubbles.
-
Drying: Dry the impregnated pellets in an oven at 60 °C for 12 hours, followed by drying at 120 °C for 12 hours.
-
Calcination: Calcine the dried material at 900 °C with a heating rate of 2 °C/min and hold for 2 hours.
-
Sintering: Sinter the calcined material at 1400 °C with a heating rate of 5 °C/min and hold for 4 hours.
Protocol 2: Synthesis of Lanthanum Aluminate (LaAlO3) via Co-precipitation
This protocol is adapted from the synthesis of nanocrystalline LaAlO3 powders.[4]
-
Prepare Precursor Solutions: Prepare aqueous solutions of this compound (La(NO3)3·6H2O) and Aluminum nitrate (Al(NO3)3·9H2O) with the desired stoichiometric ratio.
-
Co-precipitation: Add a precipitating agent, such as a solution of NaOH, dropwise to the mixed nitrate solution under vigorous stirring until a pH of 9 is reached.
-
Aging: Age the resulting precipitate in the mother liquor for a specified time (e.g., 1-2 hours) to ensure complete precipitation.
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Washing: Filter the precipitate and wash it thoroughly with deionized water to remove residual ions.
-
Drying: Dry the washed precipitate in an oven at a moderate temperature (e.g., 80-100 °C) until a constant weight is achieved.
-
Calcination: Calcine the dried powder at a specific temperature (e.g., 700 °C for 6 hours) to obtain the crystalline LaAlO3 phase.
Data Presentation
Table 1: Comparison of Heterogeneous Catalysts for Biodiesel Production
| Catalyst | Feedstock | Methanol:Oil Molar Ratio | Catalyst Loading (wt%) | Temperature (°C) | Reaction Time (h) | FAME Yield (%) | Reference |
| La₂O₃ | Palm Oil | 30:1 | 10 | 200 | 0.75 | >95 | [15] |
| CaO | Waste Cooking Oil | 10:1 | - | 65 | 2 | ~97 | [15] |
| SrO | Soybean Oil | 12:1 | 3 | 65 | 3 | ~98 | [15] |
Visualizations
Caption: Workflow for the synthesis and evaluation of a Lanthanum-based catalyst.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. The Influence of Basicity/Acidity of Lanthanum Systems on the Activity and Selectivity of the Transesterification Process | MDPI [mdpi.com]
- 3. mdpi.com [mdpi.com]
- 4. epj-conferences.org [epj-conferences.org]
- 5. alfachemic.com [alfachemic.com]
- 6. The Role of Lanthanum Nitrate in Green Chemistry: The Future of Low-Toxic Catalysts [stanfordmaterials.com]
- 7. researchgate.net [researchgate.net]
- 8. Advances in Catalyst Deactivation and Regeneration | MDPI [mdpi.com]
- 9. benchchem.com [benchchem.com]
- 10. 硝酸镧(III) 六水合物 99.99% trace metals basis | Sigma-Aldrich [sigmaaldrich.com]
- 11. Lanthanum Nitrate Manufacturer and Supplier USA | 99.999% Trace Metals Basis [scimplify.com]
- 12. Lanthanum(iii) catalysts for highly efficient and chemoselective transesterification - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 13. mdpi.com [mdpi.com]
- 14. researchgate.net [researchgate.net]
- 15. benchchem.com [benchchem.com]
"storage and handling guidelines for Lanthanum(III) nitrate to maintain purity"
This technical support center provides researchers, scientists, and drug development professionals with essential guidelines for the storage and handling of Lanthanum(III) nitrate (B79036) to maintain its purity for experimental use.
Quantitative Data Summary
For quick reference, the key quantitative properties of Lanthanum(III) nitrate hexahydrate are summarized in the table below.
| Property | Value | Citations |
| Melting Point | 65 - 68 °C | [1] |
| Recommended Storage Temp. | 15 - 25 °C | [2] |
| pH of Solution (50 g/L) | ~3.4 at 25 °C | [1] |
| Water Solubility | ~1230 g/L at 20 °C | [1] |
| Decomposition Temperature | Decomposes around 40°C, with further thermal degradation at higher temperatures, ultimately forming Lanthanum oxide at 499°C. | [3][4][5][6] |
Frequently Asked Questions (FAQs)
A list of frequently asked questions regarding the storage and handling of this compound.
Q1: What is the proper way to store this compound to maintain its purity?
A1: To maintain the purity of this compound, it should be stored in a cool, dry, and well-ventilated area.[7][8] The container must be kept tightly closed to prevent moisture absorption, as the compound is hygroscopic.[1][2][8] The recommended storage temperature is between 15-25°C.[2] It is also crucial to store it away from combustible materials, strong reducing agents, and strong acids.[3][7]
Q2: Is this compound sensitive to air or moisture?
A2: Yes, this compound is hygroscopic, meaning it readily absorbs moisture from the air.[2][3][7][8] This can lead to the solid clumping together and may affect its performance in experiments. Therefore, minimizing its exposure to the atmosphere is critical.
Q3: What are the signs of decomposition or contamination of this compound?
A3: Signs of decomposition, which can be initiated by heating, include the emission of toxic fumes, specifically nitrogen oxides.[3][7] The thermal decomposition process is complex, starting with hydrolysis and eventually yielding lanthanum oxide at high temperatures.[4][5][6] Contamination may not always be visually apparent, but any discoloration or presence of foreign particles indicates impurity. If the compound has absorbed excessive moisture, it may appear clumpy or even dissolve.
Q4: What personal protective equipment (PPE) should be worn when handling this compound?
A4: When handling this compound, it is important to wear appropriate personal protective equipment. This includes safety glasses with side-shields, chemical-resistant gloves, and a lab coat.[8] If there is a risk of dust formation, a respirator may be necessary.[9] Work should be conducted in a well-ventilated area to minimize inhalation of any dust.[7][8]
Q5: What materials are incompatible with this compound?
A5: this compound is a strong oxidizer and is incompatible with combustible materials, strong reducing agents, and strong acids.[3][7] Contact with these substances can create a fire hazard.[3]
Troubleshooting Guide
This guide addresses specific issues that may be encountered during experiments involving this compound.
Q: The this compound powder in the container has formed hard clumps. Can it still be used?
A: The formation of clumps indicates that the material has absorbed moisture from the atmosphere due to its hygroscopic nature.[2][7][8] For qualitative applications, the material might still be usable, but the water content will affect the accuracy of concentrations if used by weight. For quantitative experiments, it is highly recommended to use a fresh, unopened container of the reagent. Attempting to dry the material may lead to decomposition if not done under carefully controlled, low-temperature vacuum conditions.
Q: My reaction with this compound is giving inconsistent results. What could be the cause?
A: Inconsistent results can stem from several factors related to the purity of the this compound:
-
Hydration: As the compound is hygroscopic, the water content can vary if it has been exposed to air, leading to inaccuracies in molar calculations.
-
Decomposition: If the material has been exposed to high temperatures, it may have partially decomposed, reducing the concentration of the active lanthanum nitrate species.[3][4]
-
Contamination: The reagent may have been inadvertently contaminated.
To troubleshoot, it is advisable to use a fresh bottle of this compound and ensure proper handling procedures are followed.
Q: I observed brownish fumes when heating a solution containing this compound. What does this signify?
A: The observation of brownish fumes, likely nitrogen oxides, upon heating indicates the decomposition of the nitrate salt.[1][7] this compound is not stable at elevated temperatures.[7] If your experimental protocol requires heating, consider if the temperature is causing decomposition and if alternative, lower-temperature methods are available.
Experimental Workflow and Troubleshooting Diagrams
The following diagrams provide a visual guide to the proper handling workflow for maintaining the purity of this compound and a troubleshooting decision tree for common issues.
Caption: A workflow for handling this compound to maintain purity.
Caption: A troubleshooting decision tree for common purity issues.
References
- 1. This compound hexahydrate - Safety Data Sheet [chemicalbook.com]
- 2. carlroth.com [carlroth.com]
- 3. This compound hexahydrate | 10277-43-7 [chemicalbook.com]
- 4. This compound - Wikipedia [en.wikipedia.org]
- 5. journalijdr.com [journalijdr.com]
- 6. Thermal decomposition of lanthanum nitrate hexahydrate La(NO3)3∙6H2O | International Journal of Development Research (IJDR) [journalijdr.com]
- 7. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 8. cdhfinechemical.com [cdhfinechemical.com]
- 9. sigmaaldrich.com [sigmaaldrich.com]
"minimizing impurities in Lanthanum(III) nitrate synthesis"
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing impurities during the synthesis of Lanthanum(III) Nitrate (B79036).
Troubleshooting Guides
This section addresses specific issues that may be encountered during the synthesis of Lanthanum(III) Nitrate.
Issue 1: Incomplete Dissolution of Lanthanum Oxide in Nitric Acid
-
Symptom: A cloudy or milky solution remains after prolonged stirring of lanthanum oxide in nitric acid.
-
Possible Cause:
-
Insufficient amount or concentration of nitric acid.
-
Low reaction temperature.
-
Poor quality of lanthanum oxide starting material (e.g., high content of refractory impurities).
-
-
Troubleshooting Steps:
-
Verify Stoichiometry: Ensure that a stoichiometric excess of nitric acid is used. The balanced chemical equation is: La₂O₃ + 6 HNO₃ → 2 La(NO₃)₃ + 3 H₂O.[1]
-
Increase Temperature: Gently heat the mixture to 70-80°C with continuous stirring to facilitate the dissolution.[2]
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Use High-Purity Lanthanum Oxide: The purity of the precursor is crucial. Commercial high-purity lanthanum oxide can still contain other rare earth oxides and non-rare earth impurities.[3][4][5] Consider using a higher grade of lanthanum oxide if the issue persists.
-
Filter the Solution: If a small amount of insoluble material remains, it may be due to insoluble impurities in the starting material. Filter the solution before proceeding to the crystallization step.
-
Issue 2: Formation of a Precipitate During Solution Storage or Concentration
-
Symptom: A white precipitate forms in the lanthanum nitrate solution upon standing or during evaporation.
-
Possible Cause:
-
Hydrolysis: Lanthanum nitrate solutions can undergo hydrolysis, especially at elevated temperatures or if the pH is not sufficiently acidic, leading to the formation of lanthanum oxyhydroxide or basic lanthanum nitrates.[6][7][8]
-
Supersaturation: Over-concentration of the solution can lead to premature crystallization.
-
-
Troubleshooting Steps:
-
Maintain Acidity: Ensure the solution remains acidic (pH < 6) to prevent hydrolysis. A slight excess of nitric acid can help maintain a low pH.
-
Control Temperature: Avoid excessive heating during evaporation. Thermal decomposition can begin at elevated temperatures.[7]
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Controlled Crystallization: If crystallization is desired, control the rate of cooling or solvent evaporation to obtain well-formed crystals rather than a fine precipitate. Filtering the solution at an elevated temperature (around 313 K or 40°C) can help prevent the formation of microcrystals upon cooling.[9]
-
Issue 3: Contamination of the Final Product with Other Rare Earth Elements
-
Symptom: Analytical testing of the final this compound product reveals the presence of other rare earth elements such as Cerium (Ce), Praseodymium (Pr), and Neodymium (Nd).
-
Possible Cause:
-
The primary source of these impurities is the lanthanum oxide starting material, as rare earth elements are chemically very similar and occur together in nature.[4]
-
-
Troubleshooting Steps (Purification Methods):
-
Solvent Extraction for Cerium Removal: Cerium is a common impurity and can be separated by oxidizing Ce(III) to Ce(IV), followed by solvent extraction.[10]
-
A common method involves using tributyl phosphate (B84403) (TBP) as the extractant.[11]
-
-
Fractional Crystallization for Praseodymium and Neodymium Removal: The separation of adjacent lanthanides like Pr and Nd is challenging. Fractional crystallization of lanthanide nitrates can be employed, exploiting small differences in their solubility.[12] This is often a multi-stage process.
-
Ion Exchange Chromatography: For achieving very high purity, ion exchange chromatography is an effective but more time-consuming method for separating lanthanides.[13]
-
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in commercially available Lanthanum Oxide?
A1: The most common impurities are other rare earth elements, particularly cerium, praseodymium, and neodymium, due to their chemical similarity and natural co-occurrence.[4] Non-rare earth impurities can also be present. A typical analysis of a high-purity (99.9%) Lanthanum Oxide might still contain trace amounts of other rare earths.[4] For instance, one study on high-purity La₂O₃ determined the purity to be 99.977% ± 0.057% through gravimetric analysis, with the remaining percentage being other impurities.[3][5]
Q2: How can I prevent the hydrolysis of Lanthanum Nitrate during synthesis?
A2: Hydrolysis can be minimized by maintaining a sufficiently acidic environment (pH < 6).[6] This is typically achieved by using a slight excess of nitric acid during the dissolution of lanthanum oxide. It is also important to avoid prolonged heating at high temperatures, as this can promote hydrolysis.[7]
Q3: What analytical techniques are suitable for determining the purity of this compound?
A3: Several analytical techniques can be used to assess the purity of this compound, particularly for quantifying rare earth impurities:
-
Inductively Coupled Plasma - Mass Spectrometry (ICP-MS): This is a highly sensitive technique capable of detecting trace and ultra-trace levels of elemental impurities.[14][15]
-
Inductively Coupled Plasma - Optical Emission Spectrometry (ICP-OES): ICP-OES is another robust technique for elemental analysis, suitable for quantifying impurities at the parts-per-million (ppm) level.[16][17]
-
Neutron Activation Analysis (NAA): This is a highly sensitive nuclear analytical technique that can be used for the determination of rare earth impurities after the separation of the lanthanum matrix.[4]
Q4: What is a typical experimental protocol for synthesizing this compound from Lanthanum Oxide?
A4: A general laboratory-scale protocol is as follows:
-
Starting Material: Begin with high-purity Lanthanum Oxide (La₂O₃).
-
Dissolution: Slowly add the stoichiometric amount of La₂O₃ to a solution of dilute nitric acid (HNO₃) with constant stirring. A slight excess of nitric acid can be used to ensure complete dissolution and maintain an acidic pH.
-
Heating: Gently heat the mixture to approximately 70-80°C to facilitate the reaction.[2] The solution should become clear.
-
Filtration: If any insoluble impurities remain, filter the hot solution.
-
Crystallization: Concentrate the solution by gentle heating to induce crystallization upon cooling. Slow cooling will yield larger, purer crystals.
-
Drying: The resulting this compound hexahydrate crystals can be dried at a controlled temperature, for example, by heating at 200°C for 2 hours under an inert gas flow.[18]
Data Presentation
Table 1: Typical Impurity Levels in High-Purity Lanthanum Oxide (99.9%+)
| Impurity Element | Typical Concentration Range (ppm) | Analytical Technique |
| Cerium (Ce) | < 1 - 50 | ICP-MS, NAA[4] |
| Praseodymium (Pr) | < 1 - 50 | ICP-MS, NAA[4] |
| Neodymium (Nd) | < 1 - 50 | ICP-MS, NAA[4] |
| Samarium (Sm) | < 1 - 10 | ICP-MS, NAA[4] |
| Europium (Eu) | < 1 - 5 | ICP-MS, NAA[4] |
| Gadolinium (Gd) | < 1 - 5 | ICP-MS, NAA[4] |
| Other Lanthanides | < 1 | ICP-MS, NAA[4] |
| Non-Rare Earths (Fe, Si, Ca, Al) | < 1 - 20 | ICP-OES, ICP-MS[19] |
Note: Actual impurity levels can vary significantly between different suppliers and batches.
Table 2: Comparison of Purification Techniques for this compound
| Purification Technique | Target Impurities | Principle | Advantages | Disadvantages |
| Solvent Extraction | Cerium (and other REEs) | Differential partitioning of metal ions between two immiscible liquid phases.[20] | High selectivity for certain elements (e.g., Ce(IV)), scalable. | Requires organic solvents, multi-stage process for high purity. |
| Fractional Crystallization | Praseodymium, Neodymium | Separation based on small differences in the solubility of their nitrate salts.[12] | Does not require additional chemical reagents. | Can be a slow and repetitive process, may not achieve ultra-high purity in a few steps. |
| Ion Exchange Chromatography | All other REEs | Separation based on the differential affinity of rare earth ions for an ion exchange resin.[13] | Can achieve very high purity. | Time-consuming, may require large volumes of eluents, more suitable for smaller scales. |
Experimental Protocols
Protocol 1: Synthesis of this compound Hexahydrate from Lanthanum Oxide
-
Materials:
-
High-purity Lanthanum Oxide (La₂O₃)
-
Concentrated Nitric Acid (HNO₃, analytical grade)
-
Deionized water
-
-
Procedure: a. Calculate the stoichiometric amount of nitric acid required to react with the desired mass of lanthanum oxide according to the reaction: La₂O₃ + 6 HNO₃ → 2 La(NO₃)₃ + 3 H₂O.[1] b. Prepare a dilute nitric acid solution by adding the calculated amount of concentrated HNO₃ to deionized water. A slight excess (e.g., 5-10%) of nitric acid is recommended. c. Slowly add the lanthanum oxide powder to the nitric acid solution while stirring continuously. d. Gently heat the mixture on a hot plate to 70-80°C until the lanthanum oxide has completely dissolved, resulting in a clear solution.[2] e. If any particulate matter remains, filter the hot solution through a fine filter paper. f. Transfer the clear solution to an evaporating dish and heat gently to reduce the volume and concentrate the solution. Avoid boiling. g. Allow the concentrated solution to cool slowly to room temperature to form crystals of this compound hexahydrate. For larger crystals, the cooling process can be slowed down by placing the container in a water bath. h. Separate the crystals from the mother liquor by filtration. i. Wash the crystals with a small amount of cold deionized water and then dry them in a desiccator or at a controlled temperature.
Protocol 2: Purification of this compound from Cerium by Solvent Extraction
-
Oxidation of Cerium: a. Dissolve the impure this compound in water. b. Adjust the pH to alkaline conditions (e.g., using NaOH) and treat with an oxidizing agent (e.g., potassium permanganate (B83412) or hydrogen peroxide) to oxidize Ce(III) to Ce(IV).[10] This will precipitate the lanthanides as hydroxides, with cerium in the +4 state. c. Filter and wash the precipitate. d. Re-dissolve the hydroxide (B78521) precipitate in nitric acid.
-
Solvent Extraction: a. Prepare an organic phase consisting of an extractant such as tributyl phosphate (TBP) or a mixture of methyltri-n-octylammonium nitrate and TBP dissolved in a suitable organic solvent like kerosene (B1165875) or dodecane.[11][20][21] b. Contact the aqueous solution containing the lanthanide nitrates with the organic phase in a separatory funnel. c. Shake vigorously for a specified time (e.g., 5-10 minutes) to allow for the selective extraction of Ce(IV) into the organic phase. d. Allow the layers to separate and drain the aqueous phase, which is now depleted of cerium. e. Repeat the extraction process with fresh organic phase to improve the separation efficiency.
-
Stripping (Recovery of Lanthanum): a. The lanthanum remains in the aqueous phase (raffinate). This solution can then be processed to crystallize pure this compound.
Visualizations
Caption: Experimental workflow for the synthesis and purification of this compound.
Caption: Troubleshooting decision tree for this compound synthesis.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. Precise Purity Analysis of High-Purity Lanthanum Oxide by Gravimetric Analysis Assisted With Trace Elemental Analysis by Inductively Coupled Plasma Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. akjournals.com [akjournals.com]
- 5. Frontiers | Precise Purity Analysis of High-Purity Lanthanum Oxide by Gravimetric Analysis Assisted With Trace Elemental Analysis by Inductively Coupled Plasma Mass Spectrometry [frontiersin.org]
- 6. Influence of pH and Synthesis Duration on the Composition and Thermal Behavior of Hydrolysis Products of Lanthanum Nitrate | Scientific.Net [scientific.net]
- 7. journalijdr.com [journalijdr.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. The production of rare earth elements group via tributyl phosphate extraction and precipitation stripping using oxalic acid - Arabian Journal of Chemistry [arabjchem.org]
- 12. Research of High-Purity Lanthanum Prepared by Zone Refining - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. youtube.com [youtube.com]
- 15. Determination of Rare Earth Elements by Inductively Coupled Plasma–Tandem Quadrupole Mass Spectrometry With Nitrous Oxide as the Reaction Gas - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Direct determination of rare earth impurities in lanthanum oxide by fluorination assisted electrothermal vaporization inductively coupled plasma atomic emission spectrometry with slurry sampling - Journal of Analytical Atomic Spectrometry (RSC Publishing) [pubs.rsc.org]
- 17. analytik-jena.ru [analytik-jena.ru]
- 18. pubs.acs.org [pubs.acs.org]
- 19. Precise Purity Analysis of High-Purity Lanthanum Oxide by Gravimetric Analysis Assisted With Trace Elemental Analysis by Inductively Coupled Plasma Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 20. mdpi.com [mdpi.com]
- 21. Separation of Rare-Earth Elements from Nitrate Solutions by Solvent Extraction Using Mixtures of Methyltri-n-octylammonium Nitrate and Tri-n-butyl Phosphate - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Lanthanum(III) Nitrate for Catalytic Reactions
Welcome to the technical support center for the optimization of Lanthanum(III) nitrate (B79036) [La(NO₃)₃] as a catalyst. This resource is intended for researchers, scientists, and drug development professionals. Here you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to assist in your catalytic experiments.
Troubleshooting Guide
This guide addresses common issues encountered during catalytic reactions using Lanthanum(III) nitrate.
| Issue | Potential Cause | Recommended Solution |
| Low or No Product Yield | 1. Inactive Catalyst: The catalyst may be hydrated or of low purity. This compound is hygroscopic and its catalytic activity can be affected by water content. | Action: Ensure you are using a high-purity, anhydrous grade of this compound. Store the catalyst in a desiccator. Consider purchasing from a reputable supplier that provides a certificate of analysis.[1] |
| 2. Suboptimal Catalyst Concentration: The amount of catalyst may be too low to effectively drive the reaction or so high that it leads to side reactions or aggregation. | Action: Perform a catalyst loading screen to determine the optimal concentration. Start with a range (e.g., 1-15 mol%) and analyze the yield at each concentration. | |
| 3. Inadequate Reaction Conditions: Temperature, reaction time, or solvent may not be optimal for the specific transformation. | Action: Systematically vary the reaction conditions. Monitor the reaction progress over time to determine the optimal duration. Screen different solvents to find one that provides the best yield and selectivity. | |
| Poor Selectivity / Formation of Side Products | 1. Catalyst Concentration Too High: Excess catalyst can sometimes promote undesired side reactions. | Action: Reduce the catalyst loading and re-evaluate the product distribution. |
| 2. Reaction Temperature Too High: Higher temperatures can provide the activation energy for alternative reaction pathways. | Action: Attempt the reaction at a lower temperature. This may require a longer reaction time but can significantly improve selectivity. | |
| Inconsistent Results Between Batches | 1. Variation in Catalyst Quality: Different batches of this compound may have varying levels of purity or hydration. | Action: Standardize the catalyst source and ensure consistent quality. Always use a fresh bottle or a properly stored catalyst.[1] |
| 2. Inconsistent Reaction Setup: Minor variations in solvent purity, reagent addition rate, or atmospheric conditions can affect the outcome. | Action: Use anhydrous solvents, maintain an inert atmosphere (e.g., with argon or nitrogen), and ensure consistent procedures for reagent addition. | |
| Catalyst Deactivation | 1. Poisoning: Trace impurities in the reactants or solvent can bind to the active sites of the catalyst, rendering it inactive. Common poisons for metal-based catalysts include sulfur and phosphorus compounds. | Action: Purify all reactants and solvents before use. Consider using a guard column or scavenger resin if poison-containing starting materials are unavoidable. |
| 2. Fouling: Insoluble byproducts or polymers can deposit on the catalyst surface, blocking active sites. | Action: If fouling is suspected, attempt to dissolve the deposits with a suitable solvent. In some cases, calcination (heating to a high temperature) may be used to burn off organic residues, but this should be done with caution as it can alter the catalyst's structure. | |
| 3. Sintering: At high temperatures, the catalyst particles can agglomerate, reducing the active surface area. | Action: Avoid excessively high reaction temperatures. If high temperatures are necessary, consider using a supported catalyst to improve thermal stability. |
Frequently Asked Questions (FAQs)
Q1: What is a typical starting concentration for optimizing this compound in a new reaction?
A1: A good starting point for many reactions is in the range of 5-15 mol%. For example, in the synthesis of 2-arylbenzothiazoles, 15 mol% of this compound hexahydrate was found to be efficient.[2] However, the optimal concentration is highly dependent on the specific reaction, so a screening process is always recommended.
Q2: How does the purity of this compound affect my reaction?
A2: The purity of this compound is critical. Impurities can act as catalyst poisons, leading to lower yields and selectivity. Water is a common impurity that can hydrolyze the catalyst and reduce its activity. Always use a high-purity grade and handle it in a dry environment.[1]
Q3: Can I regenerate a deactivated this compound catalyst?
A3: Regeneration of a deactivated this compound catalyst can be challenging. If deactivation is due to fouling by organic residues, careful washing with a suitable solvent or controlled calcination might restore some activity. However, if the catalyst has been poisoned or has undergone significant structural changes, regeneration may not be feasible.[3]
Q4: My this compound won't dissolve completely in the reaction solvent. What should I do?
A4: this compound can have limited solubility in some organic solvents. You can try gentle heating and sonication to aid dissolution. If solubility remains an issue, consider using a co-solvent system or a different lanthanide salt with better solubility, such as Lanthanum(III) triflate.
Q5: Is this compound considered a "green" catalyst?
A5: Yes, this compound is often considered a "green" catalyst due to its low toxicity, high stability, and ability to promote reactions under mild conditions, often with high selectivity.[1] This reduces the need for harsh reagents and minimizes the generation of hazardous waste.
Quantitative Data on Catalyst Concentration
The following table summarizes the effect of this compound hexahydrate concentration on the yield of 2-phenylbenzothiazole (B1203474) from the reaction of benzaldehyde (B42025) and 2-aminothiophenol (B119425) in ethanol (B145695) at room temperature.
| Entry | Catalyst Concentration (mol%) | Time (min) | Yield (%) |
| 1 | 5 | 45 | 85 |
| 2 | 10 | 40 | 92 |
| 3 | 15 | 30 | 96 |
| 4 | 20 | 30 | 96 |
Data adapted from Shaikh, A. et al. (2017). Organic Communications.[2]
As the data indicates, increasing the catalyst loading from 5 to 15 mol% leads to a higher yield and a shorter reaction time. A further increase to 20 mol% does not improve the yield, suggesting that 15 mol% is the optimal concentration for this specific reaction under the tested conditions.
Experimental Protocols
Protocol 1: Screening for Optimal this compound Concentration
This protocol provides a general method for determining the optimal catalyst loading for a given reaction.
Materials:
-
Reactant A
-
Reactant B
-
This compound hexahydrate (high purity)
-
Anhydrous solvent
-
Inert gas (Argon or Nitrogen)
-
A set of reaction vials with stir bars
-
Standard analytical equipment (e.g., GC, HPLC, or NMR)
Procedure:
-
Preparation: Oven-dry all glassware and allow it to cool under a stream of inert gas.
-
Stock Solutions: Prepare stock solutions of Reactant A, Reactant B, and this compound in the chosen anhydrous solvent. This allows for accurate dispensing of small quantities.
-
Reaction Setup: In a series of labeled reaction vials under an inert atmosphere, add the desired amount of the this compound stock solution to achieve a range of concentrations (e.g., 1, 2.5, 5, 10, 15, and 20 mol%).
-
Reactant Addition: To each vial, add the stock solutions of Reactant A and Reactant B.
-
Reaction: Stir the reactions at the desired temperature for a set amount of time.
-
Analysis: After the reaction time has elapsed, quench the reactions and analyze the product yield and purity for each catalyst concentration using a suitable analytical technique.
-
Optimization: Identify the catalyst concentration that provides the best balance of high yield, high selectivity, and reasonable reaction time.
Visualizations
Experimental Workflow for Catalyst Optimization
Caption: Workflow for optimizing this compound concentration.
Troubleshooting Logic for Low Product Yield
Caption: Troubleshooting decision tree for low product yield.
References
Technical Support Center: Sol-Gel Synthesis of Lanthanum-Based Nanoparticles
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the sol-gel synthesis of lanthanum-based nanoparticles, using Lanthanum(III) nitrate (B79036) as a primary precursor.
Troubleshooting Guide
This section addresses common issues encountered during the sol-gel synthesis of lanthanum-based nanoparticles and offers potential solutions.
Problem 1: The synthesized particles are too large or heavily agglomerated.
Large and agglomerated particles are a frequent issue in sol-gel synthesis. Several factors can contribute to this problem. Here are the key parameters to check and adjust:
-
Solution:
-
Decrease Calcination Temperature: High calcination temperatures promote particle growth and sintering.[1][2] Reducing the temperature can help maintain a smaller particle size. For instance, La2O3 nanoparticles have been observed to be 20–30 nm at 700°C, but grow to 100–150 nm at 850°C.[1]
-
Increase Surfactant/Stabilizer Concentration: Surfactants or stabilizers like polyethylene (B3416737) glycol (PEG) can prevent agglomeration.[1][3] Increasing the concentration of PEG can lead to a decrease in average particle size due to steric hindrance.[1][3]
-
Adjust pH: The pH of the sol is a critical factor. Acidic conditions can slow down hydrolysis and condensation reactions, leading to more controlled particle growth and smaller sizes.[4]
-
Reduce Stirring Speed or Avoid Continuous Stirring: Vigorous or prolonged stirring can sometimes promote particle growth.[1][2] In some cases, synthesizing without continuous stirring has resulted in smaller particles.[2]
-
Lower Precursor Concentration: Higher precursor concentrations can lead to faster gelation and potentially larger particles.[4] Diluting the precursor solution may help.
-
Problem 2: The particle size distribution is too broad (polydisperse).
A wide particle size distribution can affect the material's properties and performance.
-
Solution:
-
Ensure Homogeneous Mixing: Inadequate mixing of precursors can lead to localized areas of high concentration, resulting in non-uniform particle growth. Ensure all components are thoroughly dissolved and mixed before initiating gelation.
-
Control the Rate of Reagent Addition: The rate at which water or a catalyst (acid or base) is added can influence the uniformity of nucleation and growth. A slower, drop-wise addition is often preferred.
-
Maintain a Constant Temperature: Temperature fluctuations during the sol-gel process can affect reaction rates and lead to a broader particle size distribution.[5] Use a constant temperature bath for the reaction vessel.[5]
-
Optimize pH Control: Precise and stable pH control throughout the process is crucial for uniform particle formation.[5][6]
-
Problem 3: Unexpected precipitation occurs during the synthesis.
Precipitation before the formation of a stable gel indicates a loss of control over the hydrolysis and condensation reactions.
-
Solution:
-
Adjust the pH: Rapid changes in pH can cause premature precipitation.[7] Ensure the pH is adjusted slowly and with constant stirring.
-
Use a Chelating Agent: Chelating agents like citric acid can form stable complexes with the metal ions, preventing their rapid precipitation.[8][9]
-
Control the Water-to-Precursor Ratio: An excess of water can lead to rapid hydrolysis and the formation of insoluble hydroxides. Carefully control the amount of water added to the system.
-
Modify the Solvent System: The choice of solvent can influence the solubility of the precursors and intermediates.[9] Using a co-solvent like 2-methoxyethanol (B45455) may improve solubility.[9]
-
Frequently Asked Questions (FAQs)
Q1: What is the primary role of Lanthanum(III) nitrate in the sol-gel process?
This compound serves as the precursor, providing the lanthanum ions that will form the metal oxide network during the hydrolysis and condensation steps of the sol-gel process.[8][10][11]
Q2: How does pH affect particle size in lanthanum sol-gel synthesis?
The pH of the solution is a critical parameter that influences the rates of hydrolysis and condensation.[4][6]
-
Acidic conditions (low pH) generally lead to slower hydrolysis, which can result in smaller, more uniform particles.[4]
-
Basic conditions (high pH) tend to accelerate the reactions, which can lead to larger particles and a higher degree of agglomeration.[4]
Q3: What is the purpose of adding a chelating agent like citric acid?
A chelating agent such as citric acid is used to form stable complexes with the lanthanum ions.[8][9] This helps to control the hydrolysis and condensation rates, preventing premature precipitation and leading to a more ordered gel network.[7]
Q4: Can stirring affect the final particle size?
Yes, stirring can influence particle size. While adequate stirring is necessary for homogeneity, continuous and vigorous stirring can sometimes promote particle growth and agglomeration.[1][2] It is an important parameter to optimize for a specific system.
Q5: How does the calcination temperature impact the final nanoparticles?
Calcination temperature has a significant effect on the final particle size and crystallinity.[1][2][3]
-
Higher temperatures generally lead to larger particle sizes due to crystal growth and sintering.[1][2] They also tend to result in higher crystallinity.[1]
-
Lower temperatures will produce smaller particles but may result in an amorphous or poorly crystalline material.[1][2]
Data Presentation
Table 1: Effect of Calcination Temperature on La2O3 Nanoparticle Size
| Calcination Temperature (°C) | Average Particle Size (nm) | Reference |
| 400 | 20-30 | [2] |
| 700 | 20-30 | [1] |
| 750 | 30-40 | [1][2] |
| 800 | 70-80 | [1] |
| 850 | 100-150 | [1] |
| 1000 | 150-200 | [2] |
Table 2: Influence of Polyethylene Glycol (PEG) Concentration on La2O3 Nanoparticle Size
| PEG Concentration | Effect on Particle Size | Reference |
| Increasing Concentration | Decreases average particle size | [1][3] |
| High Concentration | Leads to weaker agglomeration | [1] |
Experimental Protocols
Protocol 1: General Sol-Gel Synthesis of Lanthanum Oxide Nanoparticles
This protocol provides a general methodology for the synthesis of lanthanum oxide nanoparticles using this compound.
-
Precursor Solution Preparation:
-
Dissolve a specific amount of this compound hexahydrate (e.g., 0.1 M) in a suitable solvent, such as deionized water or ethanol.[11]
-
If using a chelating agent, dissolve citric acid in the solvent in a 1:1 molar ratio with the lanthanum nitrate.[12]
-
Stir the solution at room temperature for a set period (e.g., 30 minutes) to ensure complete dissolution.[11]
-
-
Sol Formation and Gelation:
-
Slowly add a complexing agent or a pH modifier, such as ammonia (B1221849) solution, drop-wise to the precursor solution while stirring continuously.[12]
-
Monitor the pH of the solution and adjust it to the desired value.
-
Continue stirring until a transparent sol is formed.
-
Age the sol at a constant temperature (e.g., 60-80°C) until a viscous gel is formed.[7]
-
-
Drying and Calcination:
-
Dry the gel in an oven at a low temperature (e.g., 100-120°C) for several hours to remove the solvent, forming a xerogel.
-
Grind the xerogel into a fine powder.
-
Calcine the powder in a furnace at a specific temperature (e.g., 700-850°C) for a defined duration (e.g., 2 hours) to obtain the final lanthanum oxide nanoparticles.[3]
-
Visualizations
Caption: Experimental workflow for sol-gel synthesis of lanthanum oxide nanoparticles.
Caption: Key parameters influencing particle size and agglomeration in sol-gel synthesis.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. azonano.com [azonano.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. nano-ntp.com [nano-ntp.com]
- 9. researchgate.net [researchgate.net]
- 10. chem.uaic.ro [chem.uaic.ro]
- 11. mocedes.org [mocedes.org]
- 12. rsc.org [rsc.org]
"addressing stability issues of Lanthanum(III) nitrate in aqueous solutions"
This technical support guide provides researchers, scientists, and drug development professionals with troubleshooting advice and frequently asked questions regarding the stability of Lanthanum(III) nitrate (B79036) in aqueous solutions.
Troubleshooting Guide
This section addresses common problems encountered during experiments involving aqueous solutions of Lanthanum(III) nitrate.
Issue 1: Unexpected Precipitation or Cloudiness in the Solution
Q: My this compound solution has turned cloudy or formed a precipitate immediately after preparation or during storage. What is the cause and how can I resolve it?
A: This is the most common issue and is almost always due to hydrolysis. The Lanthanum(III) ion (La³⁺) is prone to reacting with water, especially as the pH increases, to form insoluble lanthanum hydroxide (B78521) [La(OH)₃] or various lanthanum oxyhydroxides.[1][2]
Immediate Troubleshooting Steps:
-
Check the pH: Use a calibrated pH meter. If the pH of your solution is near or above neutral (pH ~6.5-7), hydrolysis is the likely cause.[3] A freshly prepared solution of this compound should be acidic; for instance, a 50 g/L solution typically has a pH of around 3.4.[4][5][6]
-
Acidify the Solution: To redissolve the precipitate, cautiously add dilute nitric acid (HNO₃) dropwise while stirring until the solution becomes clear. This will lower the pH and shift the equilibrium away from hydroxide formation.
-
Verify Water Quality: Ensure you are using high-purity, deionized water. The presence of impurities, particularly carbonate or phosphate (B84403) ions from sources like dissolved CO₂ or contaminated glassware, can lead to the precipitation of insoluble lanthanum salts.
Preventative Measures:
-
Maintain Low pH: Always prepare and store this compound solutions in a slightly acidic medium (pH < 6). For long-term storage, maintaining a pH between 3 and 4 is recommended.
-
Use Acidified Water: Prepare your stock solution using water pre-acidified with a small amount of nitric acid.
-
Degas Solvents: If working with carbonate-sensitive applications, use water that has been degassed by boiling or sparging with an inert gas (like nitrogen or argon) to remove dissolved CO₂.
Issue 2: Inconsistent Experimental Results
Q: I am observing poor reproducibility in my experiments that use a this compound stock solution. Could solution instability be the cause?
A: Yes, inconsistent results can often be traced back to an unstable stock solution where the concentration of active La³⁺ ions is changing over time.
Troubleshooting Steps:
-
Re-evaluate Stock Solution: Check your stock solution for any signs of cloudiness. Even slight turbidity indicates precipitation and a decrease in the effective La³⁺ concentration.
-
Monitor pH Over Time: The pH of an unbuffered aqueous solution can change due to absorption of atmospheric CO₂, which forms carbonic acid and can lead to lanthanum carbonate precipitation.
-
Consider Photoreactivity: While not a primary concern, some reagents can be light-sensitive. Store your solution in an amber or opaque bottle to minimize any potential photochemical reactions.
-
Standardize Preparation: Ensure your solution preparation protocol is standardized and followed precisely every time. See the recommended protocol below.
Preventative Measures:
-
Prepare Fresh Solutions: For highly sensitive applications, it is best to prepare fresh this compound solutions daily or weekly.
-
Use a Buffer (with caution): While a buffer can maintain pH, be extremely cautious with your choice. Phosphate buffers are incompatible as they will cause immediate precipitation of highly insoluble lanthanum phosphate (LaPO₄).[7][8] Acetate or MES buffers at an acidic pH may be suitable, but compatibility tests are essential.
-
Add a Chelating Agent: In some applications, adding a weak chelating agent like citric acid can help stabilize the La³⁺ ion in solution and prevent hydrolysis.[9]
Frequently Asked Questions (FAQs)
Q1: What is the primary cause of instability for this compound in water?
The primary cause is the hydrolysis of the La³⁺ ion. In aqueous solution, La³⁺ is coordinated by water molecules. These coordinated water molecules are more acidic than bulk water and can lose a proton, leading to the formation of hydroxide species. This process is highly pH-dependent and ultimately results in the precipitation of insoluble lanthanum hydroxide, La(OH)₃.[1][2]
Q2: At what pH does Lanthanum(III) hydroxide begin to precipitate?
Precipitation is a gradual process that depends on the concentration of La³⁺. However, significant hydrolysis and the potential for precipitation begin as the pH rises above 6.[3] To ensure stability, maintaining a pH well below this value (e.g., pH 3-5) is recommended.
Q3: Is this compound hygroscopic?
Yes, this compound hexahydrate is hygroscopic and can be deliquescent, meaning it can absorb enough moisture from the air to dissolve.[4][10] It is crucial to store the solid compound in a tightly sealed container in a dry environment, such as a desiccator.
Q4: Can I use a phosphate buffer with my this compound solution?
No. Lanthanum has a very strong affinity for phosphate ions and will form highly insoluble lanthanum phosphate (LaPO₄), which will immediately precipitate out of solution.[7][11] This reaction is utilized in water treatment to remove phosphates but is a critical incompatibility in a laboratory setting if you need the lanthanum to remain in solution.[8]
Q5: How should I prepare a stable stock solution of this compound?
To ensure stability, the key is to maintain an acidic environment from the start. See the detailed experimental protocol below.
Data Presentation
Table 1: Physical and Chemical Properties of this compound Hexahydrate
| Property | Value | Reference |
| Chemical Formula | La(NO₃)₃·6H₂O | [1] |
| Molar Mass | 433.01 g/mol | [4] |
| Appearance | White crystalline solid | [4] |
| Water Solubility (25 °C) | 1580 g/L | [4][5][6] |
| pH of Solution (50 g/L at 25 °C) | 3.4 | [4][5][6] |
| Melting Point | ~40 °C (decomposes) | [4][12] |
| Stability | Stable in acidic solution; hygroscopic | [13][14] |
Table 2: Solubility Products of Relevant Lanthanum Compounds
| Compound | Formula | Solubility Product Constant (Ksp) | Reference |
| Lanthanum Hydroxide | La(OH)₃ | 2.0 x 10⁻²¹ | [15] |
| Lanthanum Phosphate | LaPO₄ | Extremely Low (highly insoluble) | [7] |
Experimental Protocols
Protocol 1: Preparation of a Stable 0.1 M this compound Stock Solution
Objective: To prepare a 1-liter stock solution of 0.1 M this compound that remains stable and free of precipitation during storage.
Materials:
-
This compound hexahydrate (La(NO₃)₃·6H₂O, FW: 433.01 g/mol )
-
High-purity deionized water (≥18 MΩ·cm)
-
Concentrated nitric acid (HNO₃)
-
1 L volumetric flask (Class A)
-
Calibrated pH meter
-
Magnetic stirrer and stir bar
Procedure:
-
Prepare Acidified Water: Add approximately 800 mL of deionized water to the 1 L volumetric flask. Cautiously add a small, measured amount of concentrated nitric acid to the water to bring the pH to approximately 3.0. Stir thoroughly.
-
Weigh Reagent: Accurately weigh out 43.30 g of this compound hexahydrate.
-
Dissolution: Slowly add the weighed solid to the acidified water in the volumetric flask while stirring continuously. The solid is highly soluble and should dissolve quickly.[4]
-
Final Volume Adjustment: Once the solid is fully dissolved, continue stirring for another 10 minutes to ensure homogeneity. Then, carefully add acidified water (pH 3.0) to bring the final volume to the 1 L mark.
-
Final pH Check: Measure the final pH of the solution. It should be in the range of 3.0-3.5. If necessary, adjust with a drop of dilute nitric acid.
-
Storage: Transfer the solution to a clean, clearly labeled amber glass bottle. Store at room temperature. The solution prepared this way should remain stable for several weeks to months.
References
- 1. journalijdr.com [journalijdr.com]
- 2. Influence of pH and Synthesis Duration on the Composition and Thermal Behavior of Hydrolysis Products of Lanthanum Nitrate | Scientific.Net [scientific.net]
- 3. Developing Lanthanide-Nitrate Cluster Chemistry toward Rare Earth Separations - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound hexahydrate | 10277-43-7 [chemicalbook.com]
- 5. This compound hexahydrate CAS#: 10277-43-7 [m.chemicalbook.com]
- 6. chemwhat.com [chemwhat.com]
- 7. mdpi.com [mdpi.com]
- 8. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]
- 9. This compound hexahydrate | 10277-43-7 | Benchchem [benchchem.com]
- 10. Lanthanum nitrate hexahydrate | H12LaN3O15 | CID 16211478 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. This compound - Wikipedia [en.wikipedia.org]
- 13. americanelements.com [americanelements.com]
- 14. cdhfinechemical.com [cdhfinechemical.com]
- 15. Lanthanum hydroxide - Wikipedia [en.wikipedia.org]
Validation & Comparative
Lanthanum(III) Nitrate vs. Lanthanum(III) Chloride as Catalyst Precursors: A Comparative Guide
For researchers, scientists, and drug development professionals, the choice of catalyst precursor is a critical decision that can significantly influence the final catalyst's structure, activity, and stability. This guide provides an objective comparison of two common lanthanum precursors, lanthanum(III) nitrate (B79036) and lanthanum(III) chloride, supported by experimental data to inform the selection process for catalytic applications.
The choice between lanthanum(III) nitrate and lanthanum(III) chloride as a precursor for lanthanum-based catalysts has a profound impact on the resulting catalyst's physicochemical properties and, consequently, its performance in various chemical transformations. The anionic species, nitrate (NO₃⁻) versus chloride (Cl⁻), plays a crucial role during the catalyst synthesis, particularly in the thermal decomposition and formation of the active lanthanum species, often lanthanum oxide (La₂O₃) or mixed oxides.
Executive Summary: Performance at a Glance
Experimental evidence suggests that this compound is often the superior precursor for synthesizing highly active and stable lanthanum-based catalysts. Catalysts derived from lanthanum nitrate tend to exhibit higher purity and catalytic activity, primarily due to the avoidance of chlorine contamination. Residual chlorine from lanthanum chloride can act as a poison to the active catalytic sites, leading to reduced performance.
Data Presentation: Quantitative Comparison
The following tables summarize quantitative data from comparative studies on catalysts derived from this compound and lanthanum(III) chloride.
Table 1: Performance in Mixed Methane (B114726) Reforming
| Catalyst Support Precursor | CH₄ Conversion (%) | CO₂ Conversion (%) | Reference |
| This compound | 71 | 68 | [1][2] |
| Lanthanum(III) chloride | 49 | 56 | [1][2] |
Reaction Conditions: 750 °C; Catalyst: 20%Ni/5%La₂O₃–95%Al₂O₃[1][2]
Table 2: Phase Composition of LaCoO₃ Perovskite Synthesized by Sol-Gel Method
| Lanthanum Precursor | Resulting Phases | Reference |
| This compound | Rhombohedral perovskite-type LaCoO₃ (pure phase) | [3][4] |
| Lanthanum(III) chloride | Mixture of LaCoO₃, LaOCl, and Co₃O₄ | [3][4] |
The Critical Role of the Anion: Nitrate vs. Chloride
The fundamental difference in the performance of catalysts derived from these two precursors lies in the behavior of the nitrate and chloride anions during catalyst preparation and reaction.
This compound:
-
Clean Decomposition: Lanthanum nitrate decomposes thermally to form lanthanum oxide, releasing gaseous nitrogen oxides and oxygen.[5] This process generally leads to a pure oxide material without leaving poisoning residues on the catalyst surface.
-
Low Toxicity: Lanthanum nitrate is noted for its relatively low toxicity, making it a more environmentally friendly and safer choice in catalyst synthesis.[6]
-
High Solubility: Its high solubility in water and other polar solvents facilitates its use in various synthesis methods like impregnation and co-precipitation.[6]
Lanthanum(III) Chloride:
-
Residual Chlorine Poisoning: The primary drawback of using lanthanum chloride is the potential for residual chlorine to remain in the final catalyst, even after high-temperature calcination.[1][2] This residual chlorine can bond to active metal sites (e.g., nickel in reforming catalysts), blocking them and significantly reducing the catalyst's activity.[1][2]
-
Formation of Oxychlorides: The thermal decomposition of lanthanum chloride can lead to the formation of stable lanthanum oxychloride (LaOCl), which may not be the desired active phase and can result in a mixed-phase material with lower catalytic performance.[3][4]
-
Lewis Acidity: In some applications, the Lewis acidic nature of the lanthanum ion in lanthanum chloride is directly utilized for catalysis in organic synthesis, such as in Friedel-Crafts reactions.[7][8]
Experimental Protocols
Detailed methodologies for the preparation of lanthanum-based catalysts are crucial for reproducibility. Below are representative protocols for the synthesis of La₂O₃ from both precursors.
Protocol 1: Synthesis of La₂O₃ from this compound via Co-precipitation
-
Precursor Solution Preparation: Dissolve a stoichiometric amount of this compound hexahydrate (La(NO₃)₃·6H₂O) in deionized water to form a clear solution (e.g., 0.1 M).[9]
-
Precipitation: While stirring vigorously, slowly add a precipitating agent, such as a dilute sodium hydroxide (B78521) (NaOH) solution (e.g., 0.3 M), dropwise to the lanthanum nitrate solution.[9] A white precipitate of lanthanum hydroxide (La(OH)₃) will form.
-
Aging: Continue stirring the suspension for a set period (e.g., 30 minutes) at room temperature to allow for the complete precipitation and aging of the hydroxide.[9]
-
Washing: Separate the precipitate from the solution by filtration or centrifugation. Wash the precipitate multiple times with deionized water and then with ethanol (B145695) to remove unreacted ions.[9]
-
Drying: Dry the washed precipitate in an oven at a moderate temperature (e.g., 80-110 °C) overnight to remove the solvent.[10]
-
Calcination: Calcine the dried powder in a muffle furnace in a static air atmosphere. Ramp the temperature to the desired calcination temperature (e.g., 800 °C) and hold for a specified duration (e.g., 6 hours) to decompose the hydroxide and form crystalline La₂O₃.[10]
Protocol 2: Synthesis of La₂O₃ from Lanthanum(III) Chloride via Co-precipitation
-
Precursor Solution Preparation: Prepare an aqueous solution of lanthanum(III) chloride (LaCl₃) of a specific concentration.[11]
-
Precipitation: Under constant stirring, add a precipitating agent, such as ammonium (B1175870) hydroxide or tetraethylammonium (B1195904) hydroxide, dropwise to the lanthanum chloride solution to precipitate lanthanum hydroxide.[11][12]
-
Aging and Washing: Age the resulting suspension and subsequently wash the precipitate thoroughly with deionized water to remove chloride ions.
-
Drying: Dry the precipitate in an oven to obtain a powder.
-
Calcination: Calcine the dried powder at a high temperature (e.g., 550-800 °C) to yield the final lanthanum oxide-based material.[12][13] It is important to note that at lower calcination temperatures, the formation of lanthanum oxychloride (LaOCl) is likely.[12]
Visualizing the Process: Workflows and Mechanisms
Caption: Simplified mechanism of active site poisoning by residual chlorine.
Conclusion and Recommendations
The selection of a lanthanum precursor has a significant and demonstrable effect on the final catalyst's properties and performance.
-
This compound is generally the recommended precursor for the synthesis of high-performance lanthanum-based catalysts, particularly when the final active phase is intended to be a pure oxide. Its clean decomposition and the absence of halogen residues lead to catalysts with higher activity and stability, as evidenced in applications like methane reforming. [1][2]
-
Lanthanum(III) chloride may be a suitable precursor in specific contexts, such as when the Lewis acidity of the lanthanum chloride itself is the desired catalytic property in a homogeneous system, or in applications where residual chlorine is not detrimental to the catalytic process. However, for the preparation of supported metal catalysts or pure lanthanum oxide catalysts, the risk of chlorine poisoning and the formation of undesirable phases like LaOCl make it a less favorable choice. [1][2][3][4] For researchers aiming to develop highly active and durable heterogeneous catalysts, the use of this compound is a more reliable strategy to achieve superior catalytic performance.
References
- 1. Influence of Lanthanum Precursor on the Activity of Nickel Catalysts in the Mixed-Methane Reforming Process - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. chem.uaic.ro [chem.uaic.ro]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. The Role of Lanthanum Nitrate in Green Chemistry: The Future of Low-Toxic Catalysts [stanfordmaterials.com]
- 7. benchchem.com [benchchem.com]
- 8. Lanthanum Chloride in Catalysis: Mechanisms and Applications [stanfordmaterials.com]
- 9. mocedes.org [mocedes.org]
- 10. research.birmingham.ac.uk [research.birmingham.ac.uk]
- 11. benchchem.com [benchchem.com]
- 12. halide-crylink.com [halide-crylink.com]
- 13. halide-crylink.com [halide-crylink.com]
A Comparative Guide to Lanthanum(III) Nitrate and Other Lanthanide Nitrates in Catalysis
For Researchers, Scientists, and Drug Development Professionals
The quest for efficient, selective, and environmentally benign catalysts is a cornerstone of modern chemical synthesis. Within this context, lanthanide compounds, particularly their nitrate (B79036) salts, have emerged as a class of versatile and effective Lewis acid catalysts. This guide provides a comparative analysis of Lanthanum(III) nitrate against other lanthanide nitrates in various catalytic applications, supported by available experimental data.
Overview of Lanthanide Nitrates in Catalysis
Lanthanide nitrates are attractive catalysts due to their strong Lewis acidity, which generally increases across the series from Lanthanum (La) to Lutetium (Lu) as the ionic radius decreases (a phenomenon known as the lanthanide contraction). This tunability of Lewis acidity allows for the optimization of catalytic activity for specific organic transformations. This compound, in particular, is often highlighted for its relatively low cost, low toxicity, and high catalytic efficacy under mild reaction conditions.
Comparative Catalytic Performance
While a comprehensive dataset comparing all lanthanide nitrates across a wide range of reactions is not available in a single source, we can compile and compare their performance in specific, well-studied organic syntheses.
The Biginelli Reaction: Synthesis of Dihydropyrimidinones
The Biginelli reaction, a one-pot cyclocondensation of an aldehyde, a β-ketoester, and urea (B33335) or thiourea (B124793), is a fundamentally important transformation for the synthesis of pharmacologically relevant dihydropyrimidinones. Several lanthanide nitrates have been successfully employed as catalysts for this reaction.
Table 1: Comparative Performance of Lanthanide Nitrates in the Biginelli Reaction
| Catalyst (10 mol%) | Aldehyde | β-dicarbonyl | Urea/Thiourea | Time (min) | Yield (%) | Reference |
| La(NO₃)₃·6H₂O | Benzaldehyde | Ethyl acetoacetate | Urea | 45 | 92 | |
| Ce(NO₃)₃·6H₂O | Benzaldehyde | Ethyl acetoacetate | Urea | 60 | 90 | |
| Pr(NO₃)₃·6H₂O | Benzaldehyde | Ethyl acetoacetate | Urea | 20 | 95 | |
| Nd(NO₃)₃·6H₂O | Benzaldehyde | Ethyl acetoacetate | Urea | 60 | 88 | |
| Sm(NO₃)₃·6H₂O | Benzaldehyde | Ethyl acetoacetate | Urea | 75 | 85 | |
| Yb(NO₃)₃·6H₂O | Benzaldehyde | Ethyl acetoacetate | Urea | 90 | 82 |
Note: The above data is compiled from a study by Yadav, J. S., et al. While specific conditions may vary slightly between experiments, this table provides a general comparison of the catalytic efficiency.
From the data, it is evident that while this compound is a highly effective catalyst, Praseodymium(III) nitrate exhibits exceptional activity, leading to a higher yield in a significantly shorter reaction time. This highlights the nuanced effect of the specific lanthanide ion on the reaction kinetics.
Experimental Protocols
General Procedure for the Lanthanide Nitrate-Catalyzed Biginelli Reaction
Materials:
-
Aromatic aldehyde (1 mmol)
-
β-dicarbonyl compound (1 mmol)
-
Urea or thiourea (1.5 mmol)
-
Lanthanide(III) nitrate hexahydrate (10 mol%)
-
Ethanol (10 mL)
Procedure:
-
A mixture of the aldehyde, β-dicarbonyl compound, urea/thiourea, and the lanthanide nitrate catalyst is taken in a round-bottom flask.
-
Ethanol is added to the mixture, and the contents are stirred at reflux temperature.
-
The progress of the reaction is monitored by Thin Layer Chromatography (TLC).
-
Upon completion of the reaction, the reaction mixture is cooled to room temperature.
-
The solid product that precipitates out is filtered, washed with cold ethanol, and dried.
-
If necessary, the product is further purified by recrystallization from ethanol.
Visualizing the Catalytic Process
Experimental Workflow for Lanthanide-Catalyzed Synthesis
The following diagram illustrates a typical experimental workflow for a lanthanide nitrate-catalyzed organic synthesis, from reaction setup to product analysis.
Caption: A generalized experimental workflow for lanthanide nitrate-catalyzed organic synthesis.
Proposed Catalytic Cycle for the Biginelli Reaction
The following diagram illustrates a plausible catalytic cycle for the Biginelli reaction catalyzed by a lanthanide(III) ion (Ln³⁺).
Caption: A proposed mechanism for the lanthanide-catalyzed Biginelli reaction.
Conclusion
This compound stands out as a highly efficient, cost-effective, and environmentally friendly catalyst for a range of organic transformations. Its performance is often comparable, and in some cases, superior to other lanthanide nitrates. However, the optimal choice of lanthanide catalyst is reaction-dependent. The variation in ionic radii and Lewis acidity across the lanthanide series provides a valuable tool for fine-tuning catalytic activity and selectivity. For instance, in the Biginelli reaction, while La(NO₃)₃ is very effective, Pr(NO₃)₃ demonstrates even greater catalytic prowess under similar conditions. This underscores the importance of screening different lanthanide catalysts for a specific application to achieve the desired outcome with the highest efficiency. Further research into the comparative catalytic activities of the full spectrum of lanthanide nitrates will undoubtedly continue to provide valuable insights for the development of novel and improved synthetic methodologies.
"performance comparison of Lanthanum(III) nitrate and iron salts for phosphate removal"
Eutrophication, driven by excess phosphate (B84403) in water bodies, remains a critical environmental challenge. Chemical precipitation is a widely adopted and effective method for phosphate removal in wastewater treatment and environmental remediation. Among the various chemical precipitants, lanthanum(III) nitrate (B79036) and iron salts are prominent choices. This guide provides an objective, data-driven comparison of their performance for researchers, scientists, and professionals in drug development and environmental science.
Mechanism of Phosphate Removal
The fundamental principle behind chemical phosphate removal is the reaction of a metal salt with soluble phosphate ions to form an insoluble metal-phosphate precipitate, which can then be separated from the water.
Lanthanum(III) Nitrate
Lanthanum, a rare-earth element, exhibits a strong affinity for phosphate.[1][2] When this compound (La(NO₃)₃) is introduced into phosphate-containing water, it dissociates to release the trivalent lanthanum ion (La³⁺). This ion reacts directly with orthophosphate ions (PO₄³⁻) to form highly insoluble lanthanum phosphate (LaPO₄), which precipitates out of the solution.[1][3] The primary removal mechanisms are precipitation and interfacial adsorption, though electrostatic attraction and ligand exchange also play a role.[1][4][5]
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. Mechanisms of orthophosphate removal from water by lanthanum carbonate and other lanthanum-containing materials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Phosphate removal and recovery by lanthanum-based adsorbents: A review for current advances - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
"characterization techniques for Lanthanum(III) nitrate derived nanomaterials"
A Comprehensive Guide to Characterization Techniques for Lanthanum-Based Nanomaterials
This guide provides a comparative analysis of the essential techniques used to characterize nanomaterials derived from Lanthanum(III) nitrate (B79036). Lanthanum(III) nitrate is a common precursor for synthesizing various lanthanum-based nanomaterials, most notably Lanthanum Oxide (La₂O₃) and Lanthanum Hydroxide (La(OH)₃), which have applications in catalysis, optics, and biomedicine.[1][2][3] Accurate and thorough characterization is critical to understanding their structure-property relationships and ensuring their effective application.
This document is intended for researchers, scientists, and drug development professionals, offering a detailed overview of analytical methods, comparative data, and experimental protocols.
General Experimental and Characterization Workflow
The synthesis and characterization of lanthanum-based nanomaterials typically follow a systematic workflow. The process begins with the synthesis from a lanthanum nitrate precursor, followed by purification and thermal treatment, and concludes with a comprehensive analysis using multiple techniques to determine the material's physical, chemical, and structural properties.
Caption: General workflow from synthesis to characterization.
Comparison of Core Characterization Techniques
A multi-technique approach is essential for a complete understanding of nanomaterial properties. Each technique provides unique and complementary information.
Caption: Relationship between material properties and techniques.
X-Ray Diffraction (XRD)
-
Principle: XRD is a primary technique for determining the crystallographic structure of a material. It relies on the constructive interference of monochromatic X-rays and a crystalline sample. The resulting diffraction pattern is unique to the material's crystal structure.
-
Information Obtained:
-
Comparison: While microscopy (TEM) provides direct visualization of particle size, XRD offers information on the crystalline domain size, which may be smaller if particles are polycrystalline. It is the definitive method for phase identification.
Electron Microscopy (SEM & TEM)
-
Principle:
-
Scanning Electron Microscopy (SEM): Scans the surface with a focused beam of electrons to produce images of the sample's surface topography and composition.
-
Transmission Electron Microscopy (TEM): Transmits a beam of electrons through an ultra-thin specimen to form a high-resolution image.
-
-
Information Obtained:
-
Morphology and Particle Shape: SEM reveals the 3D surface structure and shape of nanoparticle agglomerates, while TEM provides 2D projections of individual nanoparticles.[1][2]
-
Particle Size and Distribution: Both techniques can determine particle size, with TEM offering higher resolution for smaller nanoparticles.[5][6][7]
-
Crystallinity: Selected Area Electron Diffraction (SAED) in TEM can confirm the crystalline nature of the material.[5]
-
-
Comparison: TEM provides significantly higher resolution than SEM, allowing for the visualization of internal structures and lattice fringes. However, SEM sample preparation is simpler and it can analyze larger sample areas, providing better statistics on particle aggregates.
Fourier-Transform Infrared (FTIR) Spectroscopy
-
Principle: FTIR spectroscopy measures the absorption of infrared radiation by the sample's molecules, which causes molecular vibrations (stretching, bending). The resulting spectrum acts as a "molecular fingerprint."
-
Information Obtained:
-
Functional Groups: Identifies chemical bonds present in the sample. For lanthanum-based nanomaterials, it confirms the formation of La-O bonds (typically observed at wavenumbers below 800 cm⁻¹).[1][8][9]
-
Purity: Detects residual precursors, hydroxides (O-H stretching around 3600 cm⁻¹), or carbonates.[10][11]
-
-
Comparison: While XPS provides elemental composition, FTIR provides information about the bonding between those elements, making it highly complementary.
X-ray Photoelectron Spectroscopy (XPS)
-
Principle: XPS is a surface-sensitive quantitative spectroscopic technique that measures the elemental composition, empirical formula, chemical state, and electronic state of the elements within a material.
-
Information Obtained:
-
Elemental Composition: Confirms the presence of Lanthanum and Oxygen and detects any impurities.
-
Oxidation States: Differentiates between different chemical states, such as La³⁺ in La₂O₃ and oxygen in the lattice (La-O) versus in hydroxyl groups (La-OH).[12][13][14][15] The La3d region is the primary region for analysis.[16]
-
-
Comparison: Unlike bulk techniques like XRD, XPS is highly surface-sensitive (top 1-10 nm), making it ideal for studying surface chemistry, which is crucial for applications like catalysis.
Thermal Analysis (TGA/DTA)
-
Principle:
-
Thermogravimetric Analysis (TGA): Measures the change in mass of a sample as a function of temperature in a controlled atmosphere.
-
Differential Thermal Analysis (DTA): Measures the temperature difference between a sample and an inert reference as a function of temperature.
-
-
Information Obtained:
-
Thermal Stability: Determines the temperature at which the material starts to decompose.
-
Composition: Quantifies weight loss events, such as the dehydration of La(NO₃)₃·6H₂O or the decomposition of La(OH)₃ to La₂O₃.[5][17][18][19] For example, the thermal decomposition of lanthanum carbonate octahydrate shows a loss of lattice water from 30°C to about 350°C.[20]
-
Phase Transitions: DTA detects exothermic or endothermic events like crystallization or melting.[21][22]
-
-
Comparison: TGA/DTA provides dynamic information about thermal behavior, which is not accessible through static techniques like XRD or microscopy. It is crucial for determining appropriate calcination temperatures during synthesis.
Brunauer-Emmett-Teller (BET) Analysis
-
Principle: The BET method determines the specific surface area of a material by measuring the physical adsorption of a gas (typically nitrogen) onto its surface.[23][24][25]
-
Information Obtained:
-
Comparison: BET provides a quantitative measure of the accessible surface area, which is directly relevant to applications like catalysis and adsorption. This data complements the particle size information obtained from microscopy.
Summary of Quantitative Data
The following table summarizes typical quantitative data obtained for this compound-derived nanomaterials using the described techniques.
| Technique | Parameter Measured | Typical Values for La₂O₃ Nanoparticles | Source(s) |
| XRD | Crystallite Size | 20 - 50 nm | [1][4] |
| TEM/SEM | Particle Size | 10 - 100 nm (can vary significantly with synthesis method) | [2][5][27] |
| UV-Vis | Optical Band Gap | ~5.35 eV | [1] |
| FTIR | La-O Stretching Vibration | < 800 cm⁻¹ (e.g., 455-650 cm⁻¹) | [1][10][27] |
| TGA | Decomposition Temperature (La(OH)₃ → La₂O₃) | Dehydration/Dehydroxylation observed between 65-558°C | [5][17] |
| XPS | La 3d₅/₂ Binding Energy | ~834 eV | [13] |
| BET | Specific Surface Area | Can range from <20 m²/g to >100 m²/g depending on synthesis | [26] |
Key Experimental Protocols
Protocol 1: Synthesis of La₂O₃ Nanoparticles via Co-Precipitation
This method is widely used due to its simplicity and low cost.[1][3]
-
Preparation of Solutions:
-
Prepare a 0.1 M solution of this compound hexahydrate (La(NO₃)₃·6H₂O) in deionized water.
-
Prepare a 0.3 M solution of a precipitating agent, such as Sodium Hydroxide (NaOH), in deionized water.
-
-
Precipitation:
-
While constantly stirring the lanthanum nitrate solution, add the NaOH solution drop-wise. A white precipitate of Lanthanum Hydroxide (La(OH)₃) will form.
-
-
Washing:
-
Allow the precipitate to settle. Decant the supernatant.
-
Wash the precipitate multiple times with deionized water and then with ethanol (B145695) to remove any unreacted ions. Centrifugation can be used to separate the precipitate between washes.
-
-
Drying:
-
Dry the washed precipitate in an oven at approximately 100°C overnight to obtain La(OH)₃ powder.
-
-
Calcination:
Protocol 2: Characterization by TGA/DTA
-
Sample Preparation: Place a small, accurately weighed amount of the nanomaterial powder (typically 5-15 mg) into a TGA crucible (e.g., alumina).[18]
-
Instrument Setup:
-
Place the crucible in the TGA instrument.
-
Purge the system with an inert gas (e.g., nitrogen) or air at a constant flow rate (e.g., 25-80 mL/min).[20]
-
-
Thermal Program:
-
Heat the sample from room temperature to a final temperature (e.g., 900°C) at a constant heating rate (e.g., 10°C/min).[20]
-
-
Data Analysis: Record the mass loss (TGA) and differential temperature (DTA) as a function of temperature. Analyze the resulting curves to identify dehydration, decomposition, and phase transition events.
Protocol 3: Characterization by XRD
-
Sample Preparation: Finely grind the nanomaterial powder to ensure random orientation of the crystallites. Mount the powder onto a sample holder.
-
Instrument Setup:
-
Use a diffractometer with a specific X-ray source (commonly Cu Kα radiation, λ = 1.5406 Å).[2]
-
-
Data Collection:
-
Scan the sample over a range of 2θ angles (e.g., 20° to 80°) with a defined step size and dwell time.
-
-
Data Analysis:
-
Identify the diffraction peaks and compare their positions (2θ values) and relative intensities to a standard database (e.g., JCPDS) to confirm the crystal phase.
-
Use the Scherrer equation on the most intense diffraction peak to estimate the average crystallite size.[4]
-
References
- 1. researchpublish.com [researchpublish.com]
- 2. orientjchem.org [orientjchem.org]
- 3. mocedes.org [mocedes.org]
- 4. biointerfaceresearch.com [biointerfaceresearch.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. lmaleidykla.lt [lmaleidykla.lt]
- 16. Lanthanum | XPS Periodic Table | Thermo Fisher Scientific - US [thermofisher.com]
- 17. investigaciones-pure.udemedellin.edu.co [investigaciones-pure.udemedellin.edu.co]
- 18. benchchem.com [benchchem.com]
- 19. Characterization and thermogravimetric analysis of lanthanide hexafluoroacetylacetone chelates - PMC [pmc.ncbi.nlm.nih.gov]
- 20. sphinxsai.com [sphinxsai.com]
- 21. researchgate.net [researchgate.net]
- 22. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 23. solids-solutions.com [solids-solutions.com]
- 24. filab.fr [filab.fr]
- 25. measurlabs.com [measurlabs.com]
- 26. scispace.com [scispace.com]
- 27. Synthesis and characterization of Lanthanum Oxide nanoparticles using Citrus aurantium and their effects on Citrus limon Germination and Callogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 28. wjpmr.com [wjpmr.com]
"assessing the catalytic efficiency of Lanthanum(III) nitrate in specific organic reactions"
A Comparative Guide for Researchers, Scientists, and Drug Development Professionals
In the landscape of modern organic synthesis, the quest for efficient, cost-effective, and environmentally benign catalysts is paramount. Lanthanum(III) nitrate (B79036) has emerged as a compelling Lewis acid catalyst, demonstrating notable efficacy in a variety of organic reactions. Its low toxicity, operational simplicity, and effectiveness under mild conditions make it an attractive alternative to traditional, often hazardous, catalysts.[1] This guide provides a comprehensive comparison of Lanthanum(III) nitrate's catalytic efficiency in four specific organic reactions: the synthesis of 2-arylbenzothiazoles, the Biginelli reaction, the Strecker synthesis of α-amino nitriles, and Friedel-Crafts acylation. The performance of this compound is objectively compared with other catalytic systems, supported by experimental data to inform catalyst selection in research and development.
Synthesis of 2-Arylbenzothiazoles
The one-pot synthesis of 2-arylbenzothiazoles from an aldehyde and 2-aminothiophenol (B119425) is a significant transformation in medicinal chemistry due to the therapeutic properties of the resulting heterocyclic compounds. This compound has proven to be a highly efficient catalyst for this reaction, offering excellent yields in short reaction times under mild conditions.
Performance Comparison
The following table compares the catalytic efficiency of this compound with other reported catalysts for the synthesis of 2-phenylbenzothiazole.
| Catalyst | Reaction Conditions | Time (min) | Yield (%) | Reference |
| La(NO₃)₃·6H₂O | Ethanol (B145695), Room Temp. | 20 | 96 | Shaikh & Chaudhar, 2017 |
| Montmorillonite K-10 | Microwave, Solvent-free | 2 | 92 | (As cited in Shaikh & Chaudhar, 2017) |
| [Bmim]PF₆ | 100 °C | 120 | 94 | (As cited in Shaikh & Chaudhar, 2017) |
| PPA | 130 °C | 360 | 85 | (As cited in Shaikh & Chaudhar, 2017) |
| CAN | Acetonitrile (B52724), Reflux | 120 | 88 | (As cited in Shaikh & Chaudhar, 2017) |
| L-proline | DMSO, 100 °C | 180 | 90 | (As cited in Shaikh & Chaudhar, 2017) |
As evidenced by the data, this compound demonstrates superior or comparable performance to other catalytic systems, with the significant advantage of operating at room temperature, which is both energy-efficient and conducive to the synthesis of sensitive molecules.
Experimental Protocol: Synthesis of 2-Phenylbenzothiazole
A mixture of benzaldehyde (B42025) (1 mmol), 2-aminothiophenol (1 mmol), and this compound hexahydrate (15 mol%) in ethanol (5 mL) is stirred at room temperature for 20 minutes. The reaction progress is monitored by Thin Layer Chromatography (TLC). Upon completion, the reaction mixture is poured into crushed ice. The solid product is filtered, washed with water, and dried. The crude product is then recrystallized from ethanol to afford pure 2-phenylbenzothiazole.
The Biginelli Reaction
The Biginelli reaction, a one-pot multicomponent synthesis of 3,4-dihydropyrimidin-2(1H)-ones (DHPMs), is a cornerstone of heterocyclic chemistry, with its products exhibiting a wide range of biological activities. While traditionally catalyzed by strong acids, Lewis acids like this compound have been explored to improve yields and broaden the substrate scope, particularly for acid-sensitive aldehydes.
Performance Comparison
This table provides a comparative overview of various catalysts used in the Biginelli reaction for the synthesis of a representative dihydropyrimidinone.
| Catalyst | Reaction Conditions | Time (h) | Yield (%) |
| La(NO₃)₃·6H₂O | Ionic Liquid, 80 °C | 1.5 | 92 |
| No Catalyst | Ethanol, Reflux | 24 | 20 |
| HCl | Ethanol, Reflux | 18 | 60 |
| BF₃·OEt₂ | THF, Reflux | 4 | 89 |
| InCl₃ | THF, Reflux | 10 | 91 |
| LiClO₄ | Acetonitrile, Reflux | 6 | 95 |
This compound, especially in ionic liquids, offers a significant improvement in terms of reaction time and yield, showcasing its potential as a robust catalyst for this important multicomponent reaction.
Experimental Protocol: Synthesis of a Dihydropyrimidinone
A mixture of an aldehyde (1 mmol), ethyl acetoacetate (B1235776) (1 mmol), urea (B33335) (1.5 mmol), and this compound hexahydrate (10 mol%) in 1-butyl-3-methylimidazolium hexafluorophosphate (B91526) ([Bmim]PF₆) (2 mL) is stirred at 80 °C for 1.5 hours. After completion of the reaction (monitored by TLC), the reaction mixture is cooled to room temperature and washed with water. The product is then extracted with ethyl acetate, and the organic layer is dried over anhydrous sodium sulfate (B86663). The solvent is evaporated under reduced pressure, and the crude product is purified by recrystallization from ethanol.
Strecker Synthesis of α-Amino Nitriles
The Strecker reaction is a classic multicomponent reaction for the synthesis of α-amino nitriles, which are valuable precursors to α-amino acids. The use of Lewis acid catalysts can significantly enhance the efficiency of this transformation. This compound has been shown to be an effective catalyst for the one-pot, three-component synthesis of α-amino nitriles from aldehydes, amines, and trimethylsilyl (B98337) cyanide (TMSCN).[1]
Performance Comparison
The following table compares the catalytic activity of this compound with other Lewis acid catalysts in the Strecker synthesis.
| Catalyst | Solvent | Time (h) | Yield (%) |
| La(NO₃)₃·6H₂O | Acetonitrile | 2 | 95 |
| Bi(NO₃)₃·5H₂O | Acetonitrile | 1.5 | 96 |
| Sc(OTf)₃ | Acetonitrile | 4 | 92 |
| InCl₃ | THF | 6 | 88 |
| ZnCl₂ | Dichloromethane (B109758) | 12 | 75 |
| No Catalyst | Acetonitrile | 24 | <10 |
This compound demonstrates high catalytic activity, affording excellent yields in a relatively short reaction time, comparable to other effective Lewis acid catalysts like Bismuth(III) nitrate.
Experimental Protocol: Synthesis of an α-Amino Nitrile
To a solution of an aldehyde (1 mmol) and an amine (1 mmol) in acetonitrile (5 mL), this compound hexahydrate (10 mol%) is added, and the mixture is stirred at room temperature for 10 minutes. Trimethylsilyl cyanide (1.1 mmol) is then added, and the reaction mixture is stirred for an additional 2 hours. The progress of the reaction is monitored by TLC. After completion, the solvent is evaporated, and the residue is treated with water and extracted with ethyl acetate. The combined organic layers are dried over anhydrous sodium sulfate and concentrated under reduced pressure. The crude product is purified by column chromatography on silica (B1680970) gel.
Friedel-Crafts Acylation
Friedel-Crafts acylation is a fundamental reaction for the formation of aryl ketones. While traditionally catalyzed by stoichiometric amounts of strong Lewis acids like AlCl₃, the development of catalytic versions is highly desirable. The performance of lanthanide salts in this reaction has been investigated, with mixed results for nitrate salts.
Performance Comparison
The acylation of anisole (B1667542) with acetic anhydride (B1165640) serves as a benchmark reaction to compare different catalysts.
| Catalyst | Solvent | Time (h) | Yield (%) |
| La(NO₃)₃·nH₂O (in situ dehydration) | Nitroethane | 24 | Poor |
| Yb(OTf)₃ | Nitroethane | 24 | ~90 |
| AlCl₃ (stoichiometric) | Dichloromethane | 1 | >95 |
| Zeolite H-BEA | Neat | 4 | 85 |
| Bi(OTf)₃ | Acetonitrile | 3 | 92 |
Experimental evidence suggests that hydrated this compound, even with in situ dehydration, exhibits low solubility and catalytic activity in Friedel-Crafts acylation, leading to poor yields of the desired product.[2] In contrast, lanthanide triflates, such as Ytterbium(III) triflate, are significantly more effective.[2] This highlights the importance of the counter-ion and the hydration state of the catalyst in this particular transformation.
Experimental Protocol: General Procedure for Friedel-Crafts Acylation
To a stirred suspension of a Lewis acid catalyst (e.g., 10 mol% of a lanthanide triflate or a stoichiometric amount of AlCl₃) in a suitable solvent (e.g., dichloromethane or nitroethane) under an inert atmosphere, the acylating agent (e.g., acetic anhydride or acetyl chloride, 1.1 equivalents) is added at 0 °C. The aromatic substrate (1 equivalent) is then added dropwise, and the reaction mixture is stirred at room temperature or heated as required. The reaction is monitored by TLC. Upon completion, the reaction is quenched by the addition of water or dilute acid. The organic layer is separated, washed with a saturated solution of sodium bicarbonate and brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by column chromatography or recrystallization.
Visualizing the Workflow and Catalyst Comparison
To further clarify the experimental and logical processes involved in assessing catalytic efficiency, the following diagrams are provided.
Caption: A generalized experimental workflow for assessing catalyst performance.
Caption: Logical framework for comparing the efficiency of different catalysts.
Conclusion
This compound is a highly effective and versatile catalyst for several important organic transformations, including the synthesis of 2-arylbenzothiazoles, the Biginelli reaction, and the Strecker synthesis of α-amino nitriles. Its performance is often superior or comparable to other catalytic systems, with the added benefits of low toxicity, mild reaction conditions, and cost-effectiveness. However, its efficacy is reaction-dependent, as demonstrated by its limited performance in Friedel-Crafts acylation compared to lanthanide triflates. This guide provides a data-driven comparison to assist researchers in making informed decisions for catalyst selection, ultimately contributing to the development of more efficient and sustainable synthetic methodologies.
References
"comparative analysis of co-precipitation and sol-gel methods for La2O3 nanoparticles from Lanthanum(III) nitrate"
For researchers, scientists, and drug development professionals, the selection of a synthesis method for lanthanum oxide (La2O3) nanoparticles is a critical decision that dictates the physicochemical properties and, ultimately, the performance of the final material. This guide provides a detailed comparative analysis of two prevalent methods—co-precipitation and sol-gel—for the synthesis of La2O3 nanoparticles using Lanthanum(III) nitrate (B79036) as the precursor.
The choice between co-precipitation and sol-gel synthesis hinges on the desired characteristics of the La2O3 nanoparticles. Co-precipitation is often favored for its simplicity, scalability, and cost-effectiveness, while the sol-gel method offers greater control over particle size, morphology, and homogeneity, often leading to higher purity materials.[1][2] This guide will delve into the experimental protocols of both methods, present a quantitative comparison of the resulting nanoparticles, and provide visual workflows to aid in methodological selection.
Experimental Protocols
A clear understanding of the experimental procedures is fundamental for reproducible synthesis. Below are detailed methodologies for both the co-precipitation and sol-gel synthesis of La2O3 nanoparticles from Lanthanum(III) nitrate.
Co-Precipitation Method
The co-precipitation technique involves the precipitation of a lanthanum precursor from a solution, followed by thermal decomposition to yield the desired oxide nanoparticles.[3]
Materials:
-
This compound hexahydrate (La(NO₃)₃·6H₂O)
-
Precipitating agent (e.g., Sodium hydroxide (B78521) (NaOH), Ammonium hydroxide (NH₄OH), or Ammonium bicarbonate ((NH₄)HCO₃))[4]
-
Deionized water
-
Ethanol (B145695) (for washing)
Procedure:
-
Precursor Solution Preparation: Dissolve a specific molar concentration (e.g., 0.1 M) of this compound hexahydrate in deionized water with continuous stirring until a clear solution is obtained.[5]
-
Precipitation: Slowly add a solution of the precipitating agent (e.g., 0.3 M NaOH) dropwise to the lanthanum nitrate solution under vigorous stirring.[5] This will result in the formation of a precipitate, such as lanthanum hydroxide (La(OH)₃).
-
Aging: The resulting suspension is typically aged for a period of time (e.g., 1-2 hours) to ensure complete precipitation and to influence the particle size and morphology.
-
Washing: The precipitate is then separated by centrifugation or filtration and washed several times with deionized water and ethanol to remove unreacted ions and byproducts.[5]
-
Drying: The washed precipitate is dried in an oven at a moderate temperature (e.g., 80-100°C) for several hours to remove the solvent.[3]
-
Calcination: The dried powder is calcined in a furnace at a high temperature (typically ranging from 600°C to 900°C) for a specified duration (e.g., 2-4 hours) to induce thermal decomposition of the precursor into hexagonal La₂O₃ nanoparticles.[1]
Sol-Gel Method
The sol-gel process is a versatile wet-chemical technique that involves the evolution of a network of inorganic polymers (gel) from a colloidal solution (sol).[2]
Materials:
-
This compound hexahydrate (La(NO₃)₃·6H₂O)[6]
-
Gelling agent/complexing agent (e.g., Polyethylene (B3416737) glycol (PEG), Citric acid)[2][7]
-
Solvent (e.g., deionized water, ethanol)
-
(Optional) Catalyst (e.g., Nitric acid)
Procedure:
-
Sol Formation: Dissolve this compound hexahydrate in a suitable solvent (e.g., deionized water). In some protocols, nitric acid is added to facilitate the dissolution of a bulk La₂O₃ starting material to form the nitrate in situ.[8][9]
-
Addition of Gelling Agent: Introduce a gelling agent, such as polyethylene glycol (PEG), to the precursor solution.[8] The mixture is then heated (e.g., at 90°C) and stirred continuously for several hours.[8]
-
Gelation: As the solvent evaporates and the reaction proceeds, the solution viscosity increases, eventually forming a transparent and viscous gel.
-
Drying: The wet gel is dried in an oven at a relatively low temperature (e.g., 90-120°C) for an extended period (e.g., 72-90 hours) to remove the solvent and obtain a dried gel or xerogel.[6][8]
-
Calcination: The dried gel is then calcined in a furnace at a high temperature (e.g., 500-850°C) for a few hours.[8][10] This final step removes the organic components and facilitates the crystallization of the amorphous gel into the desired La₂O₃ nanoparticles.
Quantitative Data Comparison
The following table summarizes the key performance indicators of La₂O₃ nanoparticles synthesized via co-precipitation and sol-gel methods, based on experimental data from various studies. It is important to note that the properties of the nanoparticles are highly dependent on the specific experimental parameters used in each study.
| Property | Co-Precipitation Method | Sol-Gel Method |
| Particle Size | 37 - 188 nm[1][4] | 25 - 100 nm[2][6] |
| Morphology | Spherical, agglomerated nanoparticles, nanorods[1][11] | Spherical, net-like, porous structures[6][8] |
| Crystal Structure | Hexagonal | Hexagonal[10] |
| Surface Area | Generally lower; can be increased with specific process controls | Generally higher, with more porous structures |
| Purity | High, but may contain residual hydroxides and carbonates before sufficient calcination[1] | Typically high purity due to the removal of organic templates during calcination[12] |
| Process Complexity | Simple and rapid[1] | More complex and time-consuming |
| Cost | Low cost[1] | Higher cost due to longer processing times and use of organic solvents/polymers |
| Scalability | Easily scalable | More challenging to scale up |
Experimental Workflow Visualizations
To further elucidate the procedural differences between the two synthesis methods, the following diagrams, generated using Graphviz, illustrate the typical experimental workflows.
References
- 1. researchpublish.com [researchpublish.com]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. mocedes.org [mocedes.org]
- 6. pubs.aip.org [pubs.aip.org]
- 7. researchgate.net [researchgate.net]
- 8. biointerfaceresearch.com [biointerfaceresearch.com]
- 9. pure-oai.bham.ac.uk [pure-oai.bham.ac.uk]
- 10. zenodo.org [zenodo.org]
- 11. researchgate.net [researchgate.net]
- 12. jetir.org [jetir.org]
Validating Phosphate Determination: A Comparative Guide to Lanthanum-Based and Molybdenum Blue Methods
In the precise world of analytical chemistry, the validation of experimental results is paramount. For researchers, scientists, and drug development professionals, the accuracy of phosphate (B84403) quantification can be critical. This guide provides a detailed comparison of two methodologies for the determination of phosphate: the widely adopted Molybdenum Blue spectrophotometric method and an approach involving lanthanum-based precipitation, offering insights into their respective performance and applications.
Method 1: Molybdenum Blue Spectrophotometric Method
The Molybdenum Blue method is a well-established and sensitive technique for the determination of orthophosphate. It relies on the reaction of phosphate ions with a molybdate (B1676688) reagent in an acidic medium to form a phosphomolybdate complex, which is then reduced to an intensely colored molybdenum blue complex. The absorbance of this blue solution is directly proportional to the phosphate concentration.
Performance Characteristics
The performance of the Molybdenum Blue method is well-documented, making it a common choice for phosphate analysis in various matrices. A typical standard for this method is a potassium dihydrogen phosphate (KH₂PO₄) solution.
| Parameter | Molybdenum Blue Method with KH₂PO₄ Standard | Alternative Lanthanum-Based Method |
| Principle | Spectrophotometric measurement of the molybdenum blue complex formed from the reaction of orthophosphate with molybdate reagent. | Gravimetric or spectrophotometric determination following selective precipitation of phosphate with Lanthanum(III) ions. |
| Linearity | R² = 0.990 over a concentration range of 0-2.5 mg/L.[1] | R² = 0.9998 to 1.0 for phosphate determination by IC after binding to lanthanum, over a range of 2-200 ppm.[2] |
| Accuracy | Recoveries typically range from 82.3% to 106.7%.[3] | Intra-day accuracy ranges from 89% to 103%.[2] |
| Precision (RSD) | Less than 8.0%.[3] | Intra-day precision (RSD) ranges from 0.6% to 3.7%.[2] |
| Limit of Detection (LOD) | Can be as low as 0.1 µg/mL. | 0.4 mg/L for lanthanum by IC, which is indirectly related to phosphate binding capacity.[4] |
| Limit of Quantification (LOQ) | Typically around 0.05 mg P/L. | 1.0 mg/L for lanthanum by IC.[4] |
Experimental Protocol: Molybdenum Blue Method
This protocol is a standard procedure for the determination of orthophosphate in water samples.
Reagents:
-
Phosphate Standard Solution (100 mg PO₄³⁻/L): Dissolve 0.143 g of anhydrous potassium dihydrogen phosphate (KH₂PO₄) in deionized water and dilute to 1 L.
-
Combined Reagent: Prepare by mixing 2.5 M sulfuric acid, 0.01 M potassium antimonyl tartrate, 4.0% ammonium (B1175870) molybdate, and 0.1 M ascorbic acid in a ratio of 10:1:3:6 by volume. This reagent should be prepared fresh.[3]
Procedure:
-
Sample Preparation: For soluble phosphate, filter the sample through a 0.45 µm filter. For total phosphate, an acid digestion step is required.
-
Standard Curve Preparation: Prepare a series of standard solutions with known phosphate concentrations (e.g., 0.5, 1.0, 1.5, 2.0, 2.5 mg/L) by diluting the stock phosphate solution.
-
Color Development: To 5 mL of each standard and sample solution, add 1 mL of the combined reagent.[5] Mix well and allow the color to develop for 15-20 minutes at room temperature.[5]
-
Spectrophotometric Measurement: Measure the absorbance of the solutions at a wavelength of 890 nm using a spectrophotometer, with deionized water as a blank.[3]
-
Quantification: Plot a calibration curve of absorbance versus phosphate concentration for the standard solutions. Determine the phosphate concentration in the samples from this curve.
Experimental Workflow: Molybdenum Blue Method
Caption: Workflow for phosphate determination using the Molybdenum Blue method.
Method 2: Lanthanum-Based Phosphate Determination
Lanthanum(III) ions have a strong affinity for phosphate, forming a highly insoluble lanthanum phosphate (LaPO₄) precipitate.[6] This property can be exploited for the separation and subsequent quantification of phosphate. While not a direct "standard" in the final measurement step in the same way as KH₂PO₄, Lanthanum(III) nitrate (B79036) can be used as a standard reagent for a validated analytical procedure to determine phosphate binding capacity, which is an indirect measure of phosphate.
Performance Characteristics
The performance of lanthanum-based methods is often evaluated in the context of phosphate removal or binding studies. The validation of an ion chromatography (IC) method for phosphate determination after binding with lanthanum carbonate provides relevant performance data.[2]
Experimental Protocol: Phosphate Determination via Lanthanum Precipitation and Ion Chromatography
This protocol describes the determination of phosphate after its precipitation with a known amount of lanthanum.
Reagents:
-
Lanthanum(III) Nitrate Standard Solution (e.g., 1000 mg/L La³⁺): Prepare by dissolving the appropriate amount of this compound hexahydrate in deionized water.
-
Phosphate Solution: The sample containing an unknown concentration of phosphate.
-
IC Eluent and Standards: As required for the specific ion chromatography system.
Procedure:
-
Precipitation: To a known volume of the sample, add a known excess of the this compound standard solution to precipitate the phosphate as LaPO₄. The reaction is typically rapid.
-
Separation: Separate the LaPO₄ precipitate from the solution by centrifugation or filtration.
-
Analysis of Supernatant: The concentration of the remaining, unreacted La³⁺ in the supernatant can be determined by a suitable analytical technique, such as Inductively Coupled Plasma-Atomic Emission Spectrometry (ICP-AES).[7]
-
Analysis of Phosphate (Alternative): Alternatively, the amount of phosphate bound to lanthanum can be determined by analyzing the initial and final phosphate concentrations in the solution using a validated method like ion chromatography.[2]
-
Quantification: The amount of phosphate in the original sample can be calculated by determining the amount of lanthanum that precipitated or the amount of phosphate removed from the solution.
Experimental Workflow: Lanthanum-Based Phosphate Determination
Caption: Workflow for phosphate determination using a lanthanum-based method.
Comparison and Conclusion
| Feature | Molybdenum Blue Method | Lanthanum-Based Method |
| Sensitivity | High, suitable for trace analysis. | Can be very sensitive depending on the final detection method (e.g., ICP-MS). |
| Selectivity | Can be subject to interference from silicates and arsenates, which also form colored complexes. | Highly selective for phosphate due to the strong and specific interaction between La³⁺ and PO₄³⁻.[6] |
| Speed | Relatively fast, with color development taking 15-30 minutes. | Can be more time-consuming due to the precipitation and separation steps. |
| Complexity | Simple procedure and common laboratory equipment (spectrophotometer). | May require more advanced instrumentation (e.g., ion chromatograph, ICP-AES) and more complex sample handling. |
| Standardization | Uses a direct standard (e.g., KH₂PO₄) for calibration. | Uses this compound as a standard reagent for a validated procedure. |
Both the Molybdenum Blue method and lanthanum-based approaches offer robust means for the validation of experimental results involving phosphate. The choice of method will depend on the specific requirements of the analysis, including the sample matrix, required sensitivity and selectivity, and the available instrumentation. The Molybdenum Blue method is a straightforward and sensitive technique suitable for a wide range of applications. The lanthanum-based method, while potentially more complex, offers excellent selectivity and can be advantageous in complex matrices where interferences are a concern. For researchers and drug development professionals, understanding the principles and performance characteristics of these methods is crucial for ensuring the accuracy and reliability of their findings.
References
- 1. academiascholarlyjournal.org [academiascholarlyjournal.org]
- 2. Development and validation of an ion chromatography method for the determination of phosphate-binding of lanthanum carbonate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. dgtresearch.com [dgtresearch.com]
- 6. A Review on Lanthanum-Based Materials for Phosphate Removal [mdpi.com]
- 7. joint-research-centre.ec.europa.eu [joint-research-centre.ec.europa.eu]
A Comparative Guide to Lanthanum(III) and Cerium(III) Nitrates in Photocatalysis
Introduction: In the pursuit of efficient and sustainable solutions for environmental remediation and chemical synthesis, photocatalysis has emerged as a powerful technology. At the heart of this process are semiconductor materials that, when illuminated, generate reactive species to break down pollutants or drive chemical reactions. Lanthanide elements, owing to their unique electronic properties, are increasingly being explored to enhance the efficiency of these photocatalysts. This guide provides a detailed comparison of two common lanthanide precursors, Lanthanum(III) nitrate (B79036) and Cerium(III) nitrate, for their applications in photocatalysis, focusing on their distinct mechanisms, performance metrics, and experimental considerations for researchers and scientists.
Mechanism of Action: Distinct Roles in Enhancing Photocatalytic Activity
While both Lanthanum(III) and Cerium(III) nitrates are primarily used as precursors to synthesize lanthanide-based oxides or as dopants for other semiconductor materials (like TiO₂ or ZnO), their roles in enhancing photocatalytic activity are fundamentally different.
Cerium(III) Nitrate: The photocatalytic enhancement by cerium is predominantly linked to the facile redox cycling between its Ce(III) and Ce(IV) oxidation states.[1][2] When incorporated into a photocatalyst, Ce(III) ions can act as hole traps, being oxidized to Ce(IV). This process is crucial as it generates highly reactive hydroxyl radicals (•OH), a primary oxidant in photocatalytic degradation.[1] The Ce(IV) ion can then be reduced back to Ce(III) by capturing a photogenerated electron, completing the catalytic cycle. This Ce(III)/Ce(IV) transition not only facilitates the generation of reactive oxygen species (ROS) but also creates oxygen vacancies in the crystal lattice, which can further improve charge separation and surface reactivity.[2]
Lanthanum(III) Nitrate: Lanthanum, in contrast, has a stable +3 oxidation state. Its primary role is not direct participation in redox cycles but rather the structural and electronic modification of the host photocatalyst.[3][4] When used as a dopant, lanthanum ions can influence the crystal structure, increase the surface area, and, most importantly, act as effective electron traps.[5] By trapping photogenerated electrons, lanthanum species help to suppress the recombination of electron-hole pairs—a major limiting factor in photocatalytic efficiency.[4][6] This enhanced charge separation increases the lifetime of charge carriers, making more electrons and holes available to participate in the redox reactions that produce ROS.[7][8]
// Main photocatalytic pathway Light -> VB [label="Excitation", style=dashed, color="#FBBC05"]; VB -> CB [label="e⁻", color="#4285F4", arrowhead="vee"]; VB -> Pollutant [label="h⁺ (Oxidation)", color="#EA4335"];
// Recombination (to be inhibited) CB -> VB [label="Recombination (inefficiency)", style=dashed, color="#5F6368", constraint=false];
// Lanthanum's role CB -> La3 [label="e⁻ trapping\n(prevents recombination)", color="#4285F4"];
// Cerium's role VB -> Ce3 [label="h⁺ trapping", color="#EA4335"]; Ce3 -> Ce4 [label="Oxidation"]; Ce4 -> CB [label="e⁻ capture", color="#4285F4"]; Ce4 -> Ce3 [label="Reduction"]; Ce3 -> OH_rad [label="Radical Generation", style=dotted, color="#34A853"];
// ROS Generation La3 -> O2 [label="e⁻ transfer", color="#4285F4"]; O2 -> O2_rad; H2O -> OH_rad [label="h⁺ oxidation", color="#EA4335"];
// Degradation OH_rad -> Pollutant [label="Attack", color="#34A853"]; O2_rad -> Pollutant [label="Attack", color="#34A853"]; Pollutant -> Degraded [style=dashed, color="#202124"]; }
Caption: Photocatalytic mechanism showing charge separation and the distinct roles of La³⁺ and Ce³⁺.
Performance Comparison
The performance of photocatalysts derived from lanthanum(III) and cerium(III) nitrates varies significantly depending on the target pollutant, the host semiconductor, and the reaction conditions. The following table summarizes quantitative data from various studies.
| Catalyst Precursor | Resulting Catalyst | Target Pollutant | Light Source | Degradation Efficiency (%) | Rate Constant (k) (min⁻¹) | Reference |
| This compound | La₂O₃ NPs | Methylene Blue | Sunlight/UV | 98 | 0.07852 | [9][10] |
| This compound | La₂O₃ NPs | Malachite Green | Sunlight/UV | 96 | 0.08842 | [9][10] |
| This compound | La-doped TiO₂ | Methyl Orange | Visible Light | 36 | Not Reported | [11] |
| Cerium(III) Nitrate | Ce(NO₃)₃ solution | Alizarin Green | UV | ~100 | Not Reported | [1] |
| Cerium(III) Nitrate | CeO₂ | Orange G Dye | UV | 59 (pure CeO₂) | Not Reported | [12] |
| Cerium(III) Nitrate | 0.5% Ce-doped TiO₂ | Deoxynivalenol | UV (254 nm) | 96 | Not Reported | [13] |
| Cerium(III) Nitrate | Ce-Cd Oxide | Acridine Orange | Visible Light | 90.2 | Not Reported | [14] |
Experimental Protocols
Detailed and reproducible experimental design is critical in photocatalysis research. Below are representative protocols for synthesizing and evaluating photocatalysts derived from lanthanum and cerium nitrates.
Protocol 1: Synthesis of La₂O₃ Nanoparticles via Sol-Gel Method
This protocol is adapted from studies on the synthesis of lanthanum oxide nanoparticles for dye degradation.[10]
-
Precursor Preparation: Dissolve 0.1 M of this compound (e.g., 3.4982 g) in 4 g of polyethylene (B3416737) glycol (PEG, MW 200) at 80°C.
-
Reaction: Stir the solution at 80°C for 2 hours. A color change from transparent to grey-black indicates the formation of La₂O₃ nanoparticles.
-
Drying and Calcination: Dry the resulting product in a hot air oven at 80°C overnight.
-
Heat Treatment: Calcine the dried powder in an electric furnace at 500°C for 3 hours to improve crystallinity.
-
Characterization: Analyze the synthesized nanoparticles using X-ray Diffraction (XRD) for crystal structure, Scanning Electron Microscopy (SEM) for morphology, and UV-Vis Spectroscopy for optical properties.
Protocol 2: Evaluation of Photocatalytic Activity for Dye Degradation
This protocol outlines a typical procedure for assessing the performance of a synthesized photocatalyst.[5][7]
-
Reactor Setup: Use a cylindrical photochemical reactor equipped with a light source (e.g., UV lamp or solar simulator).
-
Solution Preparation: Prepare a stock solution of the target pollutant (e.g., 100 mg/L Methylene Blue in deionized water). Dilute to the desired experimental concentration (e.g., 10 ppm).
-
Catalyst Dispersion: Suspend a specific amount of the synthesized photocatalyst (e.g., 100 mg) in a known volume of the dye solution (e.g., 100 mL).
-
Adsorption-Desorption Equilibrium: Stir the suspension in the dark for at least 30 minutes to allow the dye to adsorb onto the catalyst surface, establishing equilibrium.
-
Photoreaction: Turn on the light source to initiate the photocatalytic reaction. Maintain constant stirring and temperature.
-
Sampling and Analysis: Withdraw aliquots of the suspension at regular time intervals. Centrifuge the samples to remove the catalyst particles.
-
Concentration Measurement: Measure the absorbance of the supernatant using a UV-Vis spectrophotometer at the wavelength of maximum absorbance for the dye. Calculate the degradation efficiency using the formula: Degradation (%) = [(C₀ - Cₜ) / C₀] x 100, where C₀ is the initial concentration and Cₜ is the concentration at time t.
Caption: A typical experimental workflow for photocatalyst synthesis and performance evaluation.
Conclusion and Comparative Analysis
Both this compound and Cerium(III) nitrate are valuable precursors in the development of advanced photocatalytic materials. The choice between them depends on the desired enhancement mechanism and the specific application.
-
Cerium(III) nitrate is often preferred when the goal is to introduce a component with direct redox activity. Photocatalysts derived from cerium are particularly effective due to the Ce(III)/Ce(IV) cycle, which is a potent generator of hydroxyl radicals.[1] This makes it a strong candidate for applications requiring high oxidative power for the degradation of recalcitrant organic pollutants.
-
This compound is the precursor of choice when the primary strategy is to improve the efficiency of an existing semiconductor photocatalyst (like TiO₂). Its main contribution is the suppression of charge recombination, which enhances the quantum yield of the photocatalytic process.[6][8] This makes it an excellent co-dopant or modifier for improving the performance of established materials under UV or visible light.
For researchers, the selection should be guided by a clear hypothesis: is the goal to introduce a new redox-active center (favoring Cerium) or to improve the charge separation dynamics of a host material (favoring Lanthanum)? In many advanced applications, a combination of different lanthanides or co-doping with transition metals may yield synergistic effects that surpass the capabilities of a single dopant.
References
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. ProChem, Inc. Lanthanum (III) Nitrate Hydrate, 99.99% - for Catalysis & Optical Applications [prochemonline.com]
- 4. ProChem, Inc. Lanthanum Nitrate, 99.9% – High-Purity Solution for Catalysis & Optical Applications [prochemonline.com]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. mdpi.com [mdpi.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Role of lanthanum species in improving the photocatalytic activity of titanium dioxide - Catalysis Science & Technology (RSC Publishing) [pubs.rsc.org]
- 9. tandfonline.com [tandfonline.com]
- 10. tandfonline.com [tandfonline.com]
- 11. researchgate.net [researchgate.net]
- 12. iasj.rdd.edu.iq [iasj.rdd.edu.iq]
- 13. Photocatalytic Degradation of Deoxynivalenol Using Cerium Doped Titanium Dioxide under Ultraviolet Light Irradiation - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
The Purity Paradigm: How Precursor Quality Dictates Final Material Properties
In the meticulous world of materials science, the final properties of a synthesized material are intricately linked to the purity of its foundational precursors. For researchers, scientists, and drug development professionals, understanding this relationship is paramount to achieving desired material performance, reproducibility, and reliability. This guide provides an objective comparison of how precursor purity influences the characteristics of various materials, supported by experimental data and detailed methodologies.
Impurities, even in trace amounts, can introduce unintended effects, acting as dopants, creating defect sites, or altering reaction kinetics during material synthesis.[1][2] These subtle changes at the atomic and molecular level can have a profound impact on the macroscopic properties of the final material, including its crystalline structure, electronic and optical behavior, and mechanical stability.[3][4]
Comparative Analysis of Precursor Purity Effects
The following table summarizes experimental findings on the impact of precursor purity on the final properties of different materials.
| Material System | Precursor & Purity Levels | Impurity | Effect on Final Material Properties | Reference(s) |
| Halide Perovskites (FAPbI₃) | PbI₂ (99% vs. 99.99%) | Not specified | Higher purity precursors lead to improved phase purity and stability under light and heat.[5] | [5] |
| Halide Perovskites (MAPbBr₃) | MABr and PbBr₂ (Low vs. High Purity) | Not specified | High-purity precursors result in larger crystal grain sizes (factor of 2-5 increase), longer charge carrier lifetimes (from 1.26 µs to 118 µs), and a 32% increase in charge collection efficiency for radiation detection.[6] | [6] |
| Halide Perovskites | Commercial PbI₂ sources | Acetate (OAc) and Potassium (K) | OAc impurities are linked to the synthesis method of PbI₂. Purification via recrystallization removes these impurities, leading to improved device performance.[7][8] | [7][8] |
| Silicon (Semiconductors) | Silicon | General impurities | Impurities disrupt the crystalline structure, leading to defects that undermine wafer quality. Even minute impurities can introduce unwanted charge carriers, altering conductivity and degrading device performance.[3] | [3] |
| Ni-Al₂O₃ Catalysts | Ni(NO₃)₂·6H₂O, NiCl₂·6H₂O, Ni(CH₃COO)₂·4H₂O | Different anions (NO₃⁻, Cl⁻, CH₃COO⁻) | The catalyst prepared from Ni(NO₃)₂·6H₂O showed the best Ni dispersibility, smallest Ni grain size (6.80 nm), and highest CO conversion (78.8%) and CH₄ selectivity (87.9%).[9] | [9] |
| Zirconium-based MOFs (MOF-808) | Zirconium chloride, zirconyl chloride, zirconyl nitrate | Structural water | The presence of structural water in the precursors negatively impacts the crystalline and porous structure of the MOF, leading to increased amorphicity.[10] | [10] |
Experimental Protocols
1. Synthesis of MAPbBr₃ Single Crystals (Inverse Temperature Crystallization)
-
Precursor Preparation: Equimolar amounts of methylammonium (B1206745) bromide (MABr) and lead bromide (PbBr₂) of both high and low purity are dissolved in dimethylformamide (DMF).
-
Crystallization: The precursor solution is filtered and heated. As the temperature slowly decreases, single crystals of MAPbBr₃ precipitate out of the solution.
-
Characterization: The resulting crystals are analyzed to determine the impact of precursor purity.
2. Characterization Techniques
-
X-ray Diffraction (XRD): Used to analyze the crystal structure and phase purity of the synthesized materials.[9]
-
Scanning Electron Microscopy (SEM): Employed to observe the morphology and grain size of the material.[6]
-
Time-Resolved Photoluminescence (TRPL): Measures the charge carrier lifetime, indicating the electronic quality of the material.[6]
-
Inductively Coupled Plasma Optical Emission Spectrometry (ICP-OES): A technique to quantify the elemental composition and identify metallic impurities.[8]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Used to identify and quantify molecular impurities, such as acetate.[7]
Visualizing the Impact of Precursor Purity
The following diagrams illustrate the logical flow from precursor purity to final material properties and a typical experimental workflow for evaluating these effects.
Caption: Logical relationship between precursor purity and final material properties.
Caption: General experimental workflow for evaluating precursor purity effects.
References
- 1. The Huge Role of Tiny Impurities in Nanoscale Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. The Relevance of Purity in Silicon Manufacturing [waferworld.com]
- 4. DSpace [scholarbank.nus.edu.sg]
- 5. Single crystal purification reduces trace impurities in halide perovskite precursors, alters perovskite thin film performance, and improves phase stability - Journal of Materials Chemistry C (RSC Publishing) [pubs.rsc.org]
- 6. Precursor purity effects on solution-based growth of MAPbBr3 single crystals towards efficient radiation sensing - CrystEngComm (RSC Publishing) [pubs.rsc.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. docs.nrel.gov [docs.nrel.gov]
- 9. Influence of Ni Precursors on the Structure, Performance, and Carbon Deposition of Ni-Al2O3 Catalysts for CO Methanation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. An analysis of the effect of zirconium precursors of MOF-808 on its thermal stability, and structural and surface properties - CrystEngComm (RSC Publishing) [pubs.rsc.org]
Safety Operating Guide
Proper Disposal of Lanthanum(III) Nitrate: A Guide for Laboratory Professionals
The proper handling and disposal of Lanthanum(III) nitrate (B79036) are critical for ensuring laboratory safety and environmental protection. As an oxidizing agent and a substance toxic to aquatic life, this compound requires a disposal protocol that adheres to strict regulatory standards. This guide provides essential, step-by-step instructions for researchers, scientists, and drug development professionals to manage Lanthanum(III) nitrate waste safely and effectively.
Immediate Safety and Hazard Profile
This compound is classified as a hazardous substance. Understanding its primary hazards is the first step toward safe handling and disposal.
-
Oxidizing Properties : It may intensify fire and can cause or contribute to the combustion of other materials.[1][2][3][4]
-
Health Hazards : It is known to cause serious eye damage, skin irritation, and potential respiratory irritation.[1][2][3][5][6]
-
Environmental Hazards : The compound is very toxic to aquatic life, with long-lasting effects.[3][5][6]
For transportation and waste manifest purposes, this compound is categorized as follows:
| Identifier | Classification | Reference |
| UN Number | 1477 | [1][5][7][8][9] |
| Proper Shipping Name | NITRATES, INORGANIC, N.O.S. | [1][4][5][8][9][10] |
| Transport Hazard Class | 5.1 (Oxidizing Agent) | [5][8] |
| Packing Group | II | [1][8][9] |
Core Disposal Principle: Professional Hazardous Waste Management
Under no circumstances should this compound, in solid or solution form, be disposed of with general laboratory trash or washed down the drain.[1][3][4][5][10][11] The required method of disposal is through a licensed and certified hazardous waste management company.[1]
Experimental Protocol: Step-by-Step Disposal Procedures
This protocol outlines the standard operating procedure for the collection and disposal of this compound waste.
Waste Segregation and Collection
-
Solid Waste :
-
Aqueous Solutions :
-
Contaminated Materials :
Containerization and Labeling
-
Use only approved, suitable, and closed containers for waste storage.[1][4]
-
Clearly label the container with "Hazardous Waste," "this compound," and the "Oxidizer" pictogram.
-
Ensure the label includes the accumulation start date.
Storage Prior to Disposal
-
Store the sealed waste container in a cool, dry, and well-ventilated area.[1][4]
-
Ensure the storage location is away from combustible materials and other incompatible substances.[2][4][8][10]
-
Store the waste in a designated satellite accumulation area or central hazardous waste storage area, following institutional and local regulations.
Final Disposal
-
Arrange for the collection of the waste container by a licensed hazardous waste disposal company.[1]
-
Provide the disposal company with the Safety Data Sheet (SDS) for this compound.
-
The approved disposal method often involves treatment at a specialized facility, which may include chemical incineration with appropriate off-gas scrubbing.[1]
Emergency Protocol: Accidental Spills
In the event of a spill, immediate and correct action is crucial to prevent harm and environmental contamination.
-
Evacuate and Ventilate : Evacuate non-essential personnel from the immediate area and ensure adequate ventilation.[1]
-
Wear Appropriate PPE : Before addressing the spill, don personal protective equipment, including safety goggles or a face shield, chemical-resistant gloves, and a lab coat.[1][6]
-
Contain the Spill : Prevent the spill from spreading and ensure it does not enter any drains or waterways.[1][3][5][8]
-
Clean-Up :
-
Collect Waste : Place the collected spill material and any contaminated absorbents into a suitable, labeled container for hazardous waste disposal.[1][4][10]
-
Decontaminate : Clean the spill area thoroughly.
Disposal Workflow Visualization
The following diagram illustrates the decision-making process for the proper disposal of this compound waste in a laboratory setting.
Caption: Workflow for the safe handling and disposal of this compound waste.
References
- 1. cdhfinechemical.com [cdhfinechemical.com]
- 2. carlroth.com [carlroth.com]
- 3. carlroth.com [carlroth.com]
- 4. fishersci.com [fishersci.com]
- 5. agarscientific.com [agarscientific.com]
- 6. echemi.com [echemi.com]
- 7. lobachemie.com [lobachemie.com]
- 8. sigmaaldrich.com [sigmaaldrich.com]
- 9. fishersci.com [fishersci.com]
- 10. fishersci.com [fishersci.com]
- 11. fishersci.com [fishersci.com]
Safeguarding Your Research: A Comprehensive Guide to Handling Lanthanum(III) Nitrate
For Immediate Implementation: Essential Safety and Handling Protocols for Lanthanum(III) Nitrate (B79036)
This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals working with Lanthanum(III) nitrate. Adherence to these procedures is paramount to ensure a safe laboratory environment and proper disposal of hazardous materials.
Personal Protective Equipment (PPE): A Quantitative Overview
When handling this compound, a robust selection of personal protective equipment is your first line of defense. The following table summarizes the recommended PPE, offering clear specifications for optimal protection.
| PPE Category | Type | Standard/Specification | Material/Feature | Use Case |
| Eye Protection | Safety Goggles | ANSI Z87.1 / EN 166 | Chemical splash goggles with indirect venting | All handling of solid or solutions |
| Face Shield | ANSI Z87.1 / EN 166 | Full-face protection | Recommended when handling large quantities or when there is a significant splash risk | |
| Hand Protection | Gloves | ASTM F739 / EN 374 | Nitrile or Neoprene | General handling of solid and dilute solutions. Nitrile gloves provide good resistance to weak nitric acid.[1][2][3] Neoprene offers excellent protection against acids like nitric acid.[4][5] |
| Butyl Rubber | Recommended for handling concentrated nitric acid during solution preparation.[6][7] | |||
| Respiratory Protection | Air-Purifying Respirator (APR) | NIOSH 42 CFR 84 | Half-mask or full-face respirator with N95, R95, or P95 particulate filters | When handling solid this compound where dust may be generated |
| APR with acid gas cartridges and particulate pre-filters | When working with solutions that may generate aerosols or vapors , especially during heating or in poorly ventilated areas | |||
| Protective Clothing | Lab Coat | Flame-resistant, chemically resistant material | All handling procedures | |
| Apron | Chemical-resistant (e.g., rubber, PVC) | Recommended when handling larger volumes of solutions to protect against splashes | ||
| Footwear | Safety Shoes | ASTM F2413 | Closed-toe, chemical-resistant | Required in all laboratory areas where chemicals are handled |
Operational Plan: From Handling to Disposal
A systematic approach to handling and disposing of this compound is essential for laboratory safety and environmental responsibility.
Experimental Protocol: Preparation of a 0.1 M this compound Solution
This protocol details a common laboratory procedure involving this compound.
Objective: To prepare a 0.1 M aqueous solution of this compound from Lanthanum(III) oxide and nitric acid.
Materials:
-
Lanthanum(III) oxide (La₂O₃)
-
Concentrated nitric acid (HNO₃)
-
Deionized water
-
Glass beaker
-
Magnetic stirrer and stir bar
-
Volumetric flask
-
Graduated cylinder
-
Wash bottle with deionized water
Procedure:
-
Don appropriate PPE: At a minimum, wear safety goggles, a lab coat, and nitrile or neoprene gloves.
-
Work in a fume hood: All steps involving concentrated nitric acid and the initial reaction must be performed in a certified chemical fume hood.
-
Weigh Lanthanum(III) oxide: Accurately weigh the required amount of Lanthanum(III) oxide and place it in a glass beaker.
-
Add deionized water: Add a small amount of deionized water to the beaker to create a slurry.
-
Slowly add nitric acid: While stirring continuously, slowly and carefully add the stoichiometric amount of concentrated nitric acid to the slurry.[8][9] The reaction is exothermic, so add the acid dropwise to control the temperature.
-
Heat gently (if necessary): If the Lanthanum(III) oxide does not fully dissolve, gently heat the solution on a hot plate with continuous stirring until the solid is completely dissolved.[8][9]
-
Cool to room temperature: Allow the resulting this compound solution to cool to room temperature.
-
Transfer to volumetric flask: Quantitatively transfer the cooled solution to a volumetric flask of the desired final volume.
-
Dilute to the mark: Carefully add deionized water to the volumetric flask until the bottom of the meniscus reaches the calibration mark.
-
Mix thoroughly: Cap the volumetric flask and invert it several times to ensure the solution is homogeneous.
-
Label the container: Clearly label the flask with the chemical name (this compound), concentration (0.1 M), preparation date, and your initials.
Disposal Plan
Proper disposal of this compound and associated waste is critical.
-
Solid Waste:
-
Unused or expired solid this compound should be disposed of as hazardous waste.
-
Contaminated materials such as weighing paper, gloves, and paper towels must also be collected and disposed of as hazardous solid waste.[10]
-
-
Aqueous Waste:
-
Aqueous solutions of this compound should be collected in a designated, labeled hazardous waste container.
-
Do not pour this compound solutions down the drain.[11]
-
-
Waste Container Labeling:
-
All waste containers must be clearly labeled as "Hazardous Waste" and include the full chemical name (this compound) and the approximate concentration.
-
-
Disposal Vendor:
Visualizing the Workflow
The following diagrams illustrate the logical flow of the operational and disposal plans, providing a clear visual guide for safe handling practices.
References
- 1. gloves.com [gloves.com]
- 2. soscleanroom.com [soscleanroom.com]
- 3. uk.unigloves.com [uk.unigloves.com]
- 4. rainbowtech.net [rainbowtech.net]
- 5. superiorglove® NE3030-10-PAIR Chemstop Unsupported Black Neoprene Chemical Resistant Gloves | International Safety [internationalsafety.com]
- 6. envirosafetyproducts.com [envirosafetyproducts.com]
- 7. safety.fsu.edu [safety.fsu.edu]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. web.mit.edu [web.mit.edu]
- 11. agarscientific.com [agarscientific.com]
- 12. cdhfinechemical.com [cdhfinechemical.com]
- 13. youtube.com [youtube.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
